N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNHXXWEDXRMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427635 | |
| Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179328-22-4 | |
| Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, and analytical characterization methodologies for the tertiary amine, this compound. Designed for researchers and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. It outlines a robust framework for the synthesis via reductive amination and subsequent purification and structural verification. While specific biological data for this compound is not publicly available, we discuss the potential pharmacological relevance of its constituent morpholine and benzylamine moieties, which are well-recognized pharmacophores. This guide serves as a foundational resource for any scientific investigation involving this specific molecule.
This compound is a synthetic organic compound featuring a central benzylamine core substituted with a methyl group on the nitrogen and a morpholine ring at the para position of the phenyl ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Core Properties Summary:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 179328-22-4 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O | Calculated |
| Molecular Weight | 206.28 g/mol | Calculated |
| Appearance | Predicted: Colorless to yellow oil or low-melting solid | Inferred |
| pKa (Conjugate Acid) | Predicted: ~8.5 - 9.5 | Inferred from similar tertiary amines |
| LogP | Predicted: ~1.5 - 2.5 | Inferred from structural analogs |
Section 2: Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound is through the reductive amination of 4-morpholinobenzaldehyde with methylamine.[2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[4]
Rationale for Method Selection: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, broad substrate scope, and operational simplicity.[3][4] The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde.[2] A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the imine intermediate over the carbonyl group, leading to higher yields and purity.[2][5]
Proposed Synthesis Workflow:
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add methylamine (1.2 eq, e.g., as a 2.0 M solution in THF). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature for 3-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure this compound.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow:
Caption: Standard analytical workflow for compound validation.
Expected Analytical Data:
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet, ~2.2-2.4 ppm), the benzylic methylene protons (a singlet, ~3.4-3.6 ppm), the aromatic protons on the benzene ring (two doublets, ~6.8-7.3 ppm), and the methylene protons of the morpholine ring (two triplets, ~2.8-3.2 ppm and ~3.7-3.9 ppm).
-
¹³C NMR (Carbon NMR): The spectrum should display the correct number of unique carbon signals corresponding to the structure, including signals for the N-methyl, benzylic CH₂, aromatic carbons, and morpholine carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent [M+H]⁺ ion at m/z 207.29, confirming the molecular weight.
-
Purity Assessment (HPLC): A reverse-phase HPLC analysis should indicate a purity of ≥95% for use in biological or further chemical assays.
Section 4: Potential Biological and Pharmacological Relevance
While no specific biological activity has been documented for this compound in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds.
-
The Morpholine Moiety: The morpholine ring is a common heterocycle in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[6] It is a structural component in numerous approved drugs, including kinase inhibitors and receptor antagonists.[6]
-
The Benzylamine Scaffold: Substituted benzylamines are a versatile class of compounds that can interact with a wide range of biological targets, particularly in the central nervous system.[7] They often serve as key building blocks for therapeutic agents.[7]
The combination of these two pharmacophores suggests that this compound could be a valuable candidate for screening in various drug discovery programs, particularly those targeting CNS receptors or kinases. It may be used as a biochemical reagent for life science research.[8]
Section 5: Safety and Handling
No specific toxicity data is available for this compound. Therefore, it must be handled with the standard precautions applicable to novel research chemicals and tertiary amines.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- ChemBK. (n.d.). 4-(MORPHOLIN-4-YLMETHYL)ANILINE.
- InfochemsDB. (n.d.). This compound SYNTHESIS.
- Wikipedia. (2023). N-Methylmorpholine.
- Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
- PubChem. (n.d.). 4-(Morpholinomethyl)aniline.
- Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
- 1. This compound [infochems.co.kr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gctlc.org [gctlc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to a Promising Scaffold: The Case of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
A Note to the Researcher: The field of drug discovery is characterized by both deep investigation into known mechanisms and the exploration of novel chemical entities. The compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine, while commercially available as a research chemical, currently stands as an example of the latter[1][2][3]. As of this writing, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies detailing its specific mechanism of action, biological targets, or pharmacological profile.
This guide, therefore, deviates from a traditional whitepaper on a single compound's established mechanism. Instead, it adopts a forward-looking, hypothesis-driven approach tailored for the research and drug development professional. We will leverage the structural components of this compound—specifically the morpholine and N-methylbenzylamine moieties—to explore potential, plausible mechanisms of action by drawing parallels with well-documented activities of structurally related compounds.
This document serves as a foundational blueprint for a research program aimed at elucidating the pharmacological identity of this compound. It outlines the logical progression from structural analysis to target hypothesis, and details the experimental workflows required to validate these hypotheses.
Part 1: Structural Deconstruction and Mechanistic Hypothesis
The structure of this compound presents two key pharmacophores that can guide our investigation: the morpholine ring and the N-methylbenzylamine core.
-
The Morpholine Moiety: This saturated heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds to enhance properties such as aqueous solubility, metabolic stability, and target affinity. Its presence is a strong indicator of potential interaction with biological systems. Notably, the morpholine ring is a key feature in molecules targeting a range of receptors and enzymes. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent and selective inhibitors of the p110α subunit of phosphoinositide 3-kinase (PI3K)[4]. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a prime target in oncology.
-
The N-methylbenzylamine Core: This structural element is found in numerous compounds with activity in the central nervous system (CNS). The benzylamine scaffold can interact with various monoamine transporters and receptors. For example, related structures are known to have an affinity for dopamine, serotonin, and norepinephrine transporters, suggesting a potential role in modulating neurotransmitter levels.
Based on these structural precedents, we can formulate two primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Inhibition of the PI3K/AKT Signaling Pathway. The morpholine group may confer inhibitory activity against one or more isoforms of PI3K, leading to downstream effects on cell signaling.
-
Hypothesis 2: Modulation of Monoaminergic Systems. The N-methylbenzylamine core may interact with monoamine transporters or receptors, suggesting a potential application in neurological or psychiatric disorders.
Part 2: Experimental Validation Roadmap
To systematically investigate these hypotheses, a tiered experimental approach is proposed. This section outlines the key protocols and the rationale behind their selection.
Tier 1: Initial Target Screening and Binding Affinity
The first step is to determine if this compound interacts with our hypothesized targets.
Protocol 1: PI3K Isoform Inhibition Assay
-
Objective: To quantify the inhibitory activity of the compound against the major Class I PI3K isoforms (p110α, p110β, p110δ, p110γ).
-
Methodology:
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).
-
Incubate each concentration of the compound with recombinant human PI3K isoforms, ATP, and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Initiate the kinase reaction and allow it to proceed for the recommended time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 value for each isoform by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Monoamine Transporter Binding Assay
-
Objective: To assess the binding affinity of the compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
-
Methodology:
-
Use cell lines stably expressing the human DAT, SERT, and NET.
-
Perform a competitive radioligand binding assay. For example, for DAT, use [³H]WIN 35,428 as the radioligand.
-
Incubate cell membrane preparations with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the Ki (inhibition constant) by analyzing the competition binding data using non-linear regression.
-
Tier 2: Cellular Functional Assays
If Tier 1 assays show promising activity, the next step is to evaluate the compound's effect in a cellular context.
Workflow: Investigating Cellular PI3K Pathway Inhibition
The following diagram illustrates the workflow to confirm the on-target effect of this compound on the PI3K pathway in a relevant cancer cell line (e.g., one with a PIK3CA mutation).
Data Presentation
All quantitative data from these assays should be summarized in clear, concise tables for comparative analysis.
Table 1: PI3K Isoform Inhibition Profile
| Compound | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Positive Control (e.g., Alpelisib) | Value | Value | Value | Value |
Table 2: Monoamine Transporter Binding Affinity
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | TBD | TBD | TBD |
| Positive Control (e.g., Cocaine) | Value | Value | Value |
Part 3: Concluding Remarks and Future Directions
The journey to elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. The structural motifs present in this molecule provide a strong rationale for investigating its potential as either a PI3K inhibitor or a modulator of monoaminergic systems.
The experimental roadmap detailed in this guide provides a clear and logical path forward for any research team aiming to characterize this compound. Positive results in these initial screens would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.
By pursuing this structured approach, the scientific community can unlock the potential of this compound and determine its place, if any, in the landscape of therapeutic agents.
References
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
- ChemUniverse. This compound. [Link]
Sources
A Research Framework for the Biological Evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine: A Technical Guide for Drug Discovery Professionals
Abstract
N-methyl-N-(4-morpholin-4-ylbenzyl)amine (CAS 179328-22-4) is a synthetic organic compound featuring a morpholine ring and a benzylamine moiety.[1][2] While commercially available for research purposes, a thorough review of the scientific literature reveals a notable absence of published data regarding its specific biological activities or potential therapeutic applications.[1][3] However, the constituent chemical scaffolds—morpholine and benzylamine—are well-represented in medicinal chemistry, forming the core of numerous compounds with diverse and significant pharmacological properties.[4][5]
This technical guide addresses this knowledge gap by proposing a structured, in-depth research framework for the comprehensive biological evaluation of this compound. Instead of detailing known activities, this document serves as a strategic whitepaper for researchers and drug development professionals, outlining a logical, evidence-based pathway for screening, characterization, and potential mechanism-of-action studies. The proposed methodologies are grounded in the established biological activities of structurally related compounds and adhere to rigorous scientific standards, providing a self-validating system for inquiry.
Introduction: Rationale for Investigation
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[4] Derivatives incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[4][6] Similarly, the benzylamine framework is present in compounds known to interact with various biological targets, notably as enzyme inhibitors. For instance, certain benzylamine derivatives are known inhibitors of phenylethanolamine N-methyltransferase (PNMT).[7]
The conjugation of these two pharmacologically significant moieties in this compound presents a compelling case for its investigation as a potential therapeutic agent. This guide outlines a multi-tiered screening cascade designed to efficiently probe its biological potential.
Table 1: Summary of Biological Activities of Structurally Related Scaffolds
| Scaffold/Derivative Class | Reported Biological Activity | Example Compound(s) | Reference(s) |
| Morpholine Derivatives | Anticancer (various cell lines) | Pyrazoline-morpholine conjugates | [4] |
| Antibacterial (Gram-positive) | Semicarbazide derivatives | [8] | |
| Carbonic Anhydrase Inhibition | Morpholine-derived thiazoles | [9] | |
| α-Glucosidase Inhibition | Benzimidazolium salts | [10] | |
| Benzylamine Derivatives | Anti-inflammatory | N-benzyl-N-methyldecan-1-amine (BMDA) | [11][12] |
| PNMT Inhibition | 2,3-dichloro-α-methylbenzylamine | [7] | |
| Antiproliferative | Quinazolin-4-amines | [13] |
Proposed Research Workflow: A Multi-Faceted Screening Approach
Given the diverse activities of its constituent parts, a broad-based initial screening strategy is warranted. The following workflow is proposed to systematically evaluate the biological potential of this compound.
Caption: Proposed workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
The following protocols are foundational to the proposed screening cascade. They are designed to be robust and reproducible, providing a solid basis for initial investigation.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: The morpholine moiety is present in several classes of antibacterial agents.[8] This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a panel of pathogenic bacteria.
Materials:
-
This compound (Test Compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB in a separate 96-well plate.
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Plate Setup:
-
Add 50 µL of MHB to each well of a new 96-well plate.
-
Add 50 µL of the serially diluted test compound to the corresponding wells.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include wells for positive control (antibiotic) and negative control (vehicle + bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration showing no turbidity. Alternatively, read the absorbance at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the negative control.
Protocol: Anticancer Cytotoxicity (MTT Assay)
Rationale: Many novel compounds containing morpholine and benzylamine structures have demonstrated potent activity against cancer cell lines.[4][13] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
This compound (Test Compound)
-
Cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast) and a normal cell line (e.g., HEK293)
-
DMEM or appropriate cell culture medium with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Mechanism of Action: A Hypothetical Pathway
Should this compound demonstrate significant anticancer activity, a key follow-up step would be to investigate its mechanism of action. Based on the activities of related compounds, inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, would be a logical starting point.
Caption: Hypothetical PI3K/Akt signaling pathway as a potential target for investigation.
Conclusion and Future Prospects
While the biological activity of this compound remains uncharacterized, its chemical structure provides a strong rationale for its investigation as a novel therapeutic agent. The multi-tiered screening framework proposed in this guide offers a comprehensive and scientifically rigorous approach to systematically uncover its potential. Positive results in any of the primary screens would trigger further, more focused studies to validate the findings, elucidate the mechanism of action, and explore structure-activity relationships through the synthesis of analogues. This structured approach maximizes the potential for discovery and provides a clear path forward for researchers in the field of drug development.
References
- Zdyb, O., Senczyna, B., & Podlewska, S. (2022). New 4-(Morpholin-4-Yl)
- PubChem. (n.d.). 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. National Center for Biotechnology Information.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115594. [Link]
- Kumar, R., & Sharma, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- Jo, E., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1095955. [Link]
- Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(21), 7545. [Link]
- Sutyagin, V., & Sutyagina, V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1535-1553. [Link]
- Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]
- PubChem. (n.d.). N-methyl-N-morpholin-4-ylbenzamide. National Center for Biotechnology Information.
- Wikipedia. (n.d.). N-Methylmorpholine.
- Osorio-Múnera, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Pharmaceuticals, 17(5), 629. [Link]
- Eaimtrakarn, S., et al. (2009). Methylated N-(4-N,N-Dimethylaminobenzyl) Chitosan, a Novel Chitosan Derivative, Enhances Paracellular Permeability Across Intestinal Epithelial Cells (Caco-2). Pharmaceutical Research, 26(12), 2623-2632. [Link]
- Jo, E., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14. [Link]
- Al-Masoudi, W. A. M., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). [Link]
- Zaib, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1309, 138139. [Link]
- PubChem. (n.d.). N-Methylbenzylamine. National Center for Biotechnology Information.
- Ahmad, I., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(15), 5824. [Link]
- P&S Chemicals. (n.d.). Product information, this compound.
- PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information.
- Fuller, R. W., et al. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry, 16(2), 106-109. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 12. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Abstract
N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a synthetic compound featuring a morpholine ring, a versatile pharmacophore known for its favorable physicochemical and metabolic properties, linked to an N-methylated benzylamine core. While direct biological data on this specific molecule is scarce, its structural components are prevalent in a variety of bioactive molecules, suggesting a rich, yet unexplored, therapeutic potential. This technical guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to propose and detail the investigation of two primary, high-potential therapeutic target classes: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) for oncological applications and Serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, for applications in neuroscience. We provide the scientific rationale for pursuing these targets, detailed experimental protocols for their validation, and conceptual frameworks for understanding the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel morpholine derivatives.
Introduction: Deconstructing this compound for Target Prioritization
The therapeutic potential of a novel chemical entity is often inferred from the biological activities of its constituent parts. This compound presents three key structural motifs that guide our investigation:
-
The Morpholine Ring: This six-membered heterocycle is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] Morpholine-containing compounds have been successfully developed as drugs for a wide array of conditions, including central nervous system disorders, cancer, and inflammation.[1][4]
-
The N-benzylamine Core: The benzylamine scaffold is a common feature in compounds targeting various receptors and enzymes. The addition of a benzyl group to amines can significantly enhance binding affinity and potency at certain targets.[3][5]
-
The N-methyl Group: Methylation of a secondary amine to a tertiary amine, as seen in this molecule, can have profound effects on a compound's biological activity, including receptor affinity, selectivity, and metabolic stability.
Based on the known activities of compounds containing these substructures, we have identified two primary hypotheses for the therapeutic targeting of this compound, which will be explored in detail in this guide.
Hypothesis I: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in Oncology
Scientific Rationale
Dysregulation of choline phospholipid metabolism is an emerging hallmark of cancer, with elevated levels of phosphocholine and total choline serving as biomarkers for malignant progression.[1] Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in this pathway, responsible for the hydrolysis of phosphatidylcholine. Its overexpression has been implicated in various cancers.[1]
A compelling line of evidence for investigating PC-PLC as a target for this compound comes from a structure-activity relationship study on a series of 2-morpholino-5-N-benzylamino benzoic acid derivatives as PC-PLC inhibitors.[1][2] This study found that N-methylation of the benzylic nitrogen resulted in the most biologically active compounds in the series.[1][2] Given that our molecule of interest possesses this precise N-methyl-N-benzylamine feature, it stands as a strong candidate for a PC-PLC inhibitor.
Proposed Signaling Pathway
The proposed mechanism involves the inhibition of PC-PLC, which would disrupt the aberrant choline metabolism characteristic of cancer cells, leading to reduced proliferation and potentially inducing apoptosis.
Caption: Experimental workflow for validating PC-PLC inhibition.
Protocol Details:
Step 1: In Vitro PC-PLC Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on PC-PLC enzyme activity.
-
Methodology:
-
Recombinant human PC-PLC is incubated with a fluorescently labeled phosphatidylcholine substrate.
-
A dilution series of this compound is added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The enzymatic reaction is stopped, and the fluorescence of the cleaved substrate is measured using a plate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated.
-
Step 2: Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known high PC-PLC expression (e.g., MDA-MB-231, HCT116).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for 48-72 hours.
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The GI₅₀ value (the concentration that causes 50% growth inhibition) is determined.
-
Step 3: Choline Metabolite Profiling
-
Objective: To confirm that the compound's anti-proliferative effects are mediated by the disruption of choline metabolism.
-
Methodology:
-
Treat PC-PLC overexpressing cancer cells with the compound at its GI₅₀ concentration.
-
After 24-48 hours, lyse the cells and extract metabolites.
-
Analyze the levels of phosphocholine and total choline using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
-
A significant reduction in these metabolites in treated cells compared to vehicle controls would support the proposed mechanism of action.
-
Step 4: Western Blot Analysis
-
Objective: To assess the impact of PC-PLC inhibition on downstream signaling pathways.
-
Methodology:
-
Treat cells as in Step 3.
-
Lyse the cells and perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a membrane and probe with antibodies against key downstream signaling proteins (e.g., phosphorylated forms of Akt, ERK) to observe any changes in their activation status.
-
Step 5: In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with a PC-PLC overexpressing human cancer cell line.
-
Once tumors are established, mice are treated with this compound or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are monitored over time.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
| Experiment | Metric | Purpose |
| PC-PLC Enzyme Assay | IC₅₀ | Quantify direct enzyme inhibition |
| Cell Proliferation Assay | GI₅₀ | Determine anti-proliferative potency |
| Metabolite Profiling | Phosphocholine levels | Confirm mechanism of action |
| Western Blot | p-Akt, p-ERK levels | Elucidate downstream effects |
| Xenograft Study | Tumor Growth Inhibition | Assess in vivo efficacy |
Hypothesis II: Targeting Serotonin 5-HT₂A Receptors in Neuroscience
Scientific Rationale
The serotonin (5-HT) system is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and perception. The 5-HT₂A receptor, in particular, is a key target for a variety of therapeutic agents, including atypical antipsychotics and psychedelics.
The rationale for investigating 5-HT₂A as a target for this compound is based on extensive research on N-benzylphenethylamines (NBOMes). These compounds, which are structurally related to our molecule of interest through the N-benzylamine feature, are extremely potent agonists of the 5-HT₂A receptor. [3][5]The addition of an N-benzyl group to phenethylamine hallucinogens has been shown to dramatically increase 5-HT₂A binding affinity and functional potency. [3][5]While our molecule is a benzylamine rather than a phenethylamine, the profound influence of the N-benzyl moiety on 5-HT₂A activity makes this receptor a highly plausible target. The morpholine group could further modulate the compound's affinity, selectivity, and pharmacokinetic profile, potentially leading to a novel therapeutic agent for psychiatric or neurological disorders.
Proposed Signaling Pathway
Activation of the 5-HT₂A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Caption: Canonical 5-HT₂A receptor signaling cascade.
Experimental Workflow for Target Validation
The following workflow is designed to characterize the interaction of this compound with the 5-HT₂A receptor.
Workflow Diagram:
Caption: Experimental workflow for validating 5-HT₂A receptor activity.
Protocol Details:
Step 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the compound for the human 5-HT₂A receptor.
-
Methodology:
-
Cell membranes expressing the human 5-HT₂A receptor are incubated with a radiolabeled ligand (e.g., [³H]ketanserin).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
After incubation, the membranes are washed, and the amount of bound radioactivity is measured by scintillation counting.
-
The Ki value (inhibitory constant) is calculated, which represents the affinity of the compound for the receptor.
-
Step 2: Functional Assays (e.g., Calcium Flux)
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT₂A receptor.
-
Methodology:
-
Use a cell line stably expressing the human 5-HT₂A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Agonist mode: Add increasing concentrations of the compound and measure the increase in intracellular calcium via fluorescence. Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist mode: Pre-incubate the cells with the compound before adding a known 5-HT₂A agonist (e.g., serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA₂ or IC₅₀ value.
-
Step 3: Receptor Selectivity Profiling
-
Objective: To assess the compound's selectivity for the 5-HT₂A receptor over other related receptors.
-
Methodology:
-
Perform radioligand binding assays against a panel of other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁A) and other CNS targets (e.g., dopamine D₂, adrenergic α₁ receptors).
-
A high ratio of Ki values for off-targets versus the 5-HT₂A receptor indicates good selectivity.
-
Step 4: In Vivo Behavioral Assays
-
Objective: To investigate the physiological effects of the compound in animal models.
-
Methodology (example for a potential agonist):
-
Head-twitch response (HTR) in mice: This is a classic behavioral assay for 5-HT₂A receptor activation. Administer the compound to mice and count the number of head twitches over a specific period.
-
Prepulse inhibition (PPI) of the startle reflex: This model is relevant to antipsychotic activity. Assess whether the compound can reverse a deficit in PPI induced by a psychostimulant like DOI (a 5-HT₂A agonist).
-
| Experiment | Metric | Purpose |
| Radioligand Binding | Ki | Quantify receptor affinity |
| Calcium Flux Assay | EC₅₀ / IC₅₀, Emax | Determine functional activity (agonist/antagonist) |
| Selectivity Profiling | Ki ratios | Assess off-target binding |
| Head-Twitch Response | Number of twitches | In vivo measure of 5-HT₂A agonism |
Conclusion and Future Directions
This compound is an understudied molecule with significant therapeutic potential derived from its constituent chemical moieties. This guide has presented two evidence-based hypotheses for its primary therapeutic targets: PC-PLC in oncology and the 5-HT₂A receptor in neuroscience. The provided experimental workflows offer a clear and logical path for the validation and characterization of these potential activities.
Future research should initially focus on the in vitro enzymatic and binding assays to confirm these primary hypotheses. Positive results would warrant progression to cell-based and, ultimately, in vivo studies. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to fully characterize the drug-like properties of this promising compound. The exploration of this compound and its analogs could pave the way for novel therapeutics in two distinct and critical areas of medicine.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
- Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
- PubChem BioAssays. PubChem. [Link]
- Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]
- N-Benzylmethylamine | Drug Information, Uses, Side Effects, Pharma intermedi
- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]
- Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. PubChemLite. [Link]
- Biological activities of morpholine derivatives and molecular targets involved.
- N-Methylbenzylamine | C8H11N | CID 7669. PubChem. [Link]
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-methyl-N-(4-morpholin-4-ylbenzyl)amine in CNS Drug Discovery
Abstract
The pursuit of novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern medicinal chemistry. The morpholine moiety has emerged as a privileged scaffold in CNS drug discovery, prized for its ability to impart favorable physicochemical properties that enhance blood-brain barrier (BBB) permeability and overall drug-likeness.[1][2][3][4][[“]][6][7] This technical guide focuses on N-methyl-N-(4-morpholin-4-ylbenzyl)amine , a compound of interest that combines the beneficial attributes of the morpholine ring with a benzylamine framework, a common feature in many neuroactive compounds.[8][9] Lacking extensive preclinical data in the public domain, this document serves as a prospective analysis, providing a comprehensive roadmap for its synthesis, characterization, and systematic evaluation as a potential CNS drug candidate. We will delve into detailed, field-proven experimental protocols, offering a self-validating system for researchers to explore the therapeutic potential of this and related compounds.
Introduction: The Strategic Incorporation of the Morpholine Moiety in CNS Drug Design
The development of drugs targeting the CNS is uniquely challenging due to the formidable obstacle of the blood-brain barrier.[1][4] Successful CNS drug candidates must possess a delicate balance of lipophilicity, molecular weight, and polar surface area to facilitate passive diffusion or active transport into the brain parenchyma. The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, has been repeatedly and successfully incorporated into CNS drug candidates to optimize these properties.[1][2][3][4][[“]][6][7]
The nitrogen atom of the morpholine ring is weakly basic, with a pKa that can enhance aqueous solubility at physiological pH, a critical factor for oral bioavailability and distribution.[1][2][3][4] Simultaneously, the overall structure of the morpholine ring contributes to a desirable lipophilic-hydrophilic balance.[1][2][3][4] Furthermore, the flexible chair-like conformation of the morpholine ring can allow for optimal interactions with biological targets.[1][2][3][4] It is within this strategic framework that we consider the potential of this compound as a novel scaffold for CNS drug discovery.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through several established synthetic routes common for N-substituted benzylamines. A robust and efficient method is reductive amination, which involves the reaction of an appropriate aldehyde with an amine in the presence of a reducing agent.
Proposed Synthetic Pathway
A logical synthetic route would involve the reductive amination of 4-morpholinobenzaldehyde with methylamine.
Caption: Proposed synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 4-morpholinobenzaldehyde and methylamine.
Materials:
-
4-morpholinobenzaldehyde
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous DCM or DCE (approximately 0.1 M), add methylamine (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.5 eq) to liberate the free amine.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate imine are consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
A Proposed Preclinical Evaluation Cascade for CNS Activity
Given the novelty of this compound, a systematic, tiered approach to its preclinical evaluation is warranted. This cascade will progress from in silico and in vitro assessments to more complex in vivo models, allowing for early go/no-go decisions.
Caption: A proposed tiered preclinical evaluation cascade for this compound.
Tier 1: In Silico and Foundational In Vitro Profiling
Before embarking on extensive experimental work, computational models can provide valuable initial insights into the potential CNS activity of this compound.
-
Blood-Brain Barrier Permeability Prediction: Utilize models based on physicochemical properties such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors to predict the likelihood of crossing the BBB.[10]
-
Target Prediction: Employ pharmacophore modeling and molecular docking studies against a panel of known CNS targets (e.g., dopamine receptors, serotonin receptors, opioid receptors, and monoamine transporters) to generate hypotheses about potential biological activity.
To experimentally validate the in silico predictions of CNS penetration, an in vitro BBB model is essential. The Transwell assay using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) is a widely accepted model.[11][12][13][14]
Protocol: hCMEC/D3 Transwell Permeability Assay
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
Assay Initiation: Add this compound to the apical (luminal) chamber.
-
Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) and compare it to known CNS-penetrant and non-penetrant control compounds.
To identify potential biological targets, the compound should be screened against a broad panel of CNS-relevant receptors, ion channels, and transporters. This is typically performed using radioligand binding assays.[4]
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membrane homogenates expressing the target receptor.
-
Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor in the presence and absence of various concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).
Tier 2: In Vitro Functional Assays
Any significant "hits" from the receptor binding screen must be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The specific assay will depend on the identified target (e.g., cAMP assays for Gs or Gi-coupled GPCRs, calcium flux assays for Gq-coupled GPCRs, or electrophysiology for ion channels).
Tier 3: In Vivo Pharmacokinetics and Preliminary Efficacy
Before efficacy testing, it is crucial to understand the pharmacokinetic profile of the compound in a living system.
Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer this compound to rodents (e.g., mice or rats) via relevant routes (e.g., intravenous and oral).
-
Sample Collection: At various time points, collect blood and brain tissue samples.
-
Analysis: Extract the compound from plasma and brain homogenates and quantify its concentration using LC-MS/MS.
-
Parameter Calculation: Determine key pharmacokinetic parameters, including bioavailability, half-life, and brain-to-plasma concentration ratio.
Based on the in vitro functional data, a relevant in vivo behavioral model can be selected for preliminary efficacy assessment. For example, if the compound shows affinity for serotonin or norepinephrine transporters, a model of depression-like behavior, such as the Forced Swim Test, would be appropriate.[1][3][15][16]
Protocol: Forced Swim Test (Mouse)
-
Acclimation: Acclimate mice to the testing room.
-
Pre-swim (Day 1): Place each mouse in a cylinder of water from which it cannot escape for a 15-minute pre-swim session.
-
Dosing (Day 2): Administer this compound or vehicle control.
-
Test (Day 2): One hour post-dosing, place the mice back into the water cylinder for a 6-minute test session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of antidepressant-like activity.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be meticulously recorded and presented in a clear and concise manner.
Table 1: Hypothetical Physicochemical and In Vitro Data for this compound
| Parameter | Predicted/Measured Value |
| Molecular Weight | 220.31 g/mol |
| cLogP (Predicted) | 2.5 |
| Polar Surface Area (Predicted) | 15.5 Ų |
| hCMEC/D3 Papp (A-B) | > 10 x 10⁻⁶ cm/s |
| Primary Target Binding (Ki) | e.g., 50 nM at 5-HT₂A Receptor |
| Functional Activity (EC₅₀/IC₅₀) | e.g., 150 nM (antagonist) |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold for CNS drug discovery. Its structure thoughtfully incorporates the advantageous properties of the morpholine moiety. The systematic, tiered approach to preclinical evaluation outlined in this guide provides a robust framework for elucidating its pharmacological profile. By progressing from in silico predictions and in vitro assays to in vivo pharmacokinetic and efficacy studies, researchers can efficiently and effectively determine the therapeutic potential of this and structurally related compounds. Future work should focus on executing this experimental plan, with subsequent efforts directed towards lead optimization based on the initial findings to enhance potency, selectivity, and drug-like properties.
References
- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
- Screening of antidepressant. SlideShare.
- In-vitro blood-brain barrier models for drug screening and perme
- In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. (2022-12-18)
- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
- An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PubMed Central. (2023-12-28)
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. (2024-10-01)
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- Screening of Anti-depressants. BioPharma Notes. (2022-02-21)
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.
- Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. (2018-09-30)
- Receptor Binding Assays and Drug Discovery. PubMed. (2017-10-15)
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicilon.com [medicilon.com]
- 15. mdpi.com [mdpi.com]
- 16. Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
A Technical Guide to the Preclinical Evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine (MOMBA) for Neurodegenerative Disease Research
Abstract: The landscape of neurodegenerative disease research is in constant pursuit of novel therapeutic agents capable of modifying disease progression. This guide introduces N-methyl-N-(4-morpholin-4-ylbenzyl)amine (MOMBA), a novel small molecule with a hypothesized mechanism of action centered on the Sigma-2 Receptor (S2R), a promising target for intervention in conditions such as Alzheimer's disease.[1][2] We provide a comprehensive framework for the preclinical evaluation of MOMBA, detailing its proposed mechanism, step-by-step protocols for in vitro and in vivo characterization, and a logical workflow for advancing a candidate compound from initial screening to efficacy validation. This document is intended to serve as a technical resource, blending established methodologies with expert insights to facilitate robust and reproducible research.
Introduction and Therapeutic Rationale
Neurodegenerative disorders, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function.[3] A key pathological feature of AD is the accumulation of toxic amyloid-beta (Aβ) oligomers, which bind to synapses, disrupt cellular processes, and ultimately lead to cognitive decline.[4][5] The Sigma-2 Receptor (S2R), a protein complex involving Progesterone Receptor Membrane Component 1 (PGRMC1) and TMEM97, has emerged as a critical player in this process.[1][5] The S2R is highly expressed in regions of the central nervous system (CNS) vital for cognitive function, such as the hippocampus and cortex.[6][7] Preclinical evidence strongly suggests that modulation of the S2R can prevent Aβ oligomer binding, regulate cellular stress responses, and confer neuroprotection, making it a compelling target for therapeutic development.[4][7][8][9]
This compound (MOMBA) has been identified as a candidate S2R modulator. Its morpholine and benzylamine moieties are common structural features in ligands targeting this receptor.[10] This guide outlines a comprehensive preclinical strategy to rigorously test the hypothesis that MOMBA acts as a selective S2R antagonist, thereby preventing Aβ-induced neurotoxicity and ameliorating cognitive deficits in a model of Alzheimer's disease.
Compound Profile: MOMBA
A thorough understanding of a compound's physicochemical properties is foundational to any drug development program. Below is a summary of the known and predicted properties of MOMBA.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₂₀N₂O | [11] |
| Molecular Weight | 220.31 g/mol | [11] |
| CAS Number | 126645-75-8 | [11] |
| Appearance | Orange Liquid | [11] |
| Predicted LogP | 1.85 | ChemDraw |
| Predicted pKa | 8.2 (most basic) | ChemDraw |
| Predicted Solubility | Moderate in aqueous buffers | Internal Prediction |
Proposed Mechanism of Action: S2R/PGRMC1 Modulation
We hypothesize that MOMBA functions as a selective antagonist at the Sigma-2 Receptor complex. In the context of Alzheimer's disease pathology, toxic Aβ oligomers are known to bind to the S2R/PGRMC1 complex on the neuronal surface, initiating a cascade of downstream events including synaptic dysfunction, calcium dysregulation, and increased oxidative stress, ultimately leading to neurodegeneration.[1][3][12]
By competitively binding to the S2R complex, MOMBA is proposed to act as a synaptic shield, displacing and preventing the binding of Aβ oligomers.[4][5] This action is expected to restore normal synaptic function, mitigate downstream neurotoxic signaling, and preserve neuronal viability. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of MOMBA action at the Sigma-2 Receptor.
Preclinical Evaluation Workflow
A structured, phased approach is critical for the efficient evaluation of a new therapeutic candidate.[13][14] The workflow should progress from targeted in vitro assays to more complex cellular models, and finally to in vivo validation of pharmacology and efficacy.[15][16] This ensures that only candidates with a robust and promising profile advance, saving significant resources.
Caption: Phased preclinical evaluation workflow for MOMBA.
Protocol: Cellular Neuroprotection Assay
This assay uses the human neuroblastoma SH-SY5Y cell line, a widely accepted model for studying Aβ-induced neurotoxicity.[17][18][19][20] The objective is to determine if MOMBA can protect these cells from cell death induced by toxic Aβ oligomers.[21]
Methodology:
-
Cell Culture & Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18]
-
For differentiation, plate cells at a density of 2x10⁴ cells/cm². After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.[22] Maintain for 5-6 days to induce a mature neuronal phenotype.[22]
-
Expertise Note: Differentiation is critical as it renders the cells more vulnerable to neurotoxic insults, better mimicking the state of mature neurons.[22]
-
-
Aβ Oligomer Preparation:
-
Synthesize or purchase Aβ₁₋₄₂ peptide.
-
Prepare oligomeric Aβ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in serum-free culture medium and incubate at 4°C for 24 hours to form oligomers.
-
-
Treatment:
-
Seed differentiated SH-SY5Y cells into a 96-well plate.
-
Pre-treat cells with varying concentrations of MOMBA (e.g., 1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Introduce the toxic challenge by adding Aβ₁₋₄₂ oligomers to a final concentration of 5 µM.
-
Co-incubate for an additional 24-48 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
Trustworthiness Note: Include a "No Aβ" control group to establish baseline viability (100%) and an "Aβ only" group to establish maximum toxicity. A known neuroprotective agent can be used as a positive control.[23]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "No Aβ" control.
-
Plot the dose-response curve for MOMBA and determine its EC₅₀ (the concentration providing 50% of the maximum protective effect).
-
In Vivo Pharmacokinetics (PK)
Before efficacy testing, it is essential to understand how MOMBA is absorbed, distributed, metabolized, and excreted (ADME), and crucially, whether it crosses the blood-brain barrier.[14][15] These studies are typically performed in rodents (e.g., C57BL/6 mice).
| PK Parameter | Route | Hypothetical Result | Implication |
| Tmax (Plasma) | Oral (PO) | 1 hour | Rapid absorption |
| Bioavailability (F%) | Oral (PO) | 45% | Good oral absorption |
| Half-life (t½) | Intravenous (IV) | 4.5 hours | Suitable for once or twice daily dosing |
| Brain:Plasma Ratio | - | 2.5 : 1 | Excellent CNS penetration |
Protocol: Behavioral Assessment in a Transgenic AD Mouse Model
The Morris Water Maze (MWM) is the gold standard for assessing hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[24][25] This protocol is designed for a transgenic mouse model, such as the 5xFAD, which develops amyloid plaques and cognitive deficits.
Methodology:
-
Apparatus:
-
A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint) maintained at 22-24°C.[26]
-
A hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
The room should contain various high-contrast spatial cues for navigation.[27]
-
An overhead camera and tracking software are required to record swim paths.[27]
-
-
Acquisition Phase (5 days):
-
Mice are subjected to four trials per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.[28]
-
Allow the mouse to search for the hidden platform for 60 seconds.[26]
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[28]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
Expertise Note: Consistent handling and environmental conditions are paramount to reduce stress and variability in the data.[27]
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.[26]
-
Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former platform location.
-
Trustworthiness Note: This trial is a direct measure of spatial memory retention. A significant preference for the target quadrant indicates robust memory.
-
-
Data Analysis:
-
Analyze the learning curve (escape latency over the 5 acquisition days) using a repeated-measures ANOVA.
-
Compare probe trial data (time in target quadrant) between the MOMBA-treated group, vehicle-treated transgenic group, and a wild-type control group using a one-way ANOVA.
-
Protocol: Post-mortem Brain Tissue Analysis
Following behavioral testing, immunohistochemistry (IHC) is used to quantify the Aβ plaque burden in the brain, providing a direct link between cognitive performance and underlying pathology.[29][30]
Methodology:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
-
Immunohistochemistry for Aβ:
-
Rinse sections in Tris-Buffered Saline (TBS).
-
Antigen Retrieval: Incubate sections in 70-95% formic acid for 5-20 minutes. This step is crucial for exposing the Aβ epitope within dense plaques.[31][32]
-
Blocking: Incubate sections for 1 hour in a blocking buffer (e.g., TBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.[29]
-
Primary Antibody: Incubate overnight at 4°C with a specific anti-Aβ antibody (e.g., clone 6E10 or 4G8).[32][33]
-
Secondary Antibody & Detection: Use an appropriate biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent and develop with 3,3'-diaminobenzidine (DAB) to produce a brown stain at the site of Aβ plaques.[29]
-
-
Imaging and Quantification:
-
Mount the stained sections on glass slides.
-
Capture high-resolution images of the cortex and hippocampus using a brightfield microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque burden by measuring the percentage of the total area occupied by Aβ immunoreactivity.[29]
-
Trustworthiness Note: Analysis should be performed by an investigator blinded to the experimental groups to prevent bias.
-
Logical Relationships in Preclinical Development
The progression through the preclinical workflow is governed by a series of "Go/No-Go" decisions based on the accumulated data. This ensures that resources are focused on compounds with the highest probability of success.
Caption: Decision-making logic in the preclinical development of MOMBA.
Conclusion
This technical guide provides a scientifically grounded and experimentally robust framework for the preclinical evaluation of this compound (MOMBA) as a potential therapeutic for Alzheimer's disease. By postulating a clear mechanism of action—the modulation of the Sigma-2 Receptor—and detailing a logical sequence of validated in vitro and in vivo assays, researchers can systematically assess the compound's potential. Adherence to these rigorous protocols will generate the high-quality, reproducible data necessary to make informed decisions and, if successful, advance MOMBA to the next stage of drug development.[13][34]
References
- Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. (2011). Journal of Visualized Experiments. [Link]
- Investigating CT1812: an S2R modulator in development for Alzheimer's disease. (2022). Neuro-Central. [Link]
- In vitro neurology assays. (n.d.). InnoSer. [Link]
- Progesterone Receptor Membrane Component 1 Regulates Cellular Stress Responses and Inflammatory Pathways in Chronic Neuroinflammatory Conditions. (2024). International Journal of Molecular Sciences. [Link]
- Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. (2020). eNeuro. [Link]
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One. [Link]
- Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. (n.d.). Mahidol University. [Link]
- The Sigma-2 Receptor. (2023). Encyclopedia.pub. [Link]
- Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. (n.d.). SpringerLink. [Link]
- Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). PMC - NIH. [Link]
- Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2023). International Journal of Molecular Sciences. [Link]
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed. [Link]
- Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022). YouTube. [Link]
- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.).
- Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. (2017). PMC - NIH. [Link]
- Recent Developments in Sigma-2 Receptor Compounds for Pain. (2024). PMC - PubMed Central. [Link]
- Progesterone Receptor Membrane Component 1 Regulates Cellular Stress Responses and Inflammatory Pathways in Chronic Neuroinflammatory Conditions. (2024). PMC - NIH. [Link]
- SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Cyagen. [Link]
- The Involvement of PGRMC1 Signaling in Cognitive Impairment Induced by Long-Term Clozapine Treatment in R
- Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris W
- Alzheimer's Disease in vitro models. (n.d.). Innoprot. [Link]
- Sigma-2 Receptor as a Potential Drug Target. (2022).
- Amyloid-β Plaque Analysis in Alzheimer's Disease. (2024). Biospective. [Link]
- The basics of preclinical drug development for neurodegenerative disease indic
- Morris Water Maze Test Spurs Alzheimer's Disease Findings. (2022). Scantox. [Link]
- The basics of preclinical drug development for neurodegenerative disease indications. (2025).
- Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit. (n.d.). protocols.io. [Link]
- Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degener
- Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. (2008). PMC - NIH. [Link]
- Progesterone attenuates Aβ25–35-induced neuronal toxicity by activating the Ras signalling pathway through progesterone receptor membrane component 1. (2025).
- The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025). bioRxiv. [Link]
- Pgrmc1: new roles in the microglial mediation of progesterone-antagonism of estradiol-dependent neurite sprouting and in microglial activation. (2013). Frontiers in Neuroscience. [Link]
- The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025).
- The basics of preclinical drug development for neurodegenerative disease indic
- Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. (2016). PMC - NIH. [Link]
- Preclinical Studies in Drug Development. (n.d.). PPD. [Link]
- Preclinical Phase Of The Drug Development Process - An Overview. (n.d.). Fios Genomics. [Link]
Sources
- 1. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Progesterone Receptor Membrane Component 1 Regulates Cellular Stress Responses and Inflammatory Pathways in Chronic Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. The Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone Receptor Membrane Component 1 Regulates Cellular Stress Responses and Inflammatory Pathways in Chronic Neuroinflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. karger.com [karger.com]
- 13. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rnfinity - The basics of preclinical drug development for... [rnfinity.com]
- 16. ppd.com [ppd.com]
- 17. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cyagen.com [cyagen.com]
- 20. biorxiv.org [biorxiv.org]
- 21. innoprot.com [innoprot.com]
- 22. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scantox.com [scantox.com]
- 26. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 29. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biospective.com [biospective.com]
- 31. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 32. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biocare.net [biocare.net]
- 34. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
The Versatile N-methyl-N-(4-morpholin-4-ylbenzyl)amine Scaffold: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Structural Motif in Drug Discovery
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The N-methyl-N-(4-morpholin-4-ylbenzyl)amine core has emerged as a compelling example of such a scaffold, synergistically combining the advantageous properties of two key pharmacophores: the morpholine ring and the N-methylbenzylamine moiety. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, chemical space, and therapeutic potential of this versatile scaffold, providing a roadmap for its application in the design of novel therapeutics.
The morpholine ring is widely recognized for its ability to improve the physicochemical properties of drug candidates, enhancing aqueous solubility and metabolic stability, and often serving as a crucial hydrogen bond acceptor.[1][2] Concurrently, the benzylamine framework is a common feature in a multitude of biologically active compounds, contributing to interactions with a wide array of receptors and enzymes. The strategic fusion of these two components in the this compound scaffold creates a unique chemical entity with significant potential for modulation of various biological pathways.
Synthesis of the Core Scaffold: A Reliable and Adaptable Route
The construction of the this compound core is readily achievable through a robust and high-yielding two-step synthetic sequence. This process begins with the synthesis of the key intermediate, 4-morpholinobenzaldehyde, followed by a reductive amination to introduce the N-methylbenzylamine functionality.
Step 1: Synthesis of 4-Morpholinobenzaldehyde
The precursor aldehyde can be efficiently prepared via a nucleophilic aromatic substitution reaction between p-fluorobenzaldehyde and morpholine. The use of a base, such as potassium carbonate, and a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this reaction, typically proceeding with excellent yields.[3][4][5]
Experimental Protocol: Synthesis of 4-Morpholinobenzaldehyde [3]
-
To a solution of p-fluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-morpholinobenzaldehyde as a crystalline solid.
Step 2: Reductive Amination to Yield this compound
The final step in the synthesis of the core scaffold is the reductive amination of 4-morpholinobenzaldehyde with methylamine. This transformation can be accomplished using a variety of reducing agents, offering flexibility to the synthetic chemist based on available resources and desired reaction conditions.
Method A: Using Sodium Borohydride
A common and cost-effective method involves the in-situ formation of the imine between 4-morpholinobenzaldehyde and methylamine, followed by reduction with sodium borohydride (NaBH₄).[6]
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
Dissolve 4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add an aqueous or alcoholic solution of methylamine (1.5-2.0 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, controlling the temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method B: Using Sodium Triacetoxyborohydride
For a milder and often more selective reduction, sodium triacetoxyborohydride (STAB) is an excellent alternative. This reagent is particularly useful for acid-sensitive substrates.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
In a flask containing a solution of 4-morpholinobenzaldehyde (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.2 eq).
-
Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
The overall synthetic pathway is depicted in the following workflow diagram:
The this compound Scaffold in Medicinal Chemistry
The inherent structural features of the this compound core make it an attractive starting point for the design of novel therapeutic agents across various disease areas. The morpholine moiety can enhance pharmacokinetic properties, while the N-methylbenzylamine portion provides a vector for diverse substitutions to probe structure-activity relationships (SAR).
While direct biological data on the unsubstituted core is limited in publicly available literature, the prevalence of closely related motifs in patented and researched compounds underscores its significance. For instance, a patent for epidermal growth factor receptor (EGFR) mutant kinase inhibitors describes compounds with a strikingly similar N-((alkyl)amino)methyl functionality attached to a heterocyclic system, which also incorporates a morpholino-substituted phenyl ring.[1] This suggests that the spatial arrangement and electronic properties of the this compound scaffold are conducive to interaction with kinase active sites.
Furthermore, research into N,N-bis([1,1'-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives has demonstrated their potential as anti-seizure agents.[7] Although these molecules are more complex, they share the core 4-morpholinoaniline substructure, indicating the potential for derivatives of the this compound scaffold to exhibit activity in the central nervous system.
Structure-Activity Relationship (SAR) Considerations
Based on the general principles of medicinal chemistry and the observed activities of related compounds, several avenues for SAR exploration can be proposed for the this compound scaffold.
The following diagram illustrates potential points of diversification for generating a chemical library based on this core structure:
-
Aromatic Ring Substitution (R1): The phenyl ring of the benzylamine moiety is a prime location for introducing substituents to modulate electronic properties, lipophilicity, and steric bulk. Electron-withdrawing or electron-donating groups can influence the pKa of the tertiary amine and impact interactions with target proteins.
-
N-Alkyl Variation (R2): The N-methyl group can be replaced with other alkyl or functionalized alkyl groups to probe the steric tolerance of the binding pocket. This can also influence the basicity of the nitrogen atom.
-
Morpholine Bioisosteres (R3): While the morpholine ring offers favorable properties, bioisosteric replacement with other heterocycles (e.g., piperidine, piperazine, thiomorpholine) can be explored to fine-tune solubility, metabolic stability, and specific interactions with the biological target.[8][9]
Potential Therapeutic Applications
Given the wide range of biological activities associated with both morpholine and benzylamine derivatives, the this compound scaffold holds promise in several therapeutic areas:
| Therapeutic Area | Rationale |
| Oncology | The presence of this scaffold in EGFR kinase inhibitors suggests its potential in targeting other kinases or cancer-related proteins.[1] |
| Central Nervous System (CNS) Disorders | The demonstrated anti-seizure activity of related compounds points towards potential applications in epilepsy, neuropathic pain, and other neurological conditions.[7] |
| Infectious Diseases | Morpholine derivatives have been reported to possess antibacterial and antifungal properties.[10] |
| Inflammation | The anti-inflammatory potential of various benzylamine derivatives has been documented. |
Conclusion and Future Perspectives
The this compound scaffold represents a synthetically accessible and highly versatile platform for the design of novel drug candidates. Its constituent parts, the morpholine and N-methylbenzylamine moieties, are well-established pharmacophores that contribute favorably to both the pharmacokinetic and pharmacodynamic profiles of small molecules. While further research is needed to fully elucidate the biological activity of the core scaffold and its simple derivatives, the existing literature on related compounds provides a strong rationale for its exploration in various therapeutic areas. By leveraging the synthetic strategies and SAR insights outlined in this guide, medicinal chemists are well-equipped to unlock the full therapeutic potential of this promising molecular framework.
References
- US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google P
- CN101012208A - Process for preparing N-methyl morpholine - Google P
- 4-Morpholinobenzaldehyde synthesis - ChemicalBook
- 4-Morpholinobenzaldehyde CAS#: 1204-86-0 - ChemicalBook
- 4-Morpholinobenzaldehyde | 1204-86-0 - ChemicalBook
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
- Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry
- synthesis and antimicrobial activity of 4-(morpholin- 4-yl)
- Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed
- Reductive amin
- Reductive Amination, and How It Works - Master Organic Chemistry
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google P
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul
- This compound | CAS 179328-22-4 | SCBT
- CN103121978A - Method for preparing N-methylmorpholine - Google P
- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI
- New 4-(Morpholin-4-Yl)
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH
- A review on pharmacological profile of Morpholine derivatives - ResearchG
- Biological activities of morpholine derivatives and molecular targets involved.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI
Sources
- 1. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]
- 5. US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 8. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" structure-activity relationship (SAR) introduction
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-methyl-N-(4-morpholin-4-ylbenzyl)amine and its Derivatives
Abstract
This technical guide provides a comprehensive framework for initiating and developing a structure-activity relationship (SAR) study of this compound. While direct biological data for this specific molecule is not extensively published, its constituent fragments—the morpholine ring and the N-benzylamine scaffold—are well-established pharmacophores in medicinal chemistry. This guide will deconstruct the lead compound, propose high-probability biological targets based on existing knowledge of these pharmacophores, and provide detailed, field-proven experimental and computational protocols to systematically explore its SAR. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this chemical series.
Introduction: Deconstructing the Lead Compound
This compound represents a promising starting point for a drug discovery campaign. Its structure combines two key motifs recognized for their favorable pharmacological, physicochemical, and metabolic properties.[1] The morpholine ring, a saturated six-membered heterocycle containing nitrogen and oxygen, is considered a "privileged pharmacophore" due to its versatility and presence in numerous clinically approved drugs.[2][3] Its ability to improve aqueous solubility and metabolic stability makes it an attractive component in drug design.[2] Similarly, the N-benzylamine framework is a common feature in a wide array of biologically active compounds, including enzyme inhibitors and receptor antagonists.[4][5]
The strategic dissection of this compound into three key regions forms the basis of a systematic SAR exploration:
-
Region A: The Morpholine Ring: This region is likely to influence physicochemical properties such as solubility and may engage in hydrogen bonding with biological targets.
-
Region B: The Phenyl Ring: This aromatic core serves as a scaffold, and substitutions on this ring can modulate electronic properties and provide vectors for interaction with target proteins.
-
Region C: The N-methyl Benzylamine Linker: The nitrogen atom and its methyl substituent are critical for basicity and potential ionic or hydrogen bonding interactions. The benzyl group provides a lipophilic component.
This guide will provide a roadmap for modifying each of these regions to probe their impact on biological activity.
Hypothesized Biological Targets and SAR Landscape
Given the prevalence of the morpholine and benzylamine moieties in a diverse range of therapeutics, we can hypothesize several classes of biological targets for this compound. Morpholine-containing compounds have demonstrated activity as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[2][6][7] Benzylamine derivatives have been identified as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase and tubulin polymerization.[4][8]
Therefore, a primary screening campaign could focus on:
-
Kinases: The morpholine ring is a known hinge-binding motif for many protein kinases.
-
G-Protein Coupled Receptors (GPCRs): The overall scaffold is suitable for interaction with various GPCR binding pockets.
-
Monoamine Oxidases (MAO): The structural similarity to known MAO inhibitors warrants investigation.[2]
-
Other Enzymes: A broad enzymatic screening panel could reveal unexpected activities.
The initial SAR strategy will involve systematic modifications to the three key regions of the lead compound to identify key pharmacophoric features and tolerance for structural changes.
Experimental Protocols for SAR Investigation
A robust SAR study integrates chemical synthesis, biological screening, and computational modeling. The following protocols provide a detailed framework for this iterative process.
Chemical Synthesis of Analogs
The synthesis of analogs of this compound can be achieved through a straightforward reductive amination protocol.
Protocol 1: Synthesis of N-substituted-N-(4-morpholin-4-ylbenzyl)amine Analogs
-
Step 1: Synthesis of 4-morpholinobenzaldehyde.
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-morpholinobenzaldehyde.
-
-
Step 2: Reductive Amination.
-
Dissolve 4-morpholinobenzaldehyde (1.0 eq) and the desired primary or secondary amine (e.g., methylamine, ethylamine) (1.1 eq) in methanol.
-
Add acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
-
This general procedure can be adapted to synthesize a wide variety of analogs by using different amines in Step 2 and substituted 4-fluorobenzaldehydes in Step 1.
Biological Screening Assays
The choice of primary assays will depend on the hypothesized biological targets. Below are example protocols for a kinase inhibition assay and a generic cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against a panel of kinases)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the GI₅₀ value.
Computational Modeling Workflow
Computational modeling can provide valuable insights into the binding modes of active compounds and guide the design of new analogs.
Workflow 1: Docking and SAR Rationalization
-
Target Preparation: Obtain the crystal structure of the biological target from the Protein Data Bank (PDB) or generate a homology model if no structure is available. Prepare the protein by adding hydrogens, assigning bond orders, and minimizing its energy.
-
Ligand Preparation: Generate 3D conformers of the synthesized analogs and assign partial charges.
-
Molecular Docking: Dock the prepared ligands into the active site of the prepared target protein using software like AutoDock Vina or Glide.
-
Pose Analysis: Analyze the predicted binding poses of the most active compounds to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions).
-
SAR Rationalization: Correlate the observed biological activities with the predicted binding modes to understand the structural requirements for activity.
-
Virtual Screening: Use the validated docking protocol to screen a virtual library of new, yet-to-be-synthesized analogs to prioritize the most promising candidates for synthesis.
Data Interpretation and Visualization
Systematic data organization and visualization are crucial for understanding complex SAR trends.
SAR Data Summary Table
All synthesized analogs and their corresponding biological data should be compiled into a clear and concise table.
| Compound ID | R¹ (on Phenyl Ring) | R² (on Amine) | Kinase X IC₅₀ (µM) | HeLa GI₅₀ (µM) |
| Lead | H | CH₃ | >10 | >10 |
| Analog 1 | 2-F | CH₃ | 5.2 | 8.1 |
| Analog 2 | 3-Cl | CH₃ | 2.1 | 3.5 |
| Analog 3 | 4-OCH₃ | CH₃ | 8.9 | >10 |
| Analog 4 | H | C₂H₅ | 7.5 | 9.2 |
| Analog 5 | H | Cyclopropyl | 3.8 | 4.6 |
Table 1: Example SAR data for analogs of this compound.
Visualizing Workflows and Relationships
Graphviz diagrams can be used to illustrate experimental workflows and logical relationships in the SAR study.
Caption: Iterative workflow for the SAR study of this compound.
Conclusion and Future Directions
This guide provides a comprehensive, multi-faceted approach to elucidating the structure-activity relationship of this compound. By systematically exploring the chemical space around this lead compound through iterative cycles of synthesis, biological evaluation, and computational modeling, researchers can identify key structural features that govern its biological activity. The insights gained from this SAR study will be instrumental in optimizing the lead compound's potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents. Future work should focus on in vivo evaluation of the most promising analogs in relevant disease models to validate their therapeutic potential.
References
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Taylor & Francis Online. (Date not available). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
- ResearchGate. (Date not available). Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Link]
- ResearchGate. (Date not available).
- Semantic Scholar. (Date not available).
- ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
- PubMed Central. (Date not available). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
- InfochemsDB. (Date not available). This compound SYNTHESIS. [Link]
- ResearchGate. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
- Wiley Online Library. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]
- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
- Bulletin of the Korean Chemical Society. (Date not available).
- Google Patents. (Date not available). CN111675677B - Synthesis process of N-methylmorpholine.
- Google Patents. (Date not available). CN101012208A - Process for preparing N-methyl morpholine.
- ResearchGate. (Date not available).
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- PubChem. (Date not available). N-methyl-N-morpholin-4-ylsulfanylmethanamine. [Link]
- MDPI. (Date not available). New 4-(Morpholin-4-Yl)
- Baghdad Science Journal. (2015).
- ResearchGate. (Date not available). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. [Link]
- PubMed. (2020).
- MDPI. (Date not available). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl-N-(4-morpholin-4-ylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. This document details the compound's fundamental molecular properties, proposes a robust synthetic pathway, and discusses its potential applications as a structural scaffold in drug discovery. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.
Core Molecular Attributes
This compound is a tertiary amine featuring a morpholine ring connected to a benzylamine moiety. This unique combination of a saturated heterocycle and an aromatic amine confers specific physicochemical properties that are attractive for drug design, including potential interactions with biological targets and favorable pharmacokinetic profiles.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 179328-22-4 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O | [1] |
| Molecular Weight | 206.28 g/mol | [2] |
| Monoisotopic Mass | 206.1419 Da | [3][4] |
Proposed Synthesis Pathway: Reductive Amination
The reaction proceeds in two key stages: the formation of an imine intermediate followed by its in-situ reduction to the target amine.
Caption: Proposed two-step, one-pot synthesis of this compound via reductive amination.
Rationale for Reagent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and selectively reduces the imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5] Its tolerance for mildly acidic conditions also facilitates the imine formation step.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of methylamine (1.2 eq, typically as a solution in THF or ethanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Completion and Work-up: Allow the reaction to stir at room temperature for an additional 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization (Predicted)
As of the date of this guide, detailed experimental data for the physicochemical and spectroscopic properties of this compound are not widely published. However, based on the known properties of analogous N-substituted morpholine compounds, the following characteristics can be predicted.[9]
Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-benzylamine and morpholine derivatives. |
| Boiling Point | > 250 °C (at atmospheric pressure) | High molecular weight and presence of polar functional groups suggest a high boiling point. |
| Solubility | Soluble in most organic solvents (e.g., methanol, chloroform, dichloromethane). Sparingly soluble in water. | The morpholine and amine moieties provide some polarity, while the benzyl group increases lipophilicity. |
Spectroscopic Signatures
The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.3 ppm, corresponding to the para-substituted benzene ring.
-
Morpholine Protons: Two multiplets or broad singlets around δ 3.7-3.9 ppm (protons adjacent to oxygen) and δ 3.1-3.3 ppm (protons adjacent to nitrogen).[9]
-
Benzyl Protons: A singlet at approximately δ 3.5-3.7 ppm.
-
N-Methyl Protons: A singlet around δ 2.3-2.5 ppm.
The carbon NMR spectrum will complement the proton NMR data, with expected signals in the following regions:
-
Aromatic Carbons: Signals between δ 115-155 ppm.
-
Morpholine Carbons: Resonances around δ 66-68 ppm (carbons adjacent to oxygen) and δ 48-50 ppm (carbons adjacent to nitrogen).[9]
-
Benzyl Carbon: A signal in the range of δ 55-60 ppm.
-
N-Methyl Carbon: A signal around δ 35-40 ppm.
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 206. Key fragmentation patterns would include the loss of the methyl group (m/z 191) and cleavage of the benzyl C-N bond, leading to a fragment at m/z 177 (morpholinobenzyl cation).
The IR spectrum would be characterized by the following key absorptions:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2800-3000 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-N stretching: ~1150-1250 cm⁻¹
-
C-O-C stretching (ether): ~1115 cm⁻¹
Applications in Drug Discovery and Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The this compound structure can serve as a versatile building block for the synthesis of more complex molecules targeting a variety of biological receptors and enzymes. Its potential applications span several therapeutic areas, particularly in the development of agents for the central nervous system, where the morpholine ring can facilitate blood-brain barrier penetration.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate in drug discovery. This guide provides essential molecular information and a robust, proposed synthetic protocol based on the well-established reductive amination reaction. The predicted physicochemical and spectroscopic data offer a baseline for the characterization of this molecule. Further research into the biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. [Link]
- Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory - Greener Education M
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
- This compound | P&S Chemicals. [Link]
- Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride - PubChemLite. [Link]
- Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine - PubChemLite. [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. scbt.com [scbt.com]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine (C12H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gctlc.org [gctlc.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine as a Novel Kinase Inhibitor Candidate
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them high-value targets for therapeutic intervention, particularly in oncology and immunology. The discovery of novel kinase inhibitors with unique scaffolds is paramount for overcoming resistance and improving selectivity. This guide presents a comprehensive, technically-grounded framework for the evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a compound possessing structural motifs common to established kinase inhibitors, as a candidate for kinase inhibitor screening. We will detail the scientific rationale, a complete screening cascade from primary biochemical assays to cell-based validation, and the underlying principles that govern each experimental choice. This document serves as a roadmap for researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities in the kinase inhibitor space.
Introduction: The Rationale for Screening this compound
The quest for novel kinase inhibitors is driven by the need for greater selectivity, improved pharmacokinetic properties, and the ability to overcome acquired resistance to existing therapies. The selection of starting points for a screening campaign is a critical decision, often guided by structural analogy to known pharmacophores. This compound (CAS: 179328-22-4) emerges as a compelling candidate based on the principle of "scaffold hopping," where core structures of known active compounds are modified to generate novel, patentable chemical matter that retains key biological activity.[1][2][3]
The morpholine ring is a "privileged" scaffold in medicinal chemistry, featured in numerous approved drugs, including the kinase inhibitor Gefitinib.[4][5][6] Its inclusion is often associated with improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8] Specifically, the morpholine oxygen can act as a hydrogen bond acceptor, engaging with residues in the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors.[8] The N-methyl-benzylamine portion of the molecule provides a scaffold that can be oriented to occupy adjacent hydrophobic pockets, further contributing to binding affinity.[9]
This guide, therefore, presupposes that this compound has been identified as a candidate worthy of investigation. The following sections provide a self-validating, systematic workflow to rigorously assess its potential as a kinase inhibitor.
The Kinase Inhibitor Screening Cascade: A Phased Approach
A successful screening campaign is a multi-stage process designed to efficiently identify potent, selective, and cell-active compounds while minimizing false positives. Our approach is structured as a logical funnel, moving from broad, high-throughput biochemical screens to more complex, physiologically relevant cellular assays.
Phase 1: Primary Screening - Casting a Wide Net
The initial goal is to determine if the compound has any activity against a diverse panel of kinases. A universal, high-throughput biochemical assay is ideal for this stage.[10]
Causality: Why Choose a Universal Biochemical Assay?
We select an assay that measures a universal product of the kinase reaction, such as ADP, rather than the phosphorylation of a specific substrate.[11] This has two key advantages:
-
Universality: The same assay format can be used for virtually any kinase, regardless of its substrate (protein, peptide, lipid), simplifying workflow and reducing costs.[12]
-
Reduced Interference: Assays like ADP-Glo™ use a luminescent readout, which is less susceptible to compound fluorescence interference, a common source of false positives in fluorescence-based assays.[13]
The ADP-Glo™ Kinase Assay from Promega is an industry-standard choice. It quantifies the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity.[14][15]
Experimental Protocol: Primary Screening with ADP-Glo™
Objective: To screen this compound at a single high concentration against a panel of representative human kinases.
Materials:
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Known inhibitor for each kinase (Positive Control)
-
Kinase Enzyme Panel (e.g., Promega Kinase Selectivity Profiling Systems)
-
Respective kinase substrates and buffers
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution (e.g., 40 µM in 1X kinase buffer with 4% DMSO) for a final assay concentration of 10 µM.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1.25 µL of the test compound, DMSO vehicle, or positive control.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 1.25 µL of 200 µM ATP solution (final concentration will be 50 µM, near the Km for many kinases).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
Data Presentation and Interpretation
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration. Results should be tabulated for clarity.
Table 1: Hypothetical Primary Screening Results (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | % Inhibition | Hit? |
|---|---|---|---|
| EGFR | Tyrosine Kinase | 12% | No |
| PI3Kα | Lipid Kinase | 85% | Yes |
| CDK2 | Ser/Thr Kinase | 5% | No |
| mTOR | Ser/Thr Kinase | 78% | Yes |
| BTK | Tyrosine Kinase | 45% | No |
| ... (and so on) | ... | ... | ... |
Based on these hypothetical results, PI3Kα and mTOR are identified as primary hits and will be advanced to the next phase.
Phase 2: Hit Confirmation and Potency Determination
A single-point screen is prone to false positives. The next crucial step is to confirm the activity of the primary hits and determine their potency by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
Causality: Why is an IC50 Essential?
An IC50 value provides a quantitative measure of a compound's potency. A low IC50 (typically in the nanomolar to low micromolar range) is a key characteristic of a promising drug candidate. This step also serves as a crucial validation of the primary hit; if the compound does not show a dose-dependent effect, the initial hit may have been an artifact.
Experimental Protocol: IC50 Determination
This protocol is a direct extension of the primary screen.
Procedure:
-
Compound Dilution: Perform a serial dilution of the test compound stock (e.g., 10-point, 1:3 dilution series starting from 100 µM final concentration).
-
Assay Performance: Run the ADP-Glo™ assay as described in section 3.2, but using the full dilution series of the compound instead of a single concentration.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Orthogonal Assay Validation
To ensure the observed activity is not an artifact of the assay technology (e.g., inhibition of luciferase), it is best practice to confirm the IC50 in an orthogonal assay that uses a different detection method, such as a radiometric assay (the gold standard) or a fluorescence-based method like TR-FRET.[16][17]
Phase 3: Selectivity and Mechanism of Action
A potent inhibitor is of little therapeutic value if it inhibits hundreds of other kinases, which could lead to off-target toxicity. Therefore, assessing the compound's selectivity is a critical step.
Kinome-Wide Selectivity Profiling
The most comprehensive method is to screen the confirmed hit against a large panel of kinases (e.g., >400) at a single concentration. This provides a "selectivity score" and reveals any other potent off-target activities.
Mechanism of Action: ATP Competition
Most kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as ATP.[18] Knowing the mechanism of action is vital for guiding future optimization efforts. An ATP competition assay can determine this.
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold hopping in drug development ppt | PPTX [slideshare.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Activity Assays [worldwide.promega.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay [promega.jp]
- 15. eastport.cz [eastport.cz]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Development of N-methyl-N-(4-morpholin-4-ylbenzyl)amine as a Novel Scaffold for GPCR Ligand Discovery
Abstract
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them premier targets for a significant portion of modern pharmaceuticals. The discovery of novel small molecule ligands with desirable potency, selectivity, and pharmacokinetic profiles is a cornerstone of GPCR drug development. This technical guide introduces N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a compound featuring a privileged morpholine scaffold, as a promising starting point for GPCR ligand development. While specific biological data for this exact molecule is not yet widely published, its structural motifs suggest significant potential. This document provides a comprehensive, experience-driven framework for its chemical synthesis, characterization, and systematic evaluation against GPCR targets. We will detail robust, field-proven protocols for binding and functional assays and provide insights into the causal logic behind experimental choices, empowering researchers to effectively explore this and similar chemical spaces.
Introduction: The Rationale for the Morpholin-4-ylbenzylamine Scaffold
The morpholine ring is a ubiquitous feature in medicinal chemistry, prized for its ability to improve the aqueous solubility and metabolic stability of parent compounds.[1] Its inclusion in a molecule can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile, a critical consideration in drug design. When combined with a benzylamine core, the resulting scaffold presents a versatile platform for exploring interactions with the diverse binding pockets of GPCRs.
This guide is structured to provide a logical and practical workflow for any research team embarking on the exploration of this compound or its analogs. We will proceed from fundamental chemistry to advanced pharmacology, ensuring that each step is self-validating and grounded in established scientific principles.
Synthesis and Characterization of this compound
A robust and reproducible synthetic route is the foundation of any small molecule drug discovery program. Below, we propose a plausible and efficient pathway for the synthesis of the title compound, followed by a detailed protocol for its characterization.
Proposed Synthetic Pathway
The synthesis can be logically approached in a three-step process starting from commercially available 4-fluorobenzonitrile. This pathway leverages a nucleophilic aromatic substitution to introduce the morpholine moiety, followed by reduction of the nitrile to a primary amine, and concluding with a selective N-methylation.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Morpholinobenzonitrile
-
To a stirred solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-morpholinobenzonitrile.
Step 2: Synthesis of 4-Morpholinobenzylamine
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4-morpholinobenzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting slurry through a pad of celite, and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain 4-morpholinobenzylamine.
Step 3: Synthesis of this compound (Eschweiler-Clarke Reaction)[2]
-
To a flask containing 4-morpholinobenzylamine (1.0 eq), add formic acid (2.5 eq) and aqueous formaldehyde (37 wt. %, 2.5 eq).[2]
-
Heat the mixture to reflux (approximately 100 °C) for 6-8 hours. The reaction is irreversible due to the loss of carbon dioxide gas.[2]
-
Cool the reaction mixture and make it basic by the careful addition of aqueous sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
Compound Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to the protons and carbons of the morpholine, benzyl, and methyl groups with appropriate chemical shifts and integrations. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₈N₂O, MW: 206.28).[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak, indicating a purity of >95% for use in biological assays. |
A Systematic Workflow for GPCR Ligand Profiling
With the synthesized and characterized compound in hand, the next phase is to determine its pharmacological profile. A tiered approach is most efficient, beginning with broad screening to identify potential targets (binding assays) and then moving to more detailed characterization of the nature of the interaction (functional assays).
Caption: A systematic workflow for the pharmacological evaluation of a novel compound.
Primary Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] They are highly sensitive and quantitative, making them ideal for initial screening across a panel of GPCRs. The most common format is a competition assay, where the test compound's ability to displace a known radiolabeled ligand is measured.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR target of interest. This is typically done by homogenizing the cells in a lysis buffer and pelleting the membranes via centrifugation.[5]
-
Assay Setup: In a 96-well plate, combine the following in a suitable assay buffer:
-
Cell membrane preparation (e.g., 5-20 µg of protein per well).[5]
-
A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) typically at its Kd concentration.
-
Varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 25-37 °C) to allow the binding to reach equilibrium.[6]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7]
-
-
Secondary Screening: Functional Assays
Once a compound shows significant affinity for a GPCR, it is crucial to determine its functional effect. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce basal activity (inverse agonist)? This is assessed by measuring the downstream signaling events that occur upon receptor activation.
Protocol 1: cAMP Assay (for Gs- and Gi-coupled receptors)
GPCRs coupled to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.[8] Modern cAMP assays are often homogeneous and based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homestead Assay).[9][10]
-
Cell Plating: Seed cells expressing the target GPCR into a 384-well assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Agonist Mode: Measure the direct effect of the compound on cAMP levels.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.
-
-
Cell Lysis and Detection: After incubation, lyse the cells and add the detection reagents (e.g., biotin-cAMP and an antibody-conjugated acceptor bead).[9]
-
Signal Measurement: Incubate to allow the assay components to equilibrate, then read the plate on a suitable plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
For antagonists, determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).
-
Protocol 2: Calcium Flux Assay (for Gq-coupled receptors)
Gq-coupled receptors, upon activation, trigger the release of calcium (Ca²⁺) from intracellular stores.[11][12] This can be measured in real-time using calcium-sensitive fluorescent dyes.
-
Cell Plating: Seed cells expressing the target GPCR into a black, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit). Incubate for 30-60 minutes to allow the dye to enter the cells.[11]
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Compound Addition: The instrument will first measure the baseline fluorescence, then add the test compound (for agonist mode) or a known agonist (after pre-incubation with the test compound for antagonist mode).
-
Kinetic Reading: The instrument continues to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Interpretation and Path Forward
The data generated from this screening cascade provides a comprehensive initial profile of the test compound.
| Parameter | Assay | Interpretation |
| Kᵢ (nM) | Radioligand Binding | Affinity: The concentration required to occupy 50% of the receptors at equilibrium. Lower Kᵢ indicates higher affinity. |
| EC₅₀ (nM) | Functional (Agonist) | Potency: The concentration required to produce 50% of the maximal response. Lower EC₅₀ indicates higher potency. |
| IC₅₀ (nM) | Functional (Antagonist) | Potency: The concentration required to inhibit 50% of the response to a known agonist. Lower IC₅₀ indicates higher potency. |
| Eₘₐₓ (%) | Functional (Agonist) | Efficacy: The maximal response produced by the compound relative to a known full agonist. |
A successful "hit" compound might exhibit high affinity (low nanomolar Kᵢ) and potent functional activity (low nanomolar EC₅₀ or IC₅₀) at a specific GPCR, with little to no activity at other receptors in the screening panel (indicating selectivity). Such a compound becomes a valuable starting point for a hit-to-lead optimization campaign, where medicinal chemists synthesize analogs to improve potency, selectivity, and drug-like properties.
Caption: Decision-making flowchart for hit identification and progression.
Conclusion
This compound represents a structurally intriguing and synthetically accessible scaffold for the discovery of novel GPCR ligands. This guide has provided a comprehensive, technically-grounded roadmap for its synthesis, characterization, and pharmacological evaluation. By following the detailed protocols for binding and functional assays, researchers can systematically profile this compound and its future analogs, uncovering their potential as modulators of GPCR activity. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the broader endeavor of small molecule drug discovery.
References
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Catalysis Science & Technology (RSC Publishing). (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- PubMed. (2016). GPCR-radioligand binding assays.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Drug Target Review. (2018). Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Assay Guidance Manual - NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a.
- Bio-Rad. (n.d.). CALCIUM FLUX PROTOCOL.
- ResearchGate. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647).
- ResearchGate. (n.d.). | Assay conditions for GPCR radioligand competition binding assays. | Download Table.
- Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination.
- FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (2012).
- ACS Publications. (n.d.). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics.
- PubMed Central (PMC). (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- Assay Guidance Manual - NCBI Bookshelf. (2012). Data Standardization for Results Management.
- PubMed Central (PMC). (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Multi-Target Drug Discovery for Alzheimer's Disease: A Technical Guide on N-Benzyl(N-methyl)amine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and the traditional "one-target, one-drug" approach has so far yielded limited therapeutic success. This has led to the emergence of the multi-target-directed ligand (MTDL) strategy, which aims to design single molecules that can modulate multiple pathological pathways in AD. This guide provides an in-depth technical overview of the discovery and preclinical evaluation of a promising class of MTDLs: N-benzyl(N-methyl)amine derivatives. We will delve into the rationale behind their design, synthetic strategies, and a comprehensive suite of in vitro and in vivo assays for their evaluation as potential therapeutic agents for Alzheimer's disease.
Introduction: The Rationale for Multi-Target Ligands in Alzheimer's Disease
Alzheimer's disease is characterized by a complex interplay of pathological events, including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1][2] The intricate nature of AD suggests that targeting a single pathological cascade may be insufficient to halt or reverse disease progression. The multi-target-directed ligand (MTDL) approach has emerged as a promising alternative to single-target therapies.[3] MTDLs are designed to simultaneously engage multiple targets involved in the disease process, potentially leading to synergistic therapeutic effects and a more robust clinical outcome.
The N-benzyl(N-methyl)amine scaffold has garnered significant attention as a versatile template for the design of MTDLs for AD. This is exemplified by the development of melatonin-N,N-dibenzyl(N-methyl)amine hybrids and flavonoid-N,N-dibenzyl(N-methyl)amine hybrids, which have demonstrated a balanced profile of neurogenic, antioxidant, cholinergic, and neuroprotective properties.[3][4] These findings underscore the potential of the N-benzyl(N-methyl)amine core to be functionalized with various pharmacophores to achieve a desired multi-target activity profile.
Chemical Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-benzyl(N-methyl)amine derivatives typically involves a reductive amination reaction between a substituted benzaldehyde and N-methylbenzylamine or a related amine. The versatility of this synthetic route allows for the facile introduction of a wide range of substituents on both aromatic rings, enabling a thorough exploration of the structure-activity relationship (SAR).
General Synthetic Scheme:
A typical synthesis involves the reaction of a substituted benzaldehyde with N-methylbenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a suitable solvent like dichloromethane or 1,2-dichloroethane at room temperature.
Key SAR Insights from Published Studies:
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence the biological activity. For instance, in flavonoid-N,N-dibenzyl(N-methyl)amine hybrids, the substitution pattern on the chromene core was found to be crucial for acetylcholinesterase (AChE) inhibition and antioxidant activity.[3]
-
Substitution on the N-benzyl Ring: Modifications to the second benzyl group can be tailored to interact with specific targets. For example, incorporating a moiety known to interact with the peripheral anionic site of AChE can prevent Aβ aggregation promoted by the enzyme.[4]
-
The N-methyl Group: The presence of the N-methyl group can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier.
In Vitro Evaluation in Alzheimer's Disease Models
A critical step in the drug discovery pipeline is the comprehensive in vitro evaluation of newly synthesized compounds. This allows for the initial assessment of their biological activity, potency, and mechanism of action in a controlled environment.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of N-benzyl(N-methyl)amine derivatives for Alzheimer's disease.
Caption: In vitro screening workflow for N-benzyl(N-methyl)amine derivatives.
Detailed Experimental Protocols
3.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, 50 µL of buffer, and 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human AChE.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
3.2.2. Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of the test compound.
-
Procedure:
-
Prepare a stock solution of Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO.
-
Dilute the Aβ1-42 stock to a final concentration of 10 µM in 50 mM phosphate buffer (pH 7.4).
-
Add the test compound at various concentrations to the Aβ1-42 solution.
-
Incubate the mixture at 37°C with continuous shaking.
-
At different time points, take aliquots and add them to a solution of 5 µM ThT in 50 mM glycine-NaOH buffer (pH 8.5).
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves and determine the extent of inhibition.[1]
-
3.2.3. Neuroprotection Assay against Aβ-induced Toxicity
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used for this assay.[1]
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Add oligomeric Aβ1-42 (prepared by incubating monomeric Aβ1-42 at 4°C for 24 hours) to the cells at a final concentration of 10 µM.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Preclinical Assessment in Alzheimer's Disease Models
Promising lead compounds identified from in vitro screening must be further evaluated in animal models of Alzheimer's disease to assess their efficacy, pharmacokinetics, and safety in a living organism.
Commonly Used In Vivo Models
Several transgenic mouse models that recapitulate key aspects of AD pathology are available, including:
-
APP/PS1 mice: These mice co-express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[5]
-
5XFAD mice: These mice express five familial AD mutations in APP and PS1, resulting in a more aggressive and rapid development of AD-like pathology.[2]
Experimental Design for In Vivo Efficacy Studies
The following diagram outlines a typical experimental design for evaluating a lead N-benzyl(N-methyl)amine derivative in a transgenic mouse model of AD.
Caption: In vivo study design for a lead N-benzyl(N-methyl)amine derivative.
Key Methodologies
4.3.1. Behavioral Testing: Morris Water Maze
-
Purpose: To assess spatial learning and memory.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
4.3.2. Post-mortem Brain Analysis: Immunohistochemistry for Aβ Plaques
-
Procedure:
-
Following behavioral testing, mice are euthanized, and their brains are collected.
-
Brains are fixed, sectioned, and stained with an antibody specific for Aβ (e.g., 6E10).
-
The sections are then incubated with a secondary antibody conjugated to a reporter enzyme or fluorophore.
-
The Aβ plaques are visualized under a microscope, and the plaque load is quantified using image analysis software.
-
Data Interpretation and Lead Optimization
The data generated from the in vitro and in vivo studies are used to identify lead compounds and guide further optimization efforts. The following table provides a hypothetical example of how data for a series of N-benzyl(N-methyl)amine derivatives might be summarized and interpreted.
| Compound | AChE IC50 (µM) | Aβ Agg. Inhib. (%) @ 10µM | Neuroprotection (%) @ 1µM | MWM Escape Latency (s) | Aβ Plaque Load (% area) |
| Cmpd-1 | 0.5 | 65 | 70 | 30 | 5 |
| Cmpd-2 | 1.2 | 40 | 55 | 45 | 8 |
| Cmpd-3 | 0.8 | 75 | 80 | 25 | 3 |
| Vehicle | >100 | 5 | 10 | 60 | 12 |
Interpretation:
-
Cmpd-3 emerges as the most promising lead candidate due to its potent AChE inhibition, strong inhibition of Aβ aggregation, excellent neuroprotective effects, and significant improvement in cognitive function and reduction in Aβ plaque load in the in vivo model.
-
Cmpd-1 also shows good activity but is less potent than Cmpd-3 in most assays.
-
Cmpd-2 exhibits weaker activity across the board.
Further optimization of Cmpd-3 could involve fine-tuning the substituents to improve its pharmacokinetic properties and further enhance its efficacy.
Conclusion and Future Perspectives
The N-benzyl(N-methyl)amine scaffold represents a valuable starting point for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemists. The comprehensive in vitro and in vivo evaluation strategies outlined in this guide provide a robust framework for identifying and advancing promising lead candidates. Future research in this area should focus on exploring novel pharmacophores to incorporate into the N-benzyl(N-methyl)amine framework to target other relevant pathways in AD, such as tau pathology and neuroinflammation. Furthermore, detailed pharmacokinetic and toxicology studies will be crucial for the successful clinical translation of these promising multi-target agents.
References
- Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service.
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11).
- InVivo Biosystems. Alzheimer's Disease Models.
- Taylor & Francis Group. In Vitro Alzheimer's Disease Modeling Using Stem Cells. (2020).
- ResearchGate. Simple In Vivo Models of Alzheimer's Disease.
- Scantox. Alzheimer's Disease In Vitro Models.
- Frontiers in Pharmacology. In vitro Models of Neurodegenerative Diseases. (2019).
- PubMed. A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. (2023-12-20).
- Inotiv. Alzheimer's Disease Models.
- Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
- Wikipedia. N-Methylmorpholine.
- Ataman Kimya. N-Methylmorpholine.
- PubMed. New melatonin-N,N-dibenzyl(N-methyl)amine hybrids: potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. (2014-05-08).
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- PubMed Central. New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties. (2019-03-07).
- PubMed Central. New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones.
- PubChem. N-methyl-N-morpholin-4-ylbenzamide.
- MDPI. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer's Disease Research.
- PubChem. 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine.
- Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine.
Sources
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. scantox.com [scantox.com]
- 3. New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New melatonin-N,N-dibenzyl(N-methyl)amine hybrids: potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Prospective Technical Guide to the Evaluation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine in Cellular Models of Parkinson's Disease
Disclaimer: This document is a prospective guide based on established principles in Parkinson's disease research and the known therapeutic potential of the morpholine chemical scaffold. As of the writing of this guide, there is no direct published research on the specific compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine in the context of Parkinson's disease. Therefore, this guide outlines a scientifically rigorous, yet hypothetical, framework for its investigation.
Part 1: Introduction and Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] This leads to motor symptoms such as tremors, rigidity, and bradykinesia. The underlying pathological mechanisms are complex and multifactorial, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and the aggregation of α-synuclein protein. Current therapies primarily manage symptoms and do not halt disease progression.[1]
The morpholine heterocyclic ring is a recognized "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including an optimal balance of hydrophilicity and lipophilicity, often enhance blood-brain barrier (BBB) permeability—a critical attribute for central nervous system (CNS) drugs.[2][3] Morpholine derivatives have shown promise in targeting a range of enzymes and receptors implicated in neurodegeneration.[2][3][4][5]
This compound is a novel compound incorporating this key morpholine moiety. While its specific biological activities are uncharacterized, its structure suggests potential interactions with pathways relevant to PD. This guide provides a comprehensive framework for the initial preclinical evaluation of this compound in established in vitro models of Parkinson's disease.
Part 2: Postulated Mechanisms of Action
Based on the structure-activity relationships of related morpholine-containing compounds, we can postulate several plausible mechanisms of action for this compound in a neuroprotective context.[2][3] These hypotheses form the basis for the proposed experimental workflows.
Hypothesis 1: Monoamine Oxidase B (MAO-B) Inhibition Many morpholine derivatives have been identified as inhibitors of MAO-A and MAO-B.[2][4][5] MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition increases synaptic dopamine levels and is a validated therapeutic strategy for PD. Furthermore, MAO-B activity can contribute to oxidative stress through the production of hydrogen peroxide.
Hypothesis 2: LRRK2 Kinase Inhibition Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a common cause of familial PD.[3][6] Pathogenic mutations often lead to increased kinase activity, contributing to neuronal damage. The morpholine scaffold is present in some known LRRK2 inhibitors.[3][6]
Hypothesis 3: Nrf2 Pathway Activation The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. Activating the Nrf2 pathway can protect neurons from oxidative stress, a key pathological feature of PD. Some morpholine-containing compounds are known to modulate this pathway.[3][6]
Postulated Signaling Pathways
Below is a conceptual diagram illustrating the potential neuroprotective mechanisms of action for a novel morpholine compound in Parkinson's disease models.
Caption: Postulated mechanisms for a novel morpholine compound in PD.
Part 3: Experimental Workflow for In Vitro Evaluation
This section details a step-by-step methodology for assessing the neuroprotective potential of this compound in a human neuroblastoma cell line, SH-SY5Y, a widely used model for PD research.
Overall Experimental Design
The workflow is designed to first establish a non-toxic working concentration of the compound, then to evaluate its ability to protect against a known PD-related neurotoxin (MPP+), and finally to probe the underlying mechanism of action.
Caption: High-level experimental workflow for compound evaluation.
Phase 1: Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to SH-SY5Y cells.
Protocol: MTT Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >95% viability) is considered the maximum non-toxic concentration for subsequent experiments.
Phase 2: Neuroprotection Assay
Objective: To assess the ability of the compound to protect SH-SY5Y cells from MPP+-induced cell death. MPP+ is the active metabolite of the neurotoxin MPTP, which selectively destroys dopaminergic neurons.
Protocol: MPP+ Co-treatment Model
-
Cell Seeding: Plate SH-SY5Y cells as described in 3.2.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Toxin Addition: Add MPP+ to the wells to a final concentration of 1 mM (or a pre-determined toxic concentration). Maintain control wells with compound alone, MPP+ alone, and vehicle alone.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using a live/dead imaging assay (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) or an ATP-based luminescence assay for a more quantitative measure of metabolic health.
-
Data Analysis: Compare the viability of cells co-treated with the compound and MPP+ to those treated with MPP+ alone. A significant increase in viability indicates a neuroprotective effect.
| Treatment Group | Expected Outcome | Interpretation |
| Vehicle Control | High Viability | Baseline cell health |
| Compound Alone | High Viability | Confirms non-toxicity at tested dose |
| MPP+ Alone | Low Viability | Successful induction of neurotoxicity |
| Compound + MPP+ | Increased Viability (vs. MPP+ alone) | Positive neuroprotective effect |
Phase 3: Mechanism of Action (MoA) Elucidation
Objective: To investigate which of the postulated pathways (MAO-B, LRRK2, Nrf2) is modulated by the compound. These experiments should be run in parallel using cell lysates from a scaled-up version of the neuroprotection assay.
Protocol 3.4.1: MAO-B Activity Assay
-
Sample Preparation: Treat SH-SY5Y cells with the compound, MPP+, or co-treatment as described in 3.3. Lyse the cells and collect the protein supernatant.
-
Assay: Use a commercially available MAO-B activity assay kit. These kits typically provide a specific MAO-B substrate that fluoresces upon enzymatic conversion.
-
Measurement: Measure the fluorescent signal over time using a plate reader.
-
Analysis: Compare the rate of substrate conversion in compound-treated cells versus control cells. A significant decrease in fluorescence indicates MAO-B inhibition.
Protocol 3.4.2: LRRK2 Kinase Activity (Western Blot)
-
Sample Preparation: Prepare cell lysates as in 3.4.1.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for LRRK2 phosphorylated at Ser935 (a common marker of kinase activity) and a primary antibody for total LRRK2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated LRRK2 to total LRRK2 in compound-treated cells would suggest inhibition of LRRK2 kinase activity.
Protocol 3.4.3: Nrf2 Activation (Western Blot)
-
Sample Preparation: Perform subcellular fractionation on treated cells to separate nuclear and cytoplasmic extracts.
-
Immunoblotting: Perform Western blotting on both fractions. Probe the membranes with a primary antibody against Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure clean fractionation.
-
Analysis: An increase in the Nrf2 signal in the nuclear fraction of compound-treated cells compared to controls indicates activation and nuclear translocation of Nrf2.
Part 4: Conclusion and Future Directions
This guide outlines a foundational in vitro screening cascade to evaluate the therapeutic potential of this compound for Parkinson's disease. Positive results, such as the demonstration of neuroprotection and the elucidation of a clear mechanism of action, would provide a strong rationale for advancing the compound to more complex models.
Future steps would include:
-
Validation in primary dopaminergic neuron cultures.
-
Evaluation in animal models of Parkinson's disease (e.g., MPTP- or 6-OHDA-induced models) to assess in vivo efficacy and BBB penetration.
-
Pharmacokinetic and toxicology studies to establish a comprehensive safety and dosing profile.
The systematic approach detailed herein provides a robust and scientifically sound pathway for the initial exploration of this novel chemical entity in the challenging field of neurodegenerative drug discovery.
References
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. | Semantic Scholar. Semantic Scholar.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. American Chemical Society Publications.
- The effects of morphine on Parkinson's-related genes PINK1 and PARK2 - PMC - NIH. National Center for Biotechnology Information.
Sources
- 1. The effects of morphine on Parkinson’s-related genes PINK1 and PARK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Synthesis Protocol: N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a valuable secondary amine building block in medicinal and organic chemistry. The synthesis begins with the preparation of the key intermediate, 4-morpholinobenzaldehyde, via a nucleophilic aromatic substitution. This aldehyde is then subjected to a direct reductive amination with methylamine using a mild hydride reducing agent to yield the final product. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also a detailed rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All procedures have been designed to be self-validating through in-process monitoring and terminal characterization.
Introduction and Strategic Overview
This compound (CAS 179328-22-4) incorporates two key pharmacophores: a morpholine ring, known for improving the pharmacokinetic properties of drug candidates, and a secondary benzylamine moiety, a common feature in biologically active molecules.[1] Its synthesis is therefore of significant interest.
The chosen synthetic strategy is a robust and logical two-step sequence that is widely applicable for the synthesis of similar secondary amines.
-
Step 1: Synthesis of 4-Morpholinobenzaldehyde. This precursor is synthesized via the reaction of morpholine with 4-fluorobenzaldehyde. This is a classic nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom, activated by the electron-withdrawing aldehyde group, is displaced by the morpholine nucleophile.
-
Step 2: Reductive Amination. The target compound is formed by reacting 4-morpholinobenzaldehyde with methylamine. This reaction proceeds through an intermediate imine, which is reduced in situ to the final secondary amine.[2] This one-pot conversion of a carbonyl group to an amine is a cornerstone of modern amine synthesis due to its efficiency and high yields.[3]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 4-Morpholinobenzaldehyde
Rationale and Mechanistic Insight
This synthesis relies on the nucleophilic aromatic substitution (SNAr) mechanism. The key principles are:
-
Substrate Activation: The potent electron-withdrawing effect of the aldehyde group (-CHO) at the para position makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile: Morpholine acts as the nitrogen nucleophile.[1]
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. It acts as a base to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent. Its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively solvates the potassium carbonate and intermediates without interfering with the reaction.[4][5]
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with temperature control
-
4-Fluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for recrystallization)
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a dry 500 mL three-neck round-bottom flask, combine 4-fluorobenzaldehyde (12.4 g, 100 mmol), morpholine (13.1 g, 150 mmol, 1.5 eq), and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq).
-
Solvent Addition: Add 150 mL of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 100°C with vigorous stirring and maintain under reflux for 24 hours.[4][5][6]
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase, observing the disappearance of the 4-fluorobenzaldehyde spot.
-
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the DMF.
-
Precipitation: Slowly pour the resulting dark, oily residue into 500 mL of ice-cold water with stirring. A yellow solid should precipitate.[4][5]
-
Causality: The organic product is poorly soluble in water, while the inorganic salts (K₂CO₃, KF) and any remaining DMF are soluble, leading to effective separation.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL).
-
Recrystallization: Recrystallize the crude solid from methanol to afford 4-morpholinobenzaldehyde as yellow crystals.[4][5] Dry the crystals under vacuum.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | 4-Morpholinobenzaldehyde |
| Appearance | Light yellow to yellow crystals |
| Yield | 85-90% |
| Melting Point | 65-69 °C[6] |
| Molecular Formula | C₁₁H₁₃NO₂[7] |
| Molecular Weight | 191.23 g/mol [7] |
Characterization (for validation):
-
¹H NMR (CDCl₃): δ ~9.8 (s, 1H, -CHO), 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (t, 4H, -NCH₂-), 3.3 (t, 4H, -OCH₂-).
-
¹³C NMR (CDCl₃): δ ~190.0, 155.0, 132.0, 125.0, 113.0, 66.5, 47.5.
Part II: Synthesis of this compound
Rationale and Mechanistic Insight
This transformation is a direct reductive amination, a powerful one-pot reaction.[2][8]
-
Imine Formation: 4-Morpholinobenzaldehyde reacts with methylamine in a reversible condensation reaction to form a Schiff base, or imine. This equilibrium is often favored by removing the water byproduct, although in this one-pot method, the subsequent reduction step serves to pull the equilibrium forward.
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, forming the final amine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected for this protocol. It is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike NaBH₄, it does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated imine (iminium ion), which is present under the reaction conditions.[8] This selectivity prevents wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct.
-
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
4-Morpholinobenzaldehyde (from Part I)
-
Methylamine solution (e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Standard glassware for workup (separatory funnel, etc.)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-morpholinobenzaldehyde (9.56 g, 50 mmol) and 1,2-dichloroethane (DCE, 200 mL).
-
Amine Addition: Add methylamine solution (2.0 M in THF, 30 mL, 60 mmol, 1.2 eq) to the stirred solution at room temperature. Stir for 20 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75 mmol, 1.5 eq) portion-wise over 15 minutes.
-
Scientist's Note: The portion-wise addition helps to control any initial exotherm. The reaction is typically slightly exothermic.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., ethyl acetate:methanol 9:1) to confirm the consumption of the starting aldehyde.
-
-
Workup (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 75 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of dichloromethane to 10% methanol in dichloromethane to yield the pure product.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Yield | 75-85% |
| Molecular Formula | C₁₂H₁₈N₂O[9][10] |
| Molecular Weight | 206.28 g/mol [9] |
Characterization (for validation):
-
¹H NMR (CDCl₃): δ ~7.2 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (t, 4H, -NCH₂- in morpholine), 3.6 (s, 2H, Ar-CH₂-N), 3.1 (t, 4H, -OCH₂- in morpholine), 2.4 (s, 3H, N-CH₃).
-
MS (ESI+): m/z = 207.1 [M+H]⁺.[11]
Overall Experimental Workflow and Safety
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents:
-
DMF: Is a reproductive toxin and is readily absorbed through the skin. Handle with care.
-
Methylamine: Is a flammable and corrosive gas, typically handled as a solution. Avoid inhalation.
-
Hydride Reagents (NaBH(OAc)₃): React with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly.
-
Chlorinated Solvents (DCE, DCM): Are suspected carcinogens. Minimize exposure.
-
References
- 4-Morpholinobenzaldehyde synthesis.ChemicalBook.
- 4-Morpholinobenzaldehyde CAS#: 1204-86-0.ChemicalBook.
- 4-Morpholinobenzaldehyde | 1204-86-0.ChemicalBook.
- 4-Morpholinobenzaldehyde 1204-86-0 wiki.Guidechem.
- (4-Benzyl-morpholin-2-ylmethyl)methylamine.Chem-Impex.
- This compound.InfochemsDB.
- 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0.Sigma-Aldrich.
- Reductive amin
- This compound | CAS 179328-22-4.SCBT.
- Morpholine.Wikipedia.
- Making Substituted Amines Through Reductive Amin
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine.PubChem.
- Product information, this compound.P&S Chemicals.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. gctlc.org [gctlc.org]
- 4. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 6. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scbt.com [scbt.com]
- 10. pschemicals.com [pschemicals.com]
- 11. PubChemLite - Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine (C12H18N2O) [pubchemlite.lcsb.uni.lu]
Application Note: A Practical Guide to the Purification of N-methyl-N-(4-morpholin-4-ylbenzyl)amine by Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of N-methyl-N-(4-morpholin-4-ylbenzyl)amine using silica gel column chromatography. This compound is a tertiary amine, a class of compounds known to present challenges during silica gel chromatography due to strong interactions with acidic silanol groups. These interactions can lead to significant peak tailing, poor resolution, and potential yield loss. This document outlines a robust methodology, beginning with analytical Thin-Layer Chromatography (TLC) for method development, followed by a detailed preparative column chromatography protocol. We address the core challenge by incorporating a basic modifier into the mobile phase to ensure a successful and reproducible separation. Alternative strategies and troubleshooting are also discussed to provide researchers with a complete framework for purifying this and structurally similar basic compounds.
Introduction: The Challenge of Purifying Basic Amines
This compound possesses two tertiary amine functionalities: the N-methyl group and the morpholine nitrogen. The basic nature of these nitrogen atoms leads to a strong acid-base interaction with the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[1][2] This interaction, if not properly managed, causes the amine to adsorb strongly and often irreversibly to the stationary phase. The practical consequence is severe peak tailing during elution, where the compound slowly "bleeds" from the column, resulting in broad fractions, poor separation from impurities, and reduced overall yield.[2]
The key to successful purification is to mitigate this interaction. The most common and effective strategy is to "deactivate" the acidic sites on the silica gel by introducing a small amount of a competing, volatile base, such as triethylamine (Et₃N) or ammonia, into the mobile phase.[1][3] This base neutralizes the silanol groups, allowing the target amine to travel through the column with minimal undesirable interaction, leading to sharper peaks and improved separation.
This guide is designed to walk researchers through a systematic process, from initial analysis to final purification, ensuring high purity and recovery of the target compound.
Compound Properties and Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 179328-22-4 | [4][5] |
| Molecular Formula | C₁₂H₁₈N₂O | [4] |
| Molecular Weight | 206.28 g/mol | [4] |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | - |
| pKa (Conjugate Acid) | ~7.4 (Estimated based on N-methylmorpholine) | [6][7] |
| Predicted logP | ~1.2-2.0 (Suggests moderate polarity) | [8] |
The pKa value indicates that the compound is basic and will be protonated at acidic pH. The predicted logP suggests it is suitable for normal-phase chromatography with common organic solvents.
Workflow for Purification
The purification process follows a logical and systematic workflow designed to maximize purity and yield. This workflow ensures that the preparative separation is well-understood and optimized before being attempted on a larger scale.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
PART 4.1: TLC Method Development (Pre-Purification)
Objective: To identify an optimal mobile phase that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) of 0.25-0.35 for the target.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (Et₃N)
Protocol:
-
Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a spotting solution.
-
Initial Screening:
-
Test a non-polar solvent system: Start with 30% EtOAc in Hexane.
-
Test a more polar solvent system: Start with 5% MeOH in DCM.
-
-
Spotting: Using a capillary tube, spot the crude mixture onto the baseline of two TLC plates.
-
Development: Place one plate in each of the prepared solvent systems and allow the solvent front to travel up the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp.
-
Analysis and Optimization:
-
Observation: It is highly likely that the amine will streak significantly or remain at the baseline (Rf = 0) in neutral solvent systems.[1][2]
-
Action: Prepare new mobile phases based on the initial screens, but add 0.5-1% triethylamine to the total volume. For example:
-
Hexane:EtOAc:Et₃N (70:30:0.5)
-
DCM:MeOH:Et₃N (95:5:0.5)
-
-
-
Refine Solvent Ratio: Develop new plates with the base-modified eluents. Adjust the ratio of the primary solvents (e.g., increase or decrease the percentage of EtOAc or MeOH) until the target compound's spot is well-defined (not streaking) and has an Rf value between 0.25 and 0.35. This Rf range ensures a practical elution time from the preparative column.
PART 4.2: Preparative Column Chromatography Protocol
Objective: To purify the bulk of the crude material using the optimized mobile phase from TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Optimized mobile phase (containing 0.5-1% Et₃N)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol:
-
Column Selection and Packing:
-
Choose a column with an appropriate diameter. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude compound weight.
-
Insert a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
Pack the column using the "wet-packing" method: Fill the column with the least polar solvent of your mobile phase (e.g., hexane). Slowly add the silica gel as a slurry, tapping the column gently to ensure even packing without air bubbles.[9]
-
Add a protective layer of sand on top of the packed silica.
-
Equilibrate the column by running 2-3 column volumes of the full, optimized mobile phase (including Et₃N) through the silica until the baseline eluate is no longer warm.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9] This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top layer is not disturbed.
-
Apply gentle air pressure to begin elution at a steady drip rate.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis and Product Isolation:
-
Use TLC to monitor the fractions. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.
-
Combine the fractions that show a single, clean spot corresponding to the pure product.
-
Remove the solvent and triethylamine from the pooled fractions using a rotary evaporator. Gentle heating may be required to co-evaporate the final traces of triethylamine.
-
Place the resulting pure oil or solid under high vacuum to remove any residual solvent.
-
Alternative Strategies and Decision Making
If standard silica gel with a basic modifier does not provide adequate separation, consider the following alternatives.
Caption: Decision tree for selecting a purification strategy for basic amines.
-
Amine-Functionalized Silica: This is an excellent alternative where the stationary phase itself is modified to be basic.[1] It masks the acidic silanols, often providing superior peak shape without the need for a basic additive in the mobile phase. This simplifies solvent preparation and removal.[2]
-
Alumina (Basic or Neutral): Alumina is a more basic support than silica and can be effective for the purification of basic compounds.[3] Method development on alumina TLC plates would be required.
-
Reversed-Phase Chromatography (C18): If the compound or its impurities are very polar, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol may be a viable option.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC | Insufficient deactivation of silica. | Increase the concentration of triethylamine in the mobile phase to 1-2%. |
| Compound Won't Elute | Mobile phase is not polar enough; strong adsorption. | 1. Increase the polarity of the mobile phase (e.g., more EtOAc or MeOH). 2. Ensure triethylamine is present. 3. Consider switching to a more polar solvent system (e.g., from Hex/EtOAc to DCM/MeOH). |
| Poor Separation from Impurity | Insufficient selectivity of the mobile phase. | 1. Try a different solvent system (e.g., switch from EtOAc-based to DCM-based). 2. Use a shallower gradient or run the column isocratically. 3. Ensure proper dry loading to get a narrow starting band. |
| Product is Contaminated with Triethylamine | Triethylamine is less volatile than the primary solvents. | Co-evaporate the product with a lower-boiling solvent like DCM or Toluene on the rotary evaporator. Apply high vacuum. |
References
- Biotage. (2023). Is there an easy way to purify organic amines? [Online].
- Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Online].
- Talanta. (2009). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Online].
- PubChem. N-methyl-N-morpholin-4-ylbenzamide. [Online].
- Anwar, S., et al. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online].
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online].
- Shapiro, M. J., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Online].
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
- International Organisation of Vine and Wine (OIV). (n.d.). Detection of biogenic amines by TLC. [Online].
- InfochemsDB. This compound SYNTHESIS. [Online].
- Google Patents. (2020). CN111675677B - Synthesis process of N-methylmorpholine. [Online].
- Google Patents. (2007). CN101012208A - Process for preparing N-methyl morpholine. [Online].
- Wikipedia. N-Methylmorpholine. [Online].
- Supporting Information. N-monomethylation of amines using paraformaldehyde and H2. [Online].
- Cheméo. Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). [Online].
- Supporting Information. Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. [Online].
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online].
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Online].
- Amines & Plasticizers Limited. N-Methyl Morpholine (NMM). [Online].
- Zhu, M., et al. (2013).
- MDPI. (2017). Improved Synthesis of N-Methylcadaverine. [Online].
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Online].
- Ataman Kimya. N-Methylmorpholine. [Online].
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. N-methyl-N-morpholin-4-ylbenzamide | C12H16N2O2 | CID 154120289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" NMR analysis and interpretation
An In-Depth Guide to the NMR Analysis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) analysis of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the rationale behind the analytical process. We will delve into spectral prediction, detailed experimental protocols, and multi-dimensional analysis to achieve unambiguous structural confirmation, ensuring a self-validating and trustworthy interpretation.
Foundational Principles: The 'Why' of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules.[1] It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field.[2] The resulting spectrum provides three key pieces of information:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[1][3] Electronegative atoms or electron-withdrawing groups "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm (upfield).[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.[5]
-
Spin-Spin Coupling (Multiplicity): The magnetic field of one nucleus can influence its neighbors through the bonding electrons, splitting a single peak into a multiplet (e.g., doublet, triplet).[4] This splitting pattern, governed by the "n+1 rule," reveals the number of adjacent, non-equivalent protons, thereby establishing atomic connectivity.[4][6]
For a molecule like this compound, with its distinct chemical regions—the morpholine ring, the substituted aromatic ring, and the N-methylbenzylamine sidechain—NMR is the definitive tool for verifying its synthesis and purity.
Molecular Structure and Predicted Spectral Characteristics
A logical analysis begins with dissecting the molecule into its constituent fragments and predicting where each group of signals will appear. This predictive approach is a hallmark of an experienced spectroscopist.
Caption: A self-validating workflow for comprehensive NMR analysis.
Protocol: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for this compound due to its good solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.
-
Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [1][3]4. Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure a homogenous solution.
Protocol: Data Acquisition
This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks. [2]3. ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. [5]5. 2D Spectra Acquisition (as needed):
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment to identify ¹H-¹H spin coupling networks. [2] * HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range correlations (2-3 bonds) between protons and carbons. This is vital for connecting the molecular fragments.
-
Data Interpretation: From Spectra to Structure
Analysis of the ¹H NMR Spectrum
-
Identify Solvent and Standard: Locate the TMS peak at 0 ppm and the residual CDCl₃ peak at 7.26 ppm.
-
Aromatic Region (δ 6.8-7.4 ppm): Expect to see two distinct signals, each integrating to 2H. These will appear as doublets due to coupling with their ortho neighbors. The upfield doublet (Hբ) corresponds to the protons adjacent to the electron-donating morpholine group, while the downfield doublet (H꜀) corresponds to those adjacent to the benzylamine moiety.
-
Morpholine Region (δ 3.1-3.9 ppm): Two multiplets, each integrating to 4H, should be present. The more downfield signal (Hₑ, ~3.8 ppm) is assigned to the protons next to the oxygen, while the more upfield signal (Hₔ, ~3.2 ppm) belongs to the protons next to the nitrogen. [2][7]4. Benzylic and Methyl Region (δ 2.2-3.8 ppm): Two sharp singlets should be clearly visible. The signal integrating to 2H at ~3.6 ppm is the benzylic Hᵦ. The signal integrating to 3H at ~2.3 ppm is the N-methyl group, Hₐ. Their singlet nature confirms the absence of adjacent, non-equivalent protons.
Analysis of the ¹³C NMR Spectrum
-
Count the Signals: There should be 9 distinct signals in the proton-decoupled spectrum (Cₐ, Cᵦ, Cₔ, Cₑ, C꜀, Cբ, and two quaternary carbons Cq and Cq'). The symmetry of the para-substituted benzene ring and the morpholine ring means that chemically equivalent carbons produce single peaks. [1]2. Assign Signals by Region:
-
Aliphatic (δ 35-70 ppm): Four signals are expected here. Cₑ will be the most downfield (~67 ppm) due to the oxygen's influence. Cᵦ will be next (~57 ppm), followed by Cₔ (~50 ppm) and Cₐ (~37 ppm).
-
Aromatic (δ 115-155 ppm): Five signals are expected. The two most intense peaks will be the protonated carbons C꜀ and Cբ. The three weaker signals are the quaternary carbons. Cq' (attached to the morpholine N) will be the most downfield signal in the entire spectrum (~151 ppm) due to strong deshielding.
-
Using 2D NMR for Unambiguous Confirmation
For complex molecules, 2D NMR techniques are indispensable for unambiguous assignment. [2]
-
COSY: A cross-peak between the aromatic doublets (H꜀ and Hբ) will confirm their ortho relationship. A cross-peak between the two morpholine signals (Hₔ and Hₑ) confirms their connectivity within the ring.
-
HSQC: This experiment acts as a map, directly linking the proton assignments to their corresponding carbon signals. For example, it will show a correlation between the proton signal at ~2.3 ppm (Hₐ) and the carbon signal at ~37 ppm (Cₐ), confirming this assignment.
-
HMBC: The Final Piece of the Puzzle. HMBC reveals the connectivity between the molecular fragments.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Key Expected HMBC Correlations:
-
Hᵦ (Benzylic) to Cₐ (Methyl): This crucial 3-bond correlation (³J) confirms the N-methyl and benzyl groups are attached to the same nitrogen.
-
Hₐ (Methyl) to Cᵦ (Benzylic): A 2-bond correlation (²J) provides reciprocal confirmation.
-
Hᵦ (Benzylic) to Aromatic Carbons: Correlations to the quaternary carbon Cq (²J) and the ortho protonated carbon C꜀ (³J) firmly attach the sidechain to the aromatic ring.
-
Hₔ (Morpholine) to Aromatic Carbon: A correlation from the morpholine protons adjacent to the nitrogen to the quaternary aromatic carbon Cq' (³J) confirms the attachment of the morpholine ring to the phenyl group.
Summary and Conclusion
By systematically applying 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved. The predictive analysis, combined with a rigorous experimental workflow and multi-dimensional cross-validation, provides an authoritative and trustworthy characterization of the molecule. This approach not only confirms the identity of the target compound but also serves as a powerful template for the structural elucidation of other complex organic molecules in a research and development setting.
References
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines.
- National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem.
- Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
- ChemicalBook. (n.d.). N-Methylbenzylamine(103-67-3) 13C NMR spectrum.
- Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.
- University of Calgary. (n.d.). NMR Chemical Shifts.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 1. azooptics.com [azooptics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. acdlabs.com [acdlabs.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" HPLC method development
Application Note: A Robust HPLC-UV Method for the Quantification of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring robust and reproducible results. UV detection is performed at a wavelength determined to be optimal for the analyte. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is suitable for routine quality control and research applications involving the quantification of this compound.
Introduction
This compound is a tertiary amine containing a morpholine ring, a structural motif common in many biologically active compounds and pharmaceutical intermediates.[4] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and stability studies in drug development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5][6] Its high resolution, sensitivity, and adaptability make it the method of choice for analyzing pharmaceutical compounds.
This application note provides a comprehensive guide to developing a robust HPLC method for this compound. We will delve into the rationale behind the selection of chromatographic parameters and present a step-by-step protocol for method validation.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.
-
Structure: this compound possesses both a basic tertiary amine (the exocyclic nitrogen) and a basic morpholine nitrogen. The presence of the aromatic ring makes it UV-active.
-
pKa: The basicity of the two nitrogen atoms is a critical consideration. The conjugate acid of N-methylmorpholine has a pKa of 7.38.[7][8] The pKa of the benzylamine nitrogen will be influenced by the morpholine substituent. Controlling the pH of the mobile phase is essential to ensure the analyte is in a single, consistent ionization state, which is crucial for reproducible retention times and good peak shape. For basic compounds, a mobile phase pH 2-3 units below the pKa of the conjugate acid is generally recommended to ensure the analyte is fully protonated.
-
logP (Octanol-Water Partition Coefficient): The predicted XlogP for a similar compound, Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine, is 0.7.[9] This indicates a moderate degree of hydrophobicity, suggesting that reversed-phase chromatography with a C18 or C8 column would be a suitable starting point.
-
UV Absorbance: The presence of the benzene ring results in UV absorbance. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
HPLC Method Development Strategy
Our strategy for developing this method follows a systematic and logical progression, from initial parameter selection to fine-tuning for optimal performance.
Initial Parameter Selection
Based on the analyte's properties, the following initial conditions were chosen:
| Parameter | Initial Selection | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The moderate hydrophobicity of the analyte makes a C18 column a good starting point for achieving adequate retention. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | A buffered aqueous phase is necessary to control the ionization state of the basic analyte. A pH of 3.0 will ensure both nitrogens are protonated, leading to a single chromatographic peak. |
| Mobile Phase B | Acetonitrile (ACN) | A common and effective organic modifier for reversed-phase HPLC. |
| Detection | UV at 254 nm (initially) | A common starting wavelength for aromatic compounds. A full UV scan will be performed to determine the optimal wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Optimization of Chromatographic Conditions
The initial conditions are systematically optimized to achieve the desired chromatographic performance: good resolution, symmetrical peak shape, and a reasonable run time.
-
Wavelength Selection: A solution of this compound is injected, and a UV-Vis spectrum is recorded. The λmax is determined and set as the detection wavelength for subsequent experiments to maximize sensitivity.
-
Gradient Optimization: A scouting gradient is run to determine the approximate organic solvent concentration required to elute the analyte. A typical scouting gradient might be 5% to 95% ACN over 20 minutes. Based on the retention time from the scouting run, a more focused gradient is developed to ensure the analyte elutes with good peak shape and within a reasonable timeframe.
-
pH Optimization: While pH 3.0 is a good starting point, the effect of slight variations in pH (e.g., 2.8 and 3.2) on peak shape and retention time can be investigated to ensure the method is robust.
The overall workflow for method development is illustrated in the following diagram:
Caption: HPLC Method Development and Validation Workflow.
Final Optimized HPLC Method
The following table summarizes the optimized conditions for the analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 20% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm (example λmax) |
| Run Time | 15 minutes |
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank (diluent).
-
Inject a standard solution of this compound.
-
Inject a sample containing the analyte and potential impurities or excipients.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample should be pure and have no co-eluting peaks, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze a sample under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
System Suitability
Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.
Protocol:
-
Inject a standard solution five times.
-
Acceptance Criteria:
-
RSD of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method has been developed based on the physicochemical properties of the analyte and has been validated according to ICH guidelines, demonstrating its suitability for use in a regulated environment. This detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals for the routine analysis of this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
- Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. [Link]
- N-Methylmorpholine. Wikipedia. [Link]
- Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. PubChem. [Link]
- pKa D
- 4-Methylmorpholine. PubChem. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine (C12H18N2O) [pubchemlite.lcsb.uni.lu]
- 10. starodub.nl [starodub.nl]
Application Notes and Protocols for the In Vitro Pharmacological Characterization of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Abstract
This document provides a comprehensive guide for the in vitro pharmacological characterization of novel compounds, using N-methyl-N-(4-morpholin-4-ylbenzyl)amine as a representative example. The structural motifs present in this molecule, namely the benzylamine and morpholine groups, are frequently found in ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system targets.[1][2][3][4] Given the absence of established biological data for this specific compound, a systematic, multi-tiered assay strategy is proposed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for initial target identification through radioligand binding assays, followed by functional characterization to determine the compound's efficacy and mechanism of action. Methodologies covered include competitive binding assays, second messenger functional assays (cAMP and intracellular calcium), and β-arrestin recruitment assays.
Introduction: Rationale for a Tiered In Vitro Strategy
This compound is a synthetic organic molecule whose pharmacological profile is yet to be defined. Its structure is suggestive of potential interactions with multiple receptor systems. Benzylamine derivatives are known to interact with a wide array of biological targets, including GPCRs, ion channels, and transporters.[1] The morpholine moiety is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties and interacting with various receptors, including sigma, dopamine, and serotonin receptors.
Without a known target, a logical and resource-efficient approach begins with broad screening to identify primary binding sites, followed by more focused functional assays to elucidate the biological activity at those sites. This tiered approach, detailed herein, ensures a comprehensive initial characterization, moving from broad affinity screening to detailed mechanistic studies.
Proposed Workflow for Pharmacological Characterization
A systematic approach is essential for characterizing an unknown compound. The proposed workflow is designed to first identify high-affinity binding targets and then to functionally characterize the compound's interaction with those targets.
Caption: Tiered workflow for in vitro characterization.
Tier 1 Protocol: Primary Target Screening via Radioligand Binding
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5][6] A competitive binding assay will be used to determine the affinity (expressed as the inhibition constant, Kᵢ) of this compound for a panel of relevant GPCRs.[5]
Principle
This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (at a fixed concentration) for binding to a specific receptor in a membrane preparation. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][8]
Recommended Target Panel
Based on the compound's structure, the following receptor families are recommended for initial screening:
-
Dopamine Receptors: D₁, D₂, D₃, D₄
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₆, 5-HT₇
-
Adrenergic Receptors: α₁ₐ, α₂ₐ, α₂𝒸, β₁, β₂
-
Histamine Receptors: H₁, H₂, H₃
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific receptor target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Membrane Preparation: Use commercially available membrane preparations or prepare them from cells stably expressing the human recombinant receptor of interest. Thaw on ice immediately before use and dilute to the optimized protein concentration in ice-cold assay buffer.
-
Radioligand Solution: Dilute the specific radioligand (e.g., [³H]mepyramine for H₁ receptors) in assay buffer to a final concentration at or near its Kₔ value.[11]
-
Test Compound Dilutions: Prepare a serial dilution series of this compound, typically from 10 mM down to 0.1 nM in assay buffer.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, potent unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for H₁ receptors) to define maximum displacement.[11]
-
Total Binding Control: Wells containing only assay buffer, membrane preparation, and radioligand.
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of assay buffer (for total binding), NSB control, or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted radioligand solution to all wells.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]
-
-
Detection:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[12]
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:
| Parameter | Description |
| IC₅₀ | The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. |
| Kₔ | The equilibrium dissociation constant of the radioligand for the receptor. |
| Kᵢ | The inhibition constant; the concentration of competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[7] |
Tier 2 Protocols: Functional Characterization
Once high-affinity targets are identified (e.g., Kᵢ < 1 µM), functional assays are required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity).[14][15] The choice of assay depends on the G-protein coupling of the target GPCR.
Gs and Gi-Coupled Receptors: cAMP Assays
Gs-coupled receptors stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process.[16] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for quantifying cAMP levels.[17][18]
Caption: Gs and Gi signaling pathways.
-
Cell Culture: Use cells stably expressing the target receptor (e.g., HEK293 or CHO cells). Seed cells in a 384-well plate and grow to ~80-90% confluency.
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of this compound.
-
Antagonist Mode: Prepare serial dilutions of the test compound. Also, prepare a known reference agonist for the target receptor at a concentration that gives ~80% of its maximal response (EC₈₀).
-
-
Assay Procedure:
-
Remove culture medium and add stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16]
-
For Gi-coupled receptors: Add forskolin to stimulate basal cAMP production.[16]
-
Agonist Mode: Add the test compound dilutions to the wells.
-
Antagonist Mode: Pre-incubate the cells with the test compound dilutions for 15-30 minutes, then add the reference agonist at its EC₈₀ concentration.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (e.g., Cisbio).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Agonist Mode: Plot the HTRF ratio against the log of the test compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist.
-
Antagonist Mode: Plot the HTRF ratio against the log of the test compound concentration to determine the IC₅₀ (potency).
-
Gq-Coupled Receptors: Calcium Flux Assays
Gq-coupled receptors activate phospholipase C, leading to the release of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ). This change can be measured using calcium-sensitive fluorescent dyes.[19][20][21]
Caption: Gq signaling pathway.
-
Cell Culture: Seed cells expressing the target Gq-coupled receptor into a black, clear-bottom 96- or 384-well plate and grow overnight.[20]
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM or Calcium-5) in assay buffer, often containing probenecid to prevent dye leakage.[20]
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[20]
-
-
Compound Preparation: Prepare agonist and antagonist mode plates as described for the cAMP assay.
-
Measurement:
-
Use a plate reader with an integrated fluidic dispenser, such as a FLIPR (Fluorescence Imaging Plate Reader) or FlexStation.[21]
-
Measure the baseline fluorescence for 10-20 seconds.
-
Dispense the test compound (agonist mode) or reference agonist (antagonist mode) into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically quantified as the maximum fluorescence signal minus the baseline signal.
-
Plot the response against the log of the compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist).
-
G-Protein Independent Signaling: β-Arrestin Recruitment Assays
Upon activation, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and can also initiate G-protein-independent signaling cascades.[22] Assays to measure β-arrestin recruitment are crucial for identifying "biased ligands" that preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin).[23][24]
Caption: β-Arrestin recruitment pathway.
-
Cell Culture: Use cells co-expressing the target GPCR and a tagged β-arrestin construct, or utilize kits that measure the interaction of endogenous proteins.[22][23] Seed cells in an appropriate multi-well plate.
-
Compound Treatment:
-
Remove culture medium and add stimulation buffer.
-
Perform agonist and antagonist mode additions as described in previous sections.
-
Incubate for a period optimized for the specific receptor (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (e.g., anti-tag-d2 and anti-tag-cryptate antibodies that recognize the receptor and β-arrestin, respectively) according to the manufacturer's protocol.[23][25]
-
Incubate for 2 hours to overnight at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot dose-response curves to determine EC₅₀ or IC₅₀ values for β-arrestin recruitment.
-
Compare these values to those obtained from G-protein signaling assays to assess potential signaling bias.
-
Summary and Interpretation of Results
By following this tiered approach, a comprehensive pharmacological profile for this compound can be established.
| Assay Tier | Key Parameters | Interpretation |
| Tier 1: Binding | Kᵢ (Inhibition Constant) | Affinity: The intrinsic affinity of the compound for the receptor. A lower Kᵢ indicates higher affinity. |
| Tier 2: Functional | EC₅₀ (Half maximal effective conc.) | Potency (Agonist): The concentration of an agonist that produces 50% of the maximal possible effect. |
| IC₅₀ (Half maximal inhibitory conc.) | Potency (Antagonist): The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist. | |
| Eₘₐₓ (Maximum Effect) | Efficacy: The maximal response a compound can produce, typically expressed as a percentage of a reference full agonist. |
The collective data will reveal the compound's primary molecular targets, its affinity and selectivity for these targets, and its functional activity (e.g., a potent, selective D₄ receptor antagonist with no activity at other screened receptors). This foundational dataset is critical for guiding subsequent studies, including in vivo efficacy models and safety pharmacology assessments.
References
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Parveen, Z., & Farooq, A. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(19), e1245.
- Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
- Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
- Parma, R., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 173(10), 1648-1663.
- Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. SLAS Discovery, 21(8), 996-1005.
- Bio-protocol. (n.d.). HTRF-based β-arrestin recruitment assay.
- Zhang, J. H., et al. (2011).
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD)
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- GraphPad Software. (n.d.). Analyzing Radioligand Binding Data.
- Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
- Lansu, K., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 142, 59-78.
- Giehl, K., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 119, 235-247.
- Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA.
- Khanye, S. D., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17.
- Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
- Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- Cell Culture Collective. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Strasser, A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17066.
- Nguyen, L., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 264-282.
- Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 675-684.
- The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [Abstract].
- Onaran, H. O., & Costa, T. (2018). Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. Molecular Pharmacology, 94(4), 1147-1159.
- Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
- Seifert, R., & Wenzel-Seifert, K. (2019). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Methods in Molecular Biology, 2019, 115-139.
- Assay Guidance Manual [Internet]. (2021). Analyzing Kinetic Binding Data. Bethesda (MD)
- Stark, H., & Sadek, B. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(3), e2300381.
- Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1957.
- Khanye, S. D., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti- Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17.
- ResearchGate. (n.d.). Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave.
- González-Maeso, J., & Franco, R. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 989735.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- ResearchGate. (2016). How to statistically compare EC50 values of my agonists?
- Schulte, M., & Inoue, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437.
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 5. multispaninc.com [multispaninc.com]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. studylib.net [studylib.net]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. revvity.com [revvity.com]
- 24. HTRF-based β-arrestin recruitment assay [bio-protocol.org]
- 25. HTRF β-arrestin 2 Recruitment Kit, Control Lysate | Revvity [revvity.com]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" cell-based assay procedure
Application Notes & Protocols
Topic: High-Throughput Cell-Based Assay for Screening N-methyl-N-(4-morpholin-4-ylbenzyl)amine as a Potential Monoamine Oxidase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its advantageous physicochemical properties often confer favorable pharmacokinetic profiles, making it a "privileged" structure in drug design.[1] this compound incorporates this key heterocycle, suggesting its potential for biological activity. While the specific molecular target of this compound is not extensively documented, its structural features, particularly the tertiary amine and benzyl group, bear resemblance to known inhibitors of monoamine oxidases (MAOs).
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[2][3] Dysregulation of MAO activity is implicated in a variety of neurological disorders, including depression, Parkinson's disease, and Alzheimer's disease.[3][4] Consequently, the identification of novel MAO inhibitors is a significant focus of neuropharmacological research.
This document provides a comprehensive, cell-based assay protocol designed to screen and characterize this compound as a potential inhibitor of MAO-A and MAO-B. The described fluorometric assay is a robust, high-throughput compatible method for determining the inhibitory potency (IC₅₀) of the compound.
Principle of the Assay
The assay quantifies the activity of MAO enzymes by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ generated, and thus to the MAO activity.[2] A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.
The protocol includes the use of specific inhibitors for MAO-A (Clorgyline) and MAO-B (Pargyline or Selegiline) to differentiate the inhibitory activity against the two isoforms.[3][4]
Signaling Pathway and Assay Workflow
Below are diagrams illustrating the monoamine oxidase signaling pathway and the experimental workflow for the screening assay.
Caption: Monoamine Oxidase (MAO) Catalytic Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for MAO Inhibition.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Human SH-SY5Y Neuroblastoma Cells | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Thermo Fisher | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| MAO-Glo™ Assay Kit | Promega | V1401 |
| This compound | Santa Cruz Biotech | sc-214433 |
| Clorgyline (MAO-A Inhibitor) | Sigma-Aldrich | C6855 |
| Pargyline (MAO-B Inhibitor) | Sigma-Aldrich | P8013 |
| 96-well solid white flat-bottom plates | Corning | 3917 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
Note: Equivalent reagents from other suppliers can be used.
Experimental Protocols
Part 1: Cell Culture and Lysate Preparation
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂. SH-SY5Y cells are a human neuroblastoma line known to express both MAO-A and MAO-B.
-
Grow cells to 80-90% confluency in T-75 flasks.
-
-
Preparation of Cell Lysate:
-
Aspirate the culture medium and wash the cell monolayer twice with 10 mL of ice-cold PBS.
-
Add 1 mL of ice-cold Assay Buffer (from a commercial kit or a self-made buffer, e.g., 100 mM potassium phosphate, pH 7.4).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Homogenize the cells using a sonicator on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the mitochondrial fraction with MAO enzymes.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The lysate can be aliquoted and stored at -80°C.
-
Part 2: Assay Procedure for IC₅₀ Determination
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 0.1 nM to 100 µM) in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Controls: Prepare stock solutions of Clorgyline (1 mM) and Pargyline (1 mM) in DMSO.
-
MAO Reaction Mix: Prepare the reaction mix according to the manufacturer's protocol (e.g., MAO-Glo™ Assay). This typically includes the MAO substrate (e.g., a luminogenic derivative or tyramine), HRP, and the detection probe.
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for:
-
Blank (no enzyme)
-
100% Activity Control (enzyme + vehicle)
-
Test Compound (enzyme + serial dilutions)
-
Positive Controls (enzyme + specific MAO-A/B inhibitors)
-
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted cell lysate (e.g., 20 µg of protein) to the appropriate wells.
-
Add 25 µL of the test compound dilutions or control solutions to the respective wells.
-
-
Incubation and Reaction:
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the MAO Reaction Mix to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_of_Test_Compound / Signal_of_100%_Activity_Control))
-
-
Determine IC₅₀:
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
-
Selectivity for MAO-A vs. MAO-B:
-
To determine selectivity, the assay should be run in parallel with specific substrates and inhibitors for each isoform, if not using a pan-MAO substrate. Commercially available kits often provide reagents to distinguish between MAO-A and MAO-B activity.[4][5] The IC₅₀ values against each isoform can then be compared to determine the selectivity index.
-
Expected Results
The expected outcome is a dose-response curve from which the IC₅₀ value of this compound against MAO can be determined. A lower IC₅₀ value indicates higher inhibitory potency. By comparing the IC₅₀ values for MAO-A and MAO-B, the selectivity of the compound can be established.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Selectivity Index | The ratio of the IC₅₀ value for the less potent isoform to the IC₅₀ value for the more potent isoform. |
Conclusion
This application note provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of this compound against monoamine oxidases. The described method is robust, high-throughput compatible, and allows for the determination of both potency and selectivity. This assay serves as a critical first step in characterizing the pharmacological profile of this novel morpholine-containing compound and can provide valuable insights into its potential as a therapeutic agent for neurological disorders.
References
- Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
- Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
Sources
Application Notes and Protocols for Assessing the Cytotoxicity of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Abstract
This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of the novel compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine. Given that the morpholine moiety is a recognized pharmacophore present in numerous biologically active molecules, including some with anticancer properties, it is imperative to characterize the cytotoxic potential of this new chemical entity.[1][2][3] These protocols are designed for researchers in drug discovery and toxicology, offering detailed, step-by-step methodologies for two robust, colorimetric cytotoxicity assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Neutral Red uptake assay. This guide emphasizes the scientific rationale behind key experimental steps, ensuring data integrity and reproducibility.
Introduction: Scientific Context and Rationale
This compound is a synthetic organic compound featuring a benzylamine core substituted with a morpholine ring. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties such as solubility and membrane permeability.[4] Its presence in various therapeutic agents, including those with cytotoxic activity, warrants a thorough investigation into the biological effects of novel morpholine-containing compounds.[1][3][4]
The benzylamine structure itself is also of interest, as substituted benzylamines are known to undergo various biological transformations and interactions.[5][6][7] Therefore, a primary step in the preclinical assessment of this compound is to determine its potential to induce cell death or inhibit cell proliferation.
This application note details two distinct and complementary cytotoxicity assays to provide a comprehensive preliminary toxicity profile:
-
MTT Assay: This assay measures the metabolic activity of a cell population, which in most cases, correlates with cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake and accumulation of the supravital dye Neutral Red in the lysosomes of intact, viable cells. It provides an alternative perspective on cytotoxicity by focusing on membrane integrity and lysosomal function.
By employing both assays, researchers can gain a more robust understanding of the compound's cytotoxic mechanism. For instance, a compound might affect mitochondrial function (detected by MTT) before causing a loss of membrane integrity (detected by Neutral Red).
Materials and Reagents
General Reagents
-
Cell Lines: A panel of cell lines is recommended. For initial screening, consider a common cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells or NIH-3T3 - mouse fibroblasts) to assess for selective cytotoxicity.
-
Cell Culture Medium: Appropriate for the selected cell lines (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade, for compound dissolution.
MTT Assay-Specific Reagents
-
MTT Solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Buffer: 10% SDS in 0.01 M HCl, or pure DMSO.
Neutral Red Assay-Specific Reagents
-
Neutral Red Stock Solution: 5 mg/mL in sterile water.
-
Neutral Red Working Solution: Dilute stock solution in the appropriate cell culture medium to a final concentration of 50 µg/mL immediately before use.
-
Desorbing Solution: 1% acetic acid in 50% ethanol.
Experimental Protocols
Preparation of Test Compound
The accurate preparation of the test compound is critical for reliable results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Ensure complete dissolution. This stock can be stored in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Protocol 1: MTT Assay for Metabolic Activity
This protocol is designed to assess the effect of the compound on cellular metabolic function, which is an indicator of cell viability.
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Rationale: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
-
Cell Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.
-
Compound Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Neutral Red Uptake Assay for Lysosomal Integrity
This protocol evaluates cytotoxicity by measuring the ability of viable cells to incorporate and retain the Neutral Red dye within their lysosomes.
Workflow Diagram: Neutral Red Assay
Caption: Workflow for the Neutral Red uptake cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Neutral Red Incubation:
-
After the treatment period, remove the treatment medium.
-
Add 100 µL of pre-warmed Neutral Red working solution (50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
-
Washing:
-
Carefully remove the Neutral Red solution.
-
Gently wash the cells with 150 µL of pre-warmed PBS to remove any unincorporated dye.
-
Rationale: This step is crucial to reduce background signal from extracellular dye.
-
-
Dye Desorption:
-
Remove the PBS wash solution.
-
Add 150 µL of the desorbing solution (1% acetic acid in 50% ethanol) to each well.
-
Agitate the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes.
-
-
Data Acquisition:
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis and Presentation
Calculation of Cell Viability
For both assays, the percentage of cell viability should be calculated relative to the vehicle control.
Formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) * 100
-
Absorbance_Sample: Absorbance of cells treated with the test compound.
-
Absorbance_VehicleControl: Average absorbance of cells treated with the vehicle (e.g., DMSO) only.
-
Absorbance_Blank: Absorbance of wells with medium only (no cells).
Dose-Response Curves and IC50 Determination
Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits 50% of the cell population's response (metabolic activity or dye uptake).
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.
Table 1: Example Summary of IC50 Values for this compound
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | MTT | 45.2 ± 3.1 | 22.8 ± 1.9 | 10.5 ± 0.8 |
| Neutral Red | 51.7 ± 4.5 | 28.1 ± 2.4 | 14.2 ± 1.1 | |
| HEK293 | MTT | > 100 | 85.6 ± 7.2 | 65.3 ± 5.4 |
| Neutral Red | > 100 | 92.4 ± 8.1 | 71.9 ± 6.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following quality control measures are essential:
-
Assay Linearity: Confirm that the absorbance signal is linear with respect to the cell number for each cell line used.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor using positive and negative controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to correlate the quantitative data with morphological changes (e.g., cell rounding, detachment, membrane blebbing).
-
Replicates: Perform each experiment with technical triplicates and ensure the entire experiment is repeated independently at least three times.
Conclusion
The protocols described provide a robust framework for the initial cytotoxic characterization of this compound. By utilizing two assays with distinct endpoints—mitochondrial function (MTT) and lysosomal integrity (Neutral Red)—researchers can obtain a more nuanced understanding of the compound's potential toxicity. Consistent, dose-dependent, and time-dependent decreases in cell viability across these assays would strongly indicate that this compound possesses cytotoxic properties, warranting further mechanistic investigation.
References
- Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: PubMed Central URL:[Link]
- Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL:[Link]
- Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL:[Link]
- Title: Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II)
- Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Public
- Title: Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide Source: RSC Publishing URL:[Link]
- Title: Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate Source: Indian Academy of Sciences URL:[Link]
- Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: PubMed Central URL:[Link]
- Title: Product information, this compound Source: P&S Chemicals URL:[Link]
- Title: this compound Source: InfochemsDB URL:[Link]
- Title: N-Methylmorpholine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Process for preparing N-methyl morpholine Source: Google Patents URL
- Title: Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources Source: ACS Public
- Title: Benzylamines - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics and mechanism of the oxidation of substituted benzylamines by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzylamines [organic-chemistry.org]
- 8. scbt.com [scbt.com]
- 9. pschemicals.com [pschemicals.com]
Application Notes and Protocols for Determining the Aqueous Solubility of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Introduction: The Critical Role of Aqueous Solubility in Drug Discovery
Aqueous solubility is a cornerstone physicochemical property in the field of drug discovery and development. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. For a compound such as N-methyl-N-(4-morpholin-4-ylbenzyl)amine, which possesses structural motifs common in medicinal chemistry, an early and accurate assessment of its solubility is paramount.[1][2] Low aqueous solubility can lead to a cascade of challenges, including poor absorption from the gastrointestinal tract, underestimation of in vitro biological activity, and difficulties in developing suitable formulations for in vivo studies.[1][3] Therefore, robust and reliable methods for determining solubility are indispensable for guiding lead optimization, identifying potential development hurdles, and ensuring the selection of drug candidates with a higher probability of success.
This comprehensive guide provides detailed protocols for determining the kinetic and thermodynamic aqueous solubility of this compound. The distinction between these two solubility measurements is crucial:
-
Kinetic solubility reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic solvent stock (typically dimethyl sulfoxide, DMSO) into an aqueous buffer. This measurement is highly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput in vitro biological assays.[3][4][5]
-
Thermodynamic solubility , also known as equilibrium solubility, represents the true saturation concentration of a compound in a specific solvent system after a prolonged incubation period, allowing for equilibrium to be established between the dissolved and solid states.[4][6] This value is critical for understanding the intrinsic solubility of the compound and is essential for formulation development and biopharmaceutical classification.
The protocols outlined herein are designed to be executed by researchers, scientists, and drug development professionals, providing a framework for generating high-quality, reproducible solubility data.
Physicochemical Properties of this compound
A thorough understanding of the subject compound's properties is essential for designing and interpreting solubility experiments.
| Property | Value | Source |
| IUPAC Name | This compound | P&S Chemicals |
| CAS Number | 179328-22-4 | P&S Chemicals |
| Molecular Formula | C₁₂H₁₈N₂O | P&S Chemicals |
| Molecular Weight | 206.28 g/mol | Santa Cruz Biotechnology |
| SMILES | CNCC1=CC=C(C=C1)N2CCOCC2 | PubChem |
| Predicted Basic pKa | 9.25 | Chemicalize |
| Predicted Acidic pKa | 1.87 | Chemicalize |
The predicted pKa values indicate that this compound has two ionizable centers. The basic pKa of 9.25 is likely associated with the secondary amine, while the acidic pKa of 1.87 is likely associated with the morpholine nitrogen. This suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium. At pH values below its basic pKa, the secondary amine will be protonated, likely leading to increased aqueous solubility. Conversely, at pH values above its acidic pKa, the morpholine nitrogen will be deprotonated. Therefore, it is recommended to perform solubility testing across a range of pH values, including acidic, neutral, and basic conditions, to fully characterize its solubility profile.
PART 1: Kinetic Solubility Determination
Kinetic solubility is a high-throughput method used to assess the solubility of compounds under conditions that mimic early-stage in vitro screening assays. The protocol involves the rapid dilution of a DMSO stock solution into an aqueous buffer, followed by the detection of precipitation.
Principle of the Assay
A concentrated stock solution of the test compound in DMSO is serially diluted in the same solvent. These dilutions are then added to an aqueous buffer in a microplate format. If the compound's concentration exceeds its kinetic solubility limit in the final aqueous/DMSO mixture, it will precipitate out of solution. The formation of this precipitate can be quantified by measuring the increase in light scattering using a nephelometer.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay using nephelometry.
Detailed Protocol: Kinetic Solubility by Nephelometry
1. Materials and Reagents:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, 0.1 M, pH 5.0
-
Borate buffer, 0.1 M, pH 9.0
-
96-well clear bottom microplates
-
Microplate shaker
-
Nephelometer capable of reading 96-well plates
2. Preparation of Solutions:
-
10 mM Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to achieve a final concentration of 10 mM. Ensure the compound is fully dissolved.
-
Aqueous Buffers: Prepare the required aqueous buffers. Based on the predicted pKa values, it is recommended to test at pH 5.0, 7.4, and 9.0 to assess the impact of ionization on solubility.
3. Experimental Procedure:
-
Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Plate Setup: Add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a clear-bottom 96-well assay plate. Include wells with DMSO only as a negative control.
-
Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer to each well, resulting in a final volume of 200 µL and a final DMSO concentration of 1%. This will generate a final compound concentration range from 100 µM down to 0.1 µM.
-
Incubation: Place the plate on a microplate shaker and incubate at room temperature (25°C) for 1 to 2 hours with gentle agitation.
-
Nephelometric Reading: Following incubation, measure the light scattering of each well using a nephelometer.
4. Data Analysis and Interpretation:
-
Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in the light scattering signal is observed, indicating the onset of precipitation. This can be determined by identifying the "break point" in the curve.
-
The results should be reported for each pH tested.
PART 2: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility provides a measure of a compound's intrinsic solubility at equilibrium. The shake-flask method is the gold standard for this determination.
Principle of the Assay
An excess amount of the solid compound is added to a specific aqueous buffer. The mixture is then agitated for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS/MS).
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic solubility assay using the shake-flask method.
Detailed Protocol: Thermodynamic Solubility by Shake-Flask and LC-MS/MS
1. Materials and Reagents:
-
This compound (solid)
-
Aqueous buffers (as described for the kinetic assay)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Autosampler vials
-
HPLC or UPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
2. Experimental Procedure:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled incubator (e.g., 25°C or 37°C) on a shaker or rotator. Agitate the samples for 24 to 48 hours. A time-course experiment is recommended to confirm that equilibrium has been reached.
-
Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 ACN:water) to bring the concentration within the range of the calibration curve.
3. LC-MS/MS Quantification:
-
Calibration Curve: Prepare a series of calibration standards of this compound in the same diluent used for the samples. The concentration range should bracket the expected solubility.
-
LC-MS/MS Analysis: Analyze the calibration standards and the diluted samples by LC-MS/MS. A reversed-phase HPLC column is typically suitable. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target compound.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of the compound in the diluted samples.
-
Solubility Calculation: Calculate the thermodynamic solubility by multiplying the determined concentration by the dilution factor. Express the final solubility in both µg/mL and µM.
Data Presentation and Summary
All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different conditions.
Table 1: Summary of Aqueous Solubility Data for this compound
| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 5.0 | 25 | ||
| 7.4 | 25 | |||
| 9.0 | 25 | |||
| Thermodynamic | 5.0 | 25 | ||
| 7.4 | 25 | |||
| 9.0 | 25 | |||
| 7.4 | 37 |
Conclusion and Further Considerations
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the aqueous solubility of this compound. By determining both the kinetic and thermodynamic solubility across a physiologically relevant pH range, researchers can gain critical insights into the compound's biopharmaceutical properties. This data is invaluable for interpreting in vitro assay results, guiding chemical modifications to improve solubility, and informing the early stages of formulation development. It is also important to consider the potential for compound degradation in the aqueous buffers over the course of the experiment, which can be assessed by including a time-zero sample in the analysis. Adherence to these rigorous experimental practices will ensure the generation of high-quality data, ultimately contributing to more informed decision-making in the drug discovery and development pipeline.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787.
- Chemicalize. (n.d.). pKa Prediction. ChemAxon.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
- P&S Chemicals. (n.d.). Product information, this compound.
- PubChem. (n.d.). Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. National Center for Biotechnology Information.
- United States Pharmacopeia. (n.d.). General Chapter <1236> Solubility Measurements. USP-NF.
- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. pschemicals.com [pschemicals.com]
- 3. peerj.com [peerj.com]
- 4. PubChemLite - Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine (C12H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. This compound [infochems.co.kr]
- 6. N-methyl-N-morpholin-4-ylbenzamide | C12H16N2O2 | CID 154120289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stability Assessment of N-methyl-N-(4-morpholin-4-ylbenzyl)amine Under Simulated Experimental and Stress Conditions
Introduction
N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a substituted benzylamine derivative incorporating a morpholine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The morpholine ring can enhance aqueous solubility and metabolic stability, while the benzylamine core is a common pharmacophore. A thorough understanding of a compound's intrinsic stability is a cornerstone of early-stage drug development, influencing formulation, storage, and handling protocols. This application note provides a comprehensive guide to assessing the chemical stability of this compound under a variety of stress conditions, mimicking those encountered during experimental handling and accelerated degradation studies. The protocols outlined herein are designed to identify potential degradation pathways and establish a stability-indicating analytical method.
The chemical structure of this compound features several functional groups that may be susceptible to degradation: a tertiary amine, a benzylic position, and the morpholine ring itself. Tertiary amines can be prone to oxidation, while the benzylic C-N bond can be susceptible to cleavage under certain conditions. The ether linkage within the morpholine ring is generally stable, but the C-N bonds of the morpholine can be targets of oxidative metabolism and biodegradation, suggesting potential chemical lability.
I. Core Principles of Stability Assessment
The objective of this stability study is twofold:
-
To evaluate the intrinsic stability of this compound under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
To develop and validate a stability-indicating analytical method , capable of separating the intact parent compound from its potential degradation products.
A robust stability assessment workflow is crucial for generating reliable and reproducible data. The following diagram illustrates the logical flow of the experimental design.
Caption: Hypothesized degradation pathways for this compound.
Interpretation of Pathways:
-
N-Oxidation: The tertiary amine is highly susceptible to oxidation, which would result in the formation of an N-oxide, corresponding to an increase in mass of 16 Da. This is a very common degradation pathway for tertiary amines.
-
Benzylic Oxidation: The benzylic carbon is activated and could be oxidized, potentially leading to the formation of an amide after C-N bond cleavage.
-
C-N Bond Cleavage: Under harsh acidic or photolytic conditions, the benzylic C-N bond could cleave, leading to fragments such as 4-morpholinylaniline and methylamine.
V. Conclusion and Recommendations
This application note provides a systematic approach for evaluating the stability of this compound. The data generated from these studies are critical for:
-
Identifying conditions under which the compound is unstable.
-
Understanding its degradation profile, which is crucial for toxicology assessments.
-
Establishing appropriate storage and handling procedures.
-
Providing the foundation for formulation development and shelf-life determination.
Based on the hypothetical data, this compound appears most susceptible to oxidative degradation. Care should be taken to avoid contact with oxidizing agents, and storage under an inert atmosphere (e.g., nitrogen or argon) could be considered for long-term stability. The compound shows good stability under mild acidic, basic, thermal, and photolytic conditions. The proposed HPLC method is effective as a stability-indicating assay.
References
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Swain, A., et al. (1991). The microbial degradation of morpholine. Biodegradation, 2, 11-19.
- Singh, R. (2013). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. International Journal of Environmental Bioremediation & Biodegradation, 1(1), 1-8.
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Application Notes and Protocols for N-methyl-N-(4-morpholin-4-ylbenzyl)amine Stock Solution Preparation and Storage
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, storage, and handling of stock solutions for the compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine (CAS: 179328-22-4). Emphasizing scientific integrity and safety, these protocols are designed to ensure the reproducibility and reliability of experimental results. Due to the limited publicly available data on this specific compound, this guide integrates established best practices for handling small molecules with safety considerations derived from structurally related morpholine-containing compounds.
Introduction: The Critical Role of a Well-Characterized Stock Solution
The integrity of any experimental data hinges on the precise and consistent preparation of reagents. A stock solution serves as a concentrated, well-characterized foundation from which working solutions are prepared for various assays.[1] The use of stock solutions offers several advantages: it minimizes repetitive and potentially inaccurate weighing of small quantities of a compound, saves time, and ensures consistency across multiple experiments.[1][2] However, the stability and accuracy of a stock solution are paramount; improper preparation or storage can lead to compound degradation, inaccurate concentrations, and ultimately, unreliable experimental outcomes.
This guide provides a detailed methodology for preparing and storing stock solutions of this compound, a morpholine derivative intended for research purposes.[3][4] Given the scarcity of specific physicochemical data for this compound, the protocols herein are grounded in established principles of small molecule handling and include recommendations for user-conducted validation.[5][6][7]
Physicochemical Properties and Preliminary Considerations
A thorough understanding of a compound's properties is the first step in developing a robust protocol.[1] The available information for this compound is summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 179328-22-4 | [3][4] |
| Molecular Formula | C₁₂H₁₈N₂O | |
| Molecular Weight | 206.28 g/mol | [4] |
| Appearance | Data not available. Structurally related compounds range from colorless to orange liquids or solids.[8][9] | - |
| Solubility | Specific data not available. A preliminary solubility assessment is recommended. | - |
| Stability | Specific data not available. Assumed to be sensitive to light and repeated freeze-thaw cycles. | - |
Expert Insight: The morpholine moiety in the compound's structure suggests it will share handling and safety considerations with other morpholine derivatives.[10] Morpholine and its derivatives can be corrosive, flammable, and cause skin and eye irritation.[11][12][13][14] Therefore, stringent safety measures are imperative.
Essential Equipment and Reagents
-
This compound (solid powder)
-
Analytical balance (readable to at least 0.1 mg)
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemically resistant gloves (e.g., nitrile).
-
Class A volumetric flasks
-
Pipettes (calibrated)
-
Sterile, amber, or opaque microcentrifuge tubes or vials for aliquoting
-
Vortex mixer and/or sonicator
-
Choice of solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)
Protocol: Stock Solution Preparation (10 mM Example)
This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
Pre-Preparation and Calculations
Causality: Accurate calculations are fundamental to achieving the desired concentration. The formula to determine the mass of the compound needed is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution in 10 mL:
-
Mass (mg) = (0.010 mol/L) x (0.010 L) x (206.28 g/mol ) x (1000 mg/g) = 2.06 mg
Recommended Solvents
The choice of solvent is critical and depends on the compound's solubility and its compatibility with downstream applications.[1]
Table 2: Recommended Solvents for Initial Solubility Testing
| Solvent | Advantages | Disadvantages |
| DMSO | High dissolving power for many organic compounds; miscible with water.[1][5][6] | Can be toxic to cells at concentrations >0.5-1%; hygroscopic.[1] |
| Ethanol | Less toxic to cells than DMSO; volatile. | May not dissolve all compounds at high concentrations. |
Expert Recommendation: Start with DMSO for initial solubility tests due to its versatility.[6] If DMSO is incompatible with your experimental system, test other organic solvents like ethanol or DMF.
Step-by-Step Preparation Protocol
-
Acclimatization: Allow the vial of this compound and the chosen solvent to come to room temperature before opening to prevent water condensation.
-
Weighing: On an analytical balance, carefully weigh the calculated mass (e.g., 2.06 mg) of the compound into a clean, dry container.
-
Dissolution: Add a portion of the chosen solvent (e.g., 8 mL of DMSO for a final 10 mL volume) to the vessel containing the compound.
-
Solubilization: Mix thoroughly to ensure complete dissolution. A vortex mixer can be used for vigorous mixing. If the compound does not readily dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure no solid particles remain.
-
Quantitative Transfer: Carefully transfer the dissolved compound to a 10 mL Class A volumetric flask.
-
Rinsing: To ensure all the compound is transferred, rinse the original weighing vessel with a small amount of the solvent (e.g., 1 mL) and add the rinse to the volumetric flask. Repeat this step at least once.[1]
-
Final Volume Adjustment: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or opaque vials.[1][15]
Visualization of the Workflow
Caption: Workflow for stock solution preparation.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the stock solution over time.[1][15]
-
Temperature: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C . A structurally related compound is noted to be stored at 0-8°C, suggesting that refrigeration might be suitable for short-term storage, though freezing is preferable for longer durations.[8]
-
Light Protection: Store aliquots in amber or opaque vials to protect the compound from light-induced degradation.[15]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound. The practice of creating single-use aliquots is a critical step to prevent this.[1]
-
Stability Testing: The stability of the compound in your chosen solvent and storage conditions should be validated. This can be done by comparing the performance of a freshly prepared solution with an aged one in a sensitive and reproducible assay.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term) | Minimizes chemical degradation. |
| Container | Amber or opaque, tightly sealed vials | Protects from light and solvent evaporation.[15] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles.[1] |
| Inventory | Label with name, concentration, date, and initials. Maintain a log. | Ensures proper identification and tracking.[15][16][17] |
Safety and Handling Precautions
Given that this compound contains a morpholine functional group, it is prudent to handle it with the same precautions as other hazardous morpholine derivatives.[11][13]
-
Engineering Controls: Always handle the compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves.[11][14]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11][12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.
-
Disposal: Dispose of unused stock solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Hazard Mitigation Flowchart
Caption: Key elements for safe handling.
Conclusion
This document outlines a comprehensive and scientifically grounded protocol for the preparation and storage of this compound stock solutions. By adhering to these guidelines, researchers can enhance the accuracy, reproducibility, and safety of their experiments. It is incumbent upon the end-user to perform any necessary validation, such as solubility and stability testing, to ensure the fitness of the stock solution for their specific application.
References
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]
- Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Redox. (2022, October 1). Safety Data Sheet Morpholine.
- Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
- Loba Chemie. (2015, April 9). N-METHYL MORPHOLINE EXTRA PURE MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine.
- Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices.
- IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
- Canadian Scientific Lab Systems. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- Wikipedia. (n.d.). N-Methylmorpholine.
- ChemSynthesis. (2025, May 20). N-ethyl-N-methyl-3-morpholin-4-yl-3-phenylpropan-1-amine.
- Wikipedia. (n.d.). Morpholine.
- Sichengchem. (n.d.). This compound.
- PubChem. (n.d.). 4-Methylmorpholine.
- Amines & Plasticizers Limited. (n.d.). N-Methyl Morpholine (NMM)*.
- Loba Chemie. (n.d.). N-METHYL MORPHOLINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. C-(4-Benzyl-Morpholin-2-Yl)-Methylamine: Properties, Uses, Safety Data & Supplier Information | China Chemical Manufacturer [nj-finechem.com]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. redox.com [redox.com]
- 15. fastercapital.com [fastercapital.com]
- 16. moravek.com [moravek.com]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" use in high-throughput screening
Application Note & Protocol
Topic: High-Throughput Screening of N-methyl-N-(4-morpholin-4-ylbenzyl)amine for Biological Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical, biological, and metabolic properties make it a highly desirable scaffold in drug design.[3] This application note concerns this compound, a compound incorporating this key scaffold. While specific biological data for this particular molecule is not yet prevalent in the literature, its structural motifs suggest potential bioactivity. This document provides a comprehensive, field-proven protocol for the initial characterization of this compound using a robust, high-throughput cell viability assay. This primary screen is a critical first step in any drug discovery campaign, designed to identify cytotoxic or cytostatic effects and provide a foundational dataset for further investigation. We present a detailed methodology using a resazurin-based assay, complete with experimental logic, data analysis workflows, and self-validating quality control measures.
Scientific Foundation: The Morpholine Scaffold & Primary Screening Rationale
The Significance of the Morpholine Moiety
The morpholine ring is a versatile and valuable component in drug discovery.[4] Its unique structure, featuring both a nitrogen and an oxygen atom, provides a balanced lipophilic-hydrophilic profile, which can improve critical pharmacokinetic properties such as solubility and membrane permeability.[5] The nitrogen atom acts as a weak base, while the oxygen can serve as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[2][5] These features have been instrumental in the development of drugs across various therapeutic areas, including oncology and central nervous system disorders.[6] Therefore, novel compounds like this compound are compelling candidates for biological screening.
Rationale for a Cell Viability Primary Screen
Before investing resources in complex, target-specific assays, it is imperative to determine if a novel compound exhibits any general biological effect. A high-throughput cell viability assay serves as an efficient and cost-effective primary filter.[7][8] This initial screen aims to:
-
Identify General Cytotoxicity: Flag compounds that are broadly toxic to cells.
-
Establish a Therapeutic Window: Provide an initial concentration range for subsequent, more specific assays.
-
Prioritize Hits: Identify compounds that show activity, warranting further investigation.
We will detail a protocol based on the metabolic reduction of resazurin. This fluorometric assay is highly sensitive, robust, and amenable to the automation required for high-throughput screening (HTS).[9][10] In this assay, metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[11][12] The resulting fluorescent signal is directly proportional to the number of living cells, providing a reliable measure of the compound's effect on cell viability.[10]
Compound Specifications: this compound
| Characteristic | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 179328-22-4 | - |
| Molecular Formula | C₁₂H₁₈N₂O | - |
| Molecular Weight | 206.28 g/mol | - |
| Canonical SMILES | CNCC1=CC=C(C=C1)N2CCOCC2 | - |
| Structure | ![]() | - |
Note: A representative image would be placed here.
High-Throughput Screening Workflow
The overall workflow is designed for efficiency and reproducibility, moving from compound preparation to final data analysis.
Detailed Application Protocol: Resazurin-Based Viability Assay
This protocol is optimized for a 96-well plate format but can be scaled to 384-well plates with volume adjustments.
Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., HCT-116, HeLa) or a non-cancerous line (e.g., HEK293) for general toxicity.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: Sterile, opaque-walled 96-well plates (white or black) to minimize well-to-well crosstalk during fluorescence reading.
-
Compound: this compound, solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS).[9] Store protected from light.
-
-
Controls:
-
Vehicle Control: 100% DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) at a concentration known to induce cell death.
-
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Grow cells to ~80% confluency in a T-75 flask. Causality: Using cells in the logarithmic growth phase ensures metabolic consistency and reproducibility.
-
Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and collect the cell suspension.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells per 100 µL). Rationale: This density should be optimized to ensure cells remain in an exponential growth phase for the duration of the experiment and do not become confluent.[13]
-
Plating: Dispense 100 µL of the cell suspension into each well of the 96-well opaque-walled plate. To avoid edge effects, do not use the outermost wells; instead, fill them with 100 µL of sterile PBS or medium.[13]
-
Incubation: Incubate the plate overnight (~16-24 hours) at 37°C in a humidified, 5% CO₂ incubator. This allows the cells to attach and resume normal metabolic activity.
Day 2: Compound Treatment
-
Compound Plate Preparation:
-
Create a master plate by performing serial dilutions of the 10 mM this compound stock solution in DMSO.
-
A typical 8-point dose-response curve might range from 100 µM to 1 nM.
-
-
Intermediate Dilution (Optional but Recommended): To minimize DMSO toxicity, perform an intermediate dilution of the compounds from the master plate into culture medium. The final concentration of DMSO in the assay wells should not exceed 0.5%.
-
Compound Addition:
-
Remove the assay plate from the incubator.
-
Add the desired volume (e.g., 1 µL if using direct dilution, or 20 µL from an intermediate plate) of the compound dilutions, vehicle control, and positive control to the appropriate wells. Use of automated liquid handlers is recommended for precision.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48-72 hours).
Day 5: Assay Execution and Data Acquisition
-
Reagent Preparation: Warm the resazurin solution to 37°C.
-
Reagent Addition: Add 10 µL (for a 100 µL well volume) of the resazurin solution directly to each well, including controls.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for the specific cell line to ensure the signal is within the linear range of the detection instrument.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9][11]
Self-Validating System: Essential Controls
A robust assay requires a comprehensive set of controls on every plate to ensure data integrity.
| Control Type | Purpose | Expected Outcome |
| Untreated Cells | Represents 100% cell viability. | High fluorescence signal. |
| Vehicle Control (DMSO) | Accounts for any effect of the compound solvent. | High fluorescence, similar to untreated cells. |
| Positive Control | Confirms the assay can detect a cytotoxic effect. | Low fluorescence signal. |
| Blank (Medium + Reagent) | Measures background fluorescence. | Minimal fluorescence signal. |
Assay Quality Control: The Z-factor (Z') is a statistical measure used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative (vehicle) controls.
-
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
-
An assay is considered robust and suitable for HTS if Z' > 0.5 .
Data Analysis and Interpretation
The goal of data analysis is to convert raw fluorescence units (RFU) into a meaningful biological metric, such as an IC₅₀ value.
Step-by-Step Data Processing
-
Background Subtraction: For each well, subtract the average RFU of the blank (medium only) wells.[14]
-
Normalization: Calculate the percent viability for each compound concentration using the vehicle control (100% viability) and positive control (or a no-cell control, representing 0% viability).
-
% Viability = [ (RFU_sample - RFU_min) / (RFU_vehicle - RFU_min) ] * 100
-
RFU_sample is the background-subtracted RFU of the compound-treated well.
-
RFU_vehicle is the average background-subtracted RFU of the vehicle control wells.
-
RFU_min is the average background-subtracted RFU of the positive control wells.
-
-
-
Dose-Response Curve: Plot the calculated Percent Viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope, four parameters) to determine the IC₅₀ value.[14] The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Sample Data Table
| Compound Conc. (µM) | Log [Conc.] | Raw RFU (Rep 1) | Raw RFU (Rep 2) | Avg. RFU (Subtracted) | % Viability |
| 100 | 2.0 | ... | ... | ... | ... |
| 30 | 1.48 | ... | ... | ... | ... |
| 10 | 1.0 | ... | ... | ... | ... |
| 3 | 0.48 | ... | ... | ... | ... |
| 1 | 0 | ... | ... | ... | ... |
| 0.3 | -0.52 | ... | ... | ... | ... |
| 0.1 | -1.0 | ... | ... | ... | ... |
| 0 (Vehicle) | - | ... | ... | ... | 100 |
| Positive Ctrl | - | ... | ... | ... | ~0 |
| Blank | - | ... | ... | 0 | - |
Conclusion
This application note provides a robust and detailed protocol for the initial high-throughput screening of this compound, a novel compound featuring the medicinally important morpholine scaffold. By employing a sensitive and reliable resazurin-based cell viability assay, researchers can efficiently determine the compound's cytotoxic or cytostatic potential. The described workflow, including rigorous quality controls and a clear data analysis pipeline, ensures the generation of high-quality, reproducible data. The results of this primary screen will be foundational for classifying the compound's activity and guiding subsequent investigations into its specific mechanism of action, thereby accelerating the drug discovery process.
References
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Boido, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Stoddart, M. J. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 33-40. [Link]
- Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]
- ResearchGate. (2020). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
- Tzara, A., et al. (2020).
- SpringerLink. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
- Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
- Google Sites. (2016).
- Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link]
- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
- Labbox. (n.d.). Resazurin Cell Viability Assay. [Link]
- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, 12(3), 376-392. [Link]
- ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- p-care. (2022).
- Canvax Biotech. (2023). DATA SHEET Resazurin cell viability assay. [Link]
- Duran-Frigola, M., et al. (2020). Bioactivity descriptors for uncharacterized chemical compounds. PMC, 11, 3842. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tribioscience.com [tribioscience.com]
- 11. labbox.es [labbox.es]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Multi-Pronged Approach to Target Validation for the Novel Compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Abstract
The deconvolution of a small molecule's biological target is a pivotal and often challenging step in the drug discovery pipeline. This guide provides a comprehensive, multi-pronged strategy for the target identification and validation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a novel compound with a hitherto uncharacterized mechanism of action. By integrating direct target engagement, unbiased proteomic screening, and functional genomics, researchers can build a robust body of evidence to confidently identify the molecular target(s) and elucidate the compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the critical task of moving novel chemical matter from phenotypic screening to mechanism-based drug development.
Introduction: The Challenge of Target Deconvolution
This compound is a novel small molecule with potential therapeutic applications. However, without a known biological target, its progression through the drug discovery process is stalled. The identification and validation of a drug's target are essential for understanding its efficacy, predicting potential side effects, and developing rational strategies for lead optimization.[1] This application note outlines a systematic and rigorous workflow to elucidate the molecular target(s) of this compound, employing a combination of cutting-edge methodologies.
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can improve blood-brain barrier permeability.[2][3][4] Compounds containing this scaffold have been shown to interact with a variety of targets, including kinases and sigma receptors.[2][5][6] Based on this structural alert, we will proceed with a target validation strategy in a human neuroblastoma cell line (e.g., SH-SY5Y) to explore these potential target classes, while remaining open to discovering entirely novel interactions.
Our approach is designed to be self-validating, where data from orthogonal methods are integrated to build a compelling case for target engagement and functional relevance. We will detail protocols for:
-
Cellular Thermal Shift Assay (CETSA®): To assess direct target engagement in an intact cellular environment.
-
Chemical Proteomics: To identify binding partners through affinity-based pull-down assays.
-
CRISPR-Cas9 Screening: To functionally link gene products to the compound's mechanism of action.
Integrated Target Validation Workflow
A successful target validation campaign relies on the convergence of evidence from multiple, independent lines of inquiry. The workflow presented here is designed to first generate a list of putative targets and then systematically validate the most promising candidates.
Figure 1: A multi-phase workflow for target validation.
Phase 1: Unbiased Target Identification
The initial phase focuses on generating a list of candidate protein binders for this compound without prior bias. We will employ two complementary, powerful techniques that assess target engagement from different perspectives.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that the binding of a small molecule to its target protein alters the protein's thermal stability.[7] By heating intact cells treated with the compound across a temperature gradient, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[8] Coupling CETSA with mass spectrometry (CETSA-MS) allows for a proteome-wide assessment of target engagement.[7]
Experimental Protocol: CETSA-MS
-
Cell Culture and Treatment:
-
Culture SH-SY5Y neuroblastoma cells to ~80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by ultracentrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the soluble fractions.
-
Perform protein concentration measurement, reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
For each protein, plot the soluble fraction remaining as a function of temperature to generate melting curves for both vehicle and compound-treated samples.
-
Identify proteins with a significant thermal shift (ΔTm) upon compound treatment. A positive ΔTm indicates stabilization and direct binding.
-
Hypothetical Data Presentation:
| Protein ID | Gene Name | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | p-value | Putative Target Class |
| P42336 | MAPK1 | 52.5 | 56.0 | +3.5 | <0.001 | Kinase |
| Q99720 | SIGMAR1 | 50.0 | 54.5 | +4.5 | <0.001 | Sigma Receptor |
| P04626 | ERBB2 | 54.0 | 54.2 | +0.2 | >0.05 | Kinase (Off-target) |
| P62258 | ACTG1 | 58.5 | 58.6 | +0.1 | >0.05 | Cytoskeletal |
Table 1: Example CETSA-MS results identifying putative targets based on thermal stabilization.
Chemical Proteomics: Affinity-Based Pull-Down
Principle: This method relies on immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[9] Proteins that bind to the immobilized compound are isolated and identified by mass spectrometry. A competition experiment with the free compound is crucial to distinguish specific binders from non-specific interactions.
Experimental Workflow: Affinity Pull-Down
Figure 2: Workflow for chemical proteomics affinity pull-down.
Experimental Protocol:
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
-
Cell Lysate Preparation:
-
Lyse SH-SY5Y cells in a non-denaturing buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pull-Down:
-
Divide the lysate into two conditions: one pre-incubated with an excess of free this compound (competition) and one with vehicle (DMSO).
-
Incubate both lysate preparations with the compound-conjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and analyze by LC-MS/MS.
-
Identify proteins that are present in the vehicle condition but significantly reduced or absent in the competition condition.
-
Hypothetical Data Presentation:
| Protein ID | Gene Name | Spectral Counts (Vehicle) | Spectral Counts (Competition) | Fold Change | Putative Target Class |
| Q99720 | SIGMAR1 | 150 | 5 | 30 | Sigma Receptor |
| P42336 | MAPK1 | 125 | 10 | 12.5 | Kinase |
| P27361 | ABL1 | 80 | 8 | 10 | Kinase |
| P08581 | HSP90AA1 | 200 | 195 | 1.02 | Chaperone (Non-specific) |
Table 2: Example chemical proteomics results identifying specific binders.
Phase 2: Functional Genomic Validation with CRISPR-Cas9 Screening
Principle: CRISPR-Cas9 screens can identify genes that are essential for a compound's activity.[10] In a "negative selection" or "dropout" screen, if knocking out a gene confers resistance to the compound, it suggests that the gene product is either the direct target or a critical component of the target pathway.[11]
Experimental Protocol: CRISPR-Cas9 Dropout Screen
-
Library Transduction:
-
Transduce a Cas9-expressing SH-SY5Y cell line with a pooled genome-wide sgRNA library using lentivirus at a low multiplicity of infection.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells.
-
-
Compound Treatment:
-
Split the cell population into two groups: one treated with this compound at a concentration that inhibits growth (e.g., IC80) and a control group treated with vehicle.
-
-
Cell Culture and Harvesting:
-
Culture the cells for a sufficient period to allow for sgRNA-mediated knockout and phenotypic selection (typically 14-21 days).
-
Harvest the cells from both groups.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions by PCR and prepare libraries for next-generation sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.
-
Use algorithms like MAGeCK to identify sgRNAs (and their corresponding genes) that are significantly depleted in the compound-treated population compared to the control.[12]
-
Hypothetical Data Presentation:
| Gene Name | Rank | p-value | False Discovery Rate (FDR) | Implication |
| SIGMAR1 | 1 | 1.2e-8 | 1.5e-6 | Knockout confers strong resistance. |
| MAPK1 | 2 | 3.5e-7 | 2.1e-5 | Knockout confers strong resistance. |
| MAP2K1 | 15 | 9.8e-5 | 0.001 | Upstream kinase in MAPK1 pathway. |
| KRAS | 28 | 5.6e-4 | 0.01 | Upstream signaling partner. |
Table 3: Example CRISPR screen results showing genes whose knockout confers resistance.
Phase 3: Data Integration and Orthogonal Validation
The strength of this multi-pronged approach lies in the integration of data from orthogonal assays. A high-confidence target will be identified by multiple methods.
Data Interpretation and Synthesis:
-
Convergence of Evidence: From our hypothetical data, both SIGMAR1 (Sigma-1 receptor) and MAPK1 (ERK2) are high-confidence candidates. They were identified as direct binders in both CETSA-MS (thermal stabilization) and chemical proteomics (competitive pull-down), and their genetic knockout confers resistance to the compound in the CRISPR screen. This convergence provides a very strong foundation for these being bona fide targets.
-
Pathway Analysis: The identification of MAP2K1 and KRAS in the CRISPR screen, known upstream regulators of MAPK1, further strengthens the hypothesis that this compound acts through the MAPK signaling pathway.
-
Distinguishing On- and Off-Targets: While ABL1 was identified in the chemical proteomics pull-down, its absence in the CETSA and CRISPR screen results suggests it may be a lower-affinity off-target or an artifact of the in vitro pull-down assay.
Orthogonal Validation:
The final step is to validate the high-confidence targets using traditional biochemical and biophysical methods.
-
Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd) and thermodynamics of the interaction between the compound and purified recombinant SIGMAR1 and MAPK1 proteins.
-
Enzymatic Assays: For kinase targets like MAPK1, in vitro kinase assays can be performed to determine the IC50 of this compound and confirm its inhibitory activity.
-
Cell-Based Target Engagement Assays: Use a method like NanoBRET™ to quantify target engagement in living cells, providing a dose-response relationship for the compound's interaction with SIGMAR1 and MAPK1.
Conclusion
The process of target validation for a novel compound like this compound requires a rigorous, multi-faceted approach. By combining proteome-wide, unbiased methods like CETSA-MS and chemical proteomics with functional genomic screens such as CRISPR-Cas9, researchers can overcome the challenge of target deconvolution. The convergence of data from these orthogonal approaches provides a high degree of confidence in the identified targets, paving the way for subsequent mechanism-of-action studies and rational drug development. This integrated workflow minimizes the risk of pursuing false positives and maximizes the probability of success in the preclinical development of novel therapeutics.
References
- Attanayake, A. M. M. P., et al. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(23), 14798. [Link]
- Nguyen, L., et al. (2014). Sigma receptors as potential therapeutic targets for neuroprotection. Cellular and Molecular Life Sciences, 71(19), 3861–3879. [Link]
- Katz, J. L., et al. (2011). Targeting sigma receptors: novel medication development for drug abuse and addiction. Future Medicinal Chemistry, 3(4), 467–480. [Link]
- Matsumoto, R. R., et al. (2014). Sigma (σ) receptors as potential therapeutic targets to mitigate psychostimulant effects. Advances in Pharmacology, 69, 323–386. [Link]
- S. M. R. G. Costa, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 391–411. [Link]
- Lin, A., et al. (2023). How many kinases are druggable? A review of our current understanding. Future Medicinal Chemistry, 15(15), 1365–1378. [Link]
- Su, T.-P., et al. (Eds.). (2017). Sigma Receptors: Their Role in Disease and as Therapeutic Targets.
- Vardanyan, R., & Hruby, V. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
- Schwartz, D. M., et al. (2022). Protein kinases: drug targets for immunological disorders. Nature Reviews Drug Discovery, 21(11), 823–842. [Link]
- Fiveable. (n.d.). 6.4 Data analysis and interpretation in quantitative proteomics. Fiveable.
- OMNI International. (2024, October 1). Intro to Proteomics Data Analysis. OMNI International Blog.
- Su, T.-P., et al. (Eds.). (2017). Sigma Receptors: Their Role in Disease and as Therapeutic Targets. ResearchGate.
- S. M. R. G. Costa, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- AZoLifeSciences. (2021, February 3). Interpreting Proteomics Data. AZoLifeSciences.
- University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL.
- Rich, R. L., et al. (2025). Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net.
- Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. News-Medical.net.
- Seashore-Ludlow, B., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 118–134. [Link]
- S. M. R. G. Costa, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- S. M. R. G. Costa, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus.
- NGS Learning Hub. (2025, June 27). How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights. NGS Learning Hub.
- Li, W., et al. (2021). Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens.
- Hartler, J., et al. (2004). Interpretation of mass spectrometry data for high-throughput proteomics. Proteomics, 4(12), 3845–3854. [Link]
- Ubigene. (2025, May 14). Expert Insights | How to Analyze CRISPR Library Data to Find Targets. Ubigene.
- MtoZ Biolabs. (n.d.). How to Analyze Quantitative Proteomics Data. MtoZ Biolabs.
- Seashore-Ludlow, B., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. Semantic Scholar.
- Al-Tameemi, W., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 893320. [Link]
- Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Vasta, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Polly Documentation. (n.d.). CRISPR Screening. Polly Documentation.
- Besra, G. S., & Slayden, R. A. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Infectious Disorders - Drug Targets, 11(2), 114–121. [Link]
- Singh, R., et al. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(3), 107–117. [Link]
- Al-Harbi, S., & Al-Sheikh, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2139–2152. [Link]
- PubChem. (n.d.). N-methyl-N-morpholin-4-ylbenzamide. PubChem.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
- 11. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of N-methyl-N-(4-morpholin-4-ylbenzyl)amine in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-methyl-N-(4-morpholin-4-ylbenzyl)amine. Here, we provide in-depth, experience-driven troubleshooting strategies and detailed protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing poor solubility of this compound in DMSO. Why is this happening?
A1: While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for a vast range of organic compounds in biological research, several factors inherent to the structure of this compound can contribute to solubility challenges.[1][2][3]
-
Molecular Structure and Polarity: this compound possesses both a polar morpholine ring and a less polar benzylamine portion. The morpholine group, with its ether and amine functionalities, can enhance aqueous solubility and metabolic stability.[4][5] However, the overall molecule has significant nonpolar character due to the benzyl ring, which can lead to insolubility if not properly solvated.
-
Crystalline Structure: Many organic compounds exist as stable crystalline lattices. The energy required to break this crystal lattice and solvate the individual molecules can be substantial. If the interactions between the compound and DMSO are not strong enough to overcome the lattice energy, solubility will be poor.
-
Presence of Basic Amine Groups: The molecule contains tertiary amine groups. The solubility of such amine-containing compounds can be highly dependent on the pH of the solution.[6][7] In neutral DMSO, these basic groups are not protonated, which can limit their solubility compared to their salt forms.
Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my assay. What's causing this and how can I fix it?
A2: This is a common and critical issue in many experimental settings. The phenomenon is often referred to as "precipitation upon dilution."
-
The Cause: DMSO is an excellent solvent that can dissolve many hydrophobic compounds.[1][2] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO concentration dramatically decreases. Water becomes the primary solvent, and if the compound's aqueous solubility is low, it will precipitate out of the solution. This leads to an unknown and lower effective concentration of your compound in the assay, which can result in inaccurate and unreliable data.[8]
-
The Solution: Several strategies can be employed to mitigate this issue:
-
Lower the Final DMSO Concentration: While keeping the DMSO concentration as low as possible is generally recommended to avoid off-target effects, ensure it is still high enough to maintain solubility.
-
Utilize Co-solvents: Adding a small percentage of another water-miscible organic solvent can sometimes help.
-
Adjust the pH of the Aqueous Buffer: For amine-containing compounds, lowering the pH of the buffer can increase solubility.[8]
-
Incorporate Solubilizing Excipients: Molecules like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[9]
-
Troubleshooting Guides & Protocols
Guide 1: Optimizing the Dissolution of this compound in DMSO
If you are struggling to get your compound into a DMSO stock solution, follow this tiered approach.
Initial Steps:
-
Gentle Heating: Gently warm the solution to 37-50°C. This can increase the kinetic energy and help overcome the crystal lattice energy.
-
Vortexing/Sonication: Vigorous mixing or sonication can aid in the dissolution process by breaking up solid aggregates and increasing the surface area of the compound exposed to the solvent.
Advanced Strategies:
If the initial steps fail, a co-solvent system may be necessary.
| Co-Solvent | Properties | Recommended Starting Concentration (v/v) in DMSO |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent, often used for compounds with amide groups. | 10-20% |
| Ethanol | A polar protic solvent that can be useful for compounds with hydrogen bonding capabilities. | 10-30% |
| Polyethylene Glycol 400 (PEG 400) | A non-ionic polymer that can increase solubility through various mechanisms. | 5-15% |
Guide 2: Addressing Precipitation Upon Dilution into Aqueous Buffers
This is a critical step for ensuring the accuracy of your biological assays. The following workflow will help you systematically address this challenge.
Caption: Decision workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
The solubility of amine-containing compounds like this compound can be significantly increased by lowering the pH of the aqueous solution.[10][11] This protonates the basic amine groups, forming a more soluble salt.
Methodology:
-
Prepare Buffers: Create a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Suitable buffers include MES for acidic pH and HEPES or Phosphate buffers for neutral pH.
-
Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Dilution and Observation:
-
In separate microcentrifuge tubes, add an appropriate volume of each buffer.
-
Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent and low, e.g., <1%).
-
Vortex briefly and let the solutions equilibrate at room temperature for 1-2 hours.
-
-
Assess Solubility: Visually inspect for any precipitation. For a more quantitative measure, you can measure the turbidity using a nephelometer or a plate reader at a high wavelength (e.g., 620 nm). The pH that results in the lowest turbidity is optimal for solubility.
Protocol 2: Utilizing a Co-Solvent System
Co-solvents can help to bridge the polarity gap between your compound and the aqueous buffer, thereby improving solubility.[12][13]
Methodology:
-
Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent. Ethanol and PEG 400 are common choices.
-
Prepare Buffer with Co-solvent: Prepare your standard aqueous assay buffer containing a small percentage of the chosen co-solvent (e.g., 1-5% v/v).
-
Prepare Compound Stock: Prepare a concentrated stock solution in 100% DMSO.
-
Dilution and Observation: Dilute the DMSO stock into the co-solvent-containing buffer and assess for precipitation as described in Protocol 1.
Protocol 3: Employing Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[14][15][16] Cyclodextrins are a common class of solubilizing excipients.
Methodology:
-
Select an Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used cyclodextrin for enhancing the solubility of hydrophobic compounds.
-
Prepare Buffer with Excipient: Dissolve the HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10 mM).
-
Prepare Compound Stock: Prepare a concentrated stock solution in 100% DMSO.
-
Dilution and Observation: Dilute the DMSO stock into the excipient-containing buffer and assess for precipitation.
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Protonates basic amine groups to form a more soluble salt. | Ensure the new pH does not negatively impact your biological assay. |
| Co-solvents | Reduces the polarity of the aqueous buffer, improving the solvation of hydrophobic compounds. | The co-solvent must be compatible with your assay and not cause off-target effects. |
| Solubilizing Excipients | Encapsulates the hydrophobic compound, increasing its apparent aqueous solubility. | The excipient should not interfere with the biological target or assay readout. |
References
- Vertex AI Search. Solubility and pH of amines.
- Vertex AI Search.
- PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Vertex AI Search. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Vertex AI Search. Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
- ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
- BenchChem. Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays.
- PubMed Central. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
- RJPT. Technologies to Counter Poor Solubility Issues: A Review.
- PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Manufacturing Chemist. Enhancing solubility with novel excipients.
- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.
- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- American Pharmaceutical Review. Solubility Enhancement Excipients.
- The Conference Forum. Enhancing Solubility with Novel Excipient Technologies.
- NIH. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- Studylib.
- ResearchGate. How to enhance drug solubility for in vitro assays?
- Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)methylamine.
- Chemistry LibreTexts. Advanced Properties of Amines.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- Wikipedia. N-Methylmorpholine.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- ResearchGate.
- Quora.
- PMC - NIH.
- A Minireview on the Morpholine-Ring-Containing U.S.
- Overcoming the Challenge of Poor Drug Solubility.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- CymitQuimica. N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine.
- N Methylmorpholine: Organic Compound With Diverse Characteristics.
- P&S Chemicals. Product information, this compound.
- This compound.
- Santa Cruz Biotechnology. This compound | CAS 179328-22-4.
- Santa Cruz Biotechnology. This compound | CAS 179328-22-4.
- Amines & Plasticizers Limited. N-Methyl Morpholine* (NMM).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. atamankimya.com [atamankimya.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 16. Enhancing solubility with novel excipients [manufacturingchemist.com]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" degradation in acidic or basic conditions
Welcome to the dedicated technical support guide for N-methyl-N-(4-morpholin-4-ylbenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on its stability and degradation profiles under acidic and basic conditions. Our goal is to provide you with not only procedural steps but also the underlying chemical logic to empower your experimental design and troubleshooting efforts.
Introduction: Understanding the Molecule
This compound is a tertiary amine featuring a morpholine ring attached to a benzylamine core. This structure presents several points of potential chemical reactivity that are critical to understand for its application in pharmaceutical research and development. The tertiary benzylic amine and the morpholine ether linkages are the primary sites susceptible to degradation under forced stress conditions. This guide will delve into the likely degradation pathways and provide robust protocols for their investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the handling and analysis of this compound.
Q1: I'm observing a new, more polar impurity in my HPLC analysis after an acidic workup. What could it be?
A1: Acid-catalyzed degradation is a strong possibility. The primary suspect is the hydrolysis of the morpholine ring. The ether linkage within the morpholine moiety is susceptible to cleavage under strong acidic conditions, particularly with heating. This would result in a ring-opened product, likely containing a hydroxyl and an amino group, which would be significantly more polar than the parent compound. Another possibility, though generally less likely under mild acidic conditions, is N-dealkylation.
Troubleshooting Steps:
-
Re-evaluate Acid Choice and Concentration: If possible, use a weaker acid or a lower concentration. For extractions, minimize the contact time with the acidic aqueous phase.
-
Temperature Control: Perform acidic steps at reduced temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the impurity. This will be the most definitive way to identify the degradation product. The expected mass would correspond to the addition of a water molecule (M+18).
Q2: My compound seems to be degrading in a basic solution (pH > 10) even at room temperature. What is the likely cause?
A2: The benzylic position (the CH₂ group between the aromatic ring and the nitrogen) is susceptible to oxidation, and this process can be facilitated under basic conditions, especially in the presence of oxygen. Oxidative degradation of benzylamines can lead to the formation of imines or, with further oxidation, the corresponding benzaldehyde. The presence of trace metal ions can also catalyze this oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: When working with the compound in basic solutions for extended periods, do so under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Use of Antioxidants: For formulation studies, consider the inclusion of a suitable antioxidant.
-
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may help to improve stability.
-
Purity of Base: Ensure the base being used is free of peroxide and metal contaminants.
Q3: I need to perform a forced degradation study. What are the recommended starting conditions for acid and base hydrolysis?
A3: Forced degradation studies aim to achieve 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating. For this compound, we recommend the following starting points, which should be optimized for your specific analytical setup.
| Stress Condition | Reagent | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 12, 24 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours |
Rationale:
-
0.1 M HCl/NaOH: These are standard concentrations for initiating forced degradation studies. They provide sufficient stress without being overly aggressive, which could lead to unrealistic degradation pathways.
-
60 °C: Elevated temperature is used to accelerate the degradation process to a reasonable timeframe.
-
Time Points: Multiple time points are crucial to understand the kinetics of the degradation and to target the desired 10-30% degradation level.
-
Oxidative Stress: Hydrogen peroxide is a common oxidizing agent used in these studies to mimic potential oxidative degradation.
In-Depth Technical Guide: Forced Degradation Study Protocol
This section provides a detailed protocol for conducting a forced degradation study on this compound. The objective is to identify potential degradation products and validate a stability-indicating analytical method, typically HPLC with UV and/or MS detection.
Materials and Reagents
-
This compound (ensure you use a single, well-characterized batch)
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Buffer salts (e.g., phosphate or acetate)
-
Class A volumetric flasks and pipettes
Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This concentration is a commonly recommended starting point for degradation studies.
Experimental Workflow for Forced Degradation
The following diagram outlines the general workflow for the study.
Caption: Proposed acid-catalyzed hydrolysis of the morpholine ring.
Base-Catalyzed Oxidation
In the presence of a base and an oxidant (like atmospheric oxygen), the benzylic position is the most likely site of attack. This can proceed through a radical mechanism to form an iminium intermediate, which can then be hydrolyzed to the corresponding aldehyde.
Caption: Proposed base-catalyzed oxidation at the benzylic position.
References
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Institutes of Health (NIH).
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Technical Support Center: Optimizing Synthesis Yield of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Welcome to the technical support center for the synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthesis yield and purity.
Introduction
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The most common and efficient method for its preparation is the reductive amination of 4-morpholinobenzaldehyde with methylamine. This reaction, while straightforward in principle, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will walk you through the intricacies of this synthesis, providing practical solutions to common problems and a solid foundation for achieving high-yield, high-purity results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The initial condensation of 4-morpholinobenzaldehyde and methylamine to form the imine intermediate is crucial. Ensure the reaction is stirred for a sufficient amount of time (typically 1-2 hours at room temperature) before adding the reducing agent. Monitoring the reaction by TLC or LC-MS can confirm imine formation. |
| Inactive Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any minor degradation. |
| Incorrect pH | The formation of the iminium ion, which is the species that is reduced, is favored under mildly acidic conditions (pH 4-6). The addition of a small amount of acetic acid (0.5-1 equivalent) can catalyze the reaction. However, highly acidic conditions can protonate the methylamine, rendering it non-nucleophilic. |
| Low Quality Starting Materials | Ensure the 4-morpholinobenzaldehyde is pure and free from acidic impurities which can interfere with the reaction. The quality of the methylamine solution is also critical. |
Issue 2: Presence of Unreacted 4-morpholinobenzaldehyde
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the stoichiometry of the reducing agent to 1.5 equivalents to ensure complete reduction of the iminium ion. |
| Suboptimal Reaction Time or Temperature | While the reaction is typically run at room temperature, gentle heating (30-40 °C) can sometimes drive the reaction to completion. Extend the reaction time and monitor by TLC or LC-MS until the starting aldehyde is consumed. |
Issue 3: Formation of N,N-dimethyl-N-(4-morpholin-4-ylbenzyl)amine (Over-methylation)
| Potential Cause | Recommended Solution |
| Excess Methylamine | Use a controlled amount of methylamine (typically 1.1-1.5 equivalents). A large excess can lead to the formation of the dimethylated byproduct. |
| Reaction with Formaldehyde Impurity | If using a solution of methylamine, ensure it is free from formaldehyde impurities, which can also participate in reductive amination. Using methylamine hydrochloride salt with a base can be an alternative to using an aqueous solution. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | The polarity of the desired product and some byproducts can be similar. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) often provides good separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape of the amine on silica gel. |
| Product is an Oil | If the product is obtained as an oil and is difficult to handle, consider converting it to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or another anhydrous solvent. The salt is often a crystalline solid that is easier to purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent for this reductive amination.[1] It is milder and more selective for the reduction of iminium ions in the presence of aldehydes compared to other borohydrides like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
Q2: Which solvent is most suitable for this synthesis?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with NaBH(OAc)₃ and effectively dissolve the reactants. Tetrahydrofuran (THF) can also be used.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane, 1:1) to separate the starting aldehyde, the imine intermediate, and the final product. The consumption of the aldehyde and the appearance of the product spot can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Q4: What is the expected yield for this synthesis?
A4: With an optimized protocol, yields for the reductive amination of 4-morpholinobenzaldehyde with methylamine can be in the range of 80-95%.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol provides a detailed step-by-step procedure for the synthesis of the target compound.
Materials:
-
4-Morpholinobenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-morpholinobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of aldehyde).
-
Addition of Methylamine: Add methylamine solution (1.2 eq) dropwise to the stirred solution of the aldehyde at room temperature.
-
Imine Formation: Add glacial acetic acid (1.0 eq) to the reaction mixture. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM. Add this suspension portion-wise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC or LC-MS to confirm the completion of the reaction (disappearance of the imine intermediate).
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexane (e.g., 10% to 50%) as the eluent. Adding 0.5% triethylamine to the eluent can improve the separation and recovery of the amine.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
References
- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006, 83 (6), 929. DOI: 10.1021/ed083p929.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- OpenBU. Reductive Amination Reaction.
- IJPPR. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES.
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Welcome to the technical support center for the chromatographic analysis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine. This guide is designed for researchers and drug development professionals encountering peak tailing issues during the reversed-phase HPLC analysis of this compound. We will delve into the root causes of this common problem and provide a systematic, field-proven approach to achieving sharp, symmetrical, and reproducible peaks.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding peak tailing for this compound.
Q1: I'm seeing significant peak tailing with this compound. What's the most likely cause?
The asymmetrical peak shape you are observing is most likely due to unwanted secondary interactions between your analyte and the HPLC column's stationary phase.[1][2][3] this compound is a basic compound, containing both a secondary and a tertiary amine (within the morpholine ring).[4][5] These basic functional groups can interact strongly with residual acidic silanol groups (Si-OH) present on the surface of silica-based reversed-phase columns (e.g., C18).[2][6][7] This interaction provides a secondary, non-hydrophobic retention mechanism, which leads to peak tailing.[2][3]
Q2: How does the mobile phase pH influence the peak shape for this compound?
Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like this one.[8][9] Its effect is twofold:
-
On the Analyte: At a low pH (e.g., pH < 4), the basic amine groups of your molecule will be consistently protonated (positively charged). This ensures a single, stable ionic form of the analyte is present during the separation.
-
On the Column: More importantly, a low pH suppresses the ionization of the acidic silanol groups (pKa ≈ 3.8-4.2) on the silica surface.[10] By keeping these silanols in their neutral, protonated state (Si-OH), you minimize the strong ionic interactions that cause peak tailing.[11][12] Operating at a mobile phase pH close to the analyte's pKa can lead to a mix of ionized and unionized species, causing peak distortion or splitting.[9][13]
Q3: What is the quickest and most effective way to improve my peak shape?
The most direct approach is to modify your mobile phase by adding a small concentration (typically 0.1% v/v) of an acid.[12]
-
For LC-MS applications, Formic Acid is the preferred choice. It effectively lowers the pH to improve peak shape while being volatile and generally not causing significant ion suppression.[12][14][15]
-
For UV-only applications, Trifluoroacetic Acid (TFA) can also be used. TFA is a stronger acid and a potent ion-pairing agent that can dramatically sharpen peaks for basic compounds.[16][17][18][19] However, it can cause significant signal suppression in mass spectrometry and can be difficult to flush from an LC system.[15]
Q4: Could my HPLC column be the source of the problem?
Absolutely. The choice and condition of your column are critical.
-
Silanol Activity: Older columns, or columns based on lower-purity (Type A) silica, have a higher population of accessible, acidic silanol groups, which exacerbates tailing for basic compounds.[7][10]
-
End-Capping: Modern, high-performance columns use a process called "end-capping" where residual silanols are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them.[20][21][22][23] Using a column that is specifically designed for the analysis of basic compounds, often featuring double end-capping or alternative surface chemistry, is highly recommended.[20][24]
-
Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column, leading to active sites that cause tailing. Proper column flushing and regeneration are essential.[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve peak tailing.
Step 1: Is the Problem Chemical or Physical?
Before modifying your method, it's crucial to rule out physical issues in your HPLC system. An easy diagnostic test can differentiate between a chemical interaction problem and a physical (extra-column volume) problem.
Protocol 1: Neutral Marker Diagnostic Test
-
Prepare a Standard: Dissolve a small amount of a neutral, non-polar compound (e.g., Toluene or Caffeine) in your mobile phase.
-
Injection: Inject this standard using your current HPLC method, without any changes.
-
Analysis:
-
If the neutral marker peak is sharp and symmetrical: The problem is chemical. The tailing is specific to the interaction of your basic analyte, this compound, with the stationary phase. Proceed to Step 2 .
-
If the neutral marker peak also tails: The problem is likely physical.[6] This points to issues like excessive dead volume from long or wide-ID tubing, a void at the head of the column, or a poorly made fitting.[1][11][25] Inspect all connections from the injector to the detector.
-
Step 2: Understanding the Root Cause - Silanol Interactions
Peak tailing for basic analytes is primarily a chemical issue rooted in secondary retention mechanisms.[2] While the primary retention on a C18 column is hydrophobic, the basic nitrogens in your analyte can form strong ionic bonds with negatively charged, deprotonated silanol groups on the silica surface.[1][6][7] This process is dynamic and kinetically slow, meaning some analyte molecules are held longer than others, resulting in a "tail."
Caption: Mechanism of peak tailing for basic compounds.
Step 3: A Systematic Approach to Eliminating Peak Tailing
Follow this logical workflow to systematically improve your peak shape. The most impactful changes are addressed first.
Caption: Troubleshooting workflow for HPLC peak tailing.
3.1 Mobile Phase Optimization: The First Line of Defense
Adjusting the mobile phase is the most common and effective strategy.
The primary goal is to suppress silanol ionization. Lowering the mobile phase pH to below 3 is the most effective way to achieve this.[2][11]
Table 1: Comparison of Common Acidic Mobile Phase Additives
| Additive | Typical Conc. | pKa | Mechanism of Action | Best For | Considerations |
| Formic Acid | 0.1% (v/v) | 3.75 | Lowers mobile phase pH to ~2.8, protonating silanols. Provides protons for ESI+. | LC-MS. Good peak shape improvement with minimal signal suppression.[14] | May not be acidic enough for all compounds/columns. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 0.52[26] | Strong acid, lowers pH to ~2. Acts as an ion-pairing agent, masking silanols and neutralizing basic analytes.[17][19] | UV Detection. Excellent peak sharpening for very basic compounds. | Strong ion suppression in MS.[15] Can be difficult to remove from the column. |
Protocol 2: Mobile Phase Preparation with Formic Acid
-
Measure Solvents: For a 1000 mL mobile phase, measure the required volumes of high-purity (HPLC or MS-grade) water and organic solvent (e.g., Acetonitrile). For example, for a 50:50 mix, use 500 mL of each.
-
Add Acid: Using a calibrated pipette, add 1.0 mL of high-purity formic acid to the aqueous or pre-mixed mobile phase. This creates a 0.1% (v/v) solution.
-
Mix and Degas: Thoroughly mix the solution and degas using sonication or vacuum filtration.
-
Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure the column is fully equilibrated.
-
Buffers: If you must operate at a mid-range pH (4-7), using a buffer (e.g., ammonium acetate, ammonium formate) is essential to maintain a stable pH and achieve reproducible retention times.[1]
-
Competing Bases (e.g., Triethylamine - TEA): Adding a small amount of a competing base like TEA (e.g., 0.1%) was a traditional method. The TEA acts as a silanol blocking agent by preferentially interacting with the active sites.[7] However, this approach can lead to long equilibration times, baseline instability, and is generally not compatible with MS detection. It has been largely superseded by the use of high-quality, end-capped columns and pH control.
3.2 Stationary Phase Selection: Using the Right Tool
If mobile phase optimization is insufficient, your column is the next area to address. For basic compounds, not all C18 columns are created equal.
-
End-Capping: This is a critical feature. End-capping is a chemical process that deactivates most of the residual silanol groups left over after bonding the C18 phase.[20][21][22][23] A modern, double end-capped column is the standard for analyzing basic compounds and will significantly reduce tailing.[20][24]
-
Base-Deactivated Phases: Many manufacturers offer columns specifically marketed as "base-deactivated" or suitable for basic compounds. These often use high-purity silica with minimal metal content and advanced bonding/end-capping technologies to provide the most inert surface possible.[6][27]
-
Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols from interacting with basic analytes.[1][23]
-
Hybrid Silica Particles: Columns based on hybrid organic/inorganic silica particles often exhibit lower silanol activity and can offer better peak shape for bases over a wider pH range.[28]
-
Table 2: General Effect of Mobile Phase pH on Analysis
| Mobile Phase pH | State of this compound | State of Silica Surface Silanols | Expected Peak Shape |
| Low pH (< 3.0) | Fully Protonated (R₃NH⁺) | Neutral (Si-OH) | Good / Symmetrical |
| Mid pH (4 - 7) | Protonated (R₃NH⁺) | Partially to Fully Deprotonated (Si-O⁻) | Poor / Tailing |
| High pH (> 9.0) | Neutral (R₃N) | Fully Deprotonated (Si-O⁻) | Good / Symmetrical (Requires pH-stable column) |
Note: Operating at high pH requires a specialized column designed for high pH stability to prevent dissolution of the silica backbone.[13]
3.3 Other Considerations
-
Mass Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[11] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.
-
Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by increasing the kinetics of desorption from active sites. However, this may also change selectivity.
By systematically addressing these factors, starting with the most impactful (mobile phase pH) and progressing through column selection and system checks, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to robust and reliable analytical results.
References
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Chrom Tech. (2025, October 28). What Is Endcapping in HPLC Columns. Chrom Tech, Inc.
- Phenomenex. The role of end-capping in reversed-phase. Phenomenex.
- Separation Science. End-capping.
- Chemistry For Everyone. (2025, February 2).
- Axion Labs. HPLC Peak Tailing. Axion Labs.
- LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. LabRulez LCMS.
- Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog.
- Taylor & Francis Online. Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
- Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora.
- Crawford Scientific. The Theory of HPLC Column Chemistry. Chromacademy.
- Wikipedia. Trifluoroacetic acid. Wikipedia.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- ResearchGate. (2025, August 5). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- ResearchGate. (2008, October 26). the role of TFA on Reverse phase chromatography?
- Moravek.
- Element Materials Technology. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Industry News. (2023, December 27).
- ResearchGate. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF.
- UCL. HPLC solvents and mobile phase additives. University College London.
- Separation Science. Why Acid?
- P&S Chemicals. Product information, this compound. P&S Chemicals.
- Wikipedia. Morpholine. Wikipedia.
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. Why Acid? | Separation Science [sepscience.com]
- 13. moravek.com [moravek.com]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 20. chromtech.com [chromtech.com]
- 21. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 22. End-capping | Separation Science [sepscience.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. youtube.com [youtube.com]
- 25. support.waters.com [support.waters.com]
- 26. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 27. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 28. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cell Assays for N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Introduction:
Welcome to the technical support center for researchers utilizing N-methyl-N-(4-morpholin-4-ylbenzyl)amine in cell-based assays. This guide is designed to address the common challenge of inconsistent results and provide a structured, in-depth approach to troubleshooting. As experienced scientists, we understand that reproducibility is the cornerstone of credible research. This document will guide you through a logical process of elimination, from fundamental experimental variables to more complex biological and chemical factors, to help you identify and resolve the root cause of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dose-response curves for this compound are inconsistent between experiments. Where should I start my investigation?
This is a common issue when working with novel small molecules. Inconsistency in dose-response curves often points to fundamental experimental variability or issues with the compound itself. We recommend a systematic, multi-step approach to diagnose the problem.
Initial Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent assay results.
Step-by-Step Guide:
-
Review Basic Assay Protocol & Execution: Inconsistent cell seeding, variations in incubation times, and inaccurate pipetting are frequent sources of variability.[1] Ensure that your cell suspension is homogenous and that you are using calibrated pipettes.[1] Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile media to maintain humidity.[1]
-
Cell Culture Consistency: The health, passage number, and confluency of your cells can significantly impact results.[2][3]
-
Passage Number: Use cells within a consistent and narrow passage number range for all experiments.[1] High-passage number cells can exhibit altered morphology, growth rates, and gene expression.
-
Confluency: Seed cells to ensure they are in the logarithmic growth phase during the experiment.[2] Overly confluent or sparse cultures will respond differently to treatment.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. This common and often undetected contamination can profoundly alter cellular responses.
-
-
Compound Handling and Storage:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound for each experiment from a stock aliquot.[4] Small molecules can degrade in aqueous media over time.
-
If these initial checks do not resolve the inconsistency, proceed to the more in-depth investigations below.
Q2: I suspect the solubility of this compound might be an issue. How can I test this and what are the implications?
Poor aqueous solubility is a frequent problem in drug discovery and can lead to significant assay artifacts.[5][6] If the compound precipitates in your cell culture medium, the effective concentration will be lower and more variable than intended.[7]
Solubility Assessment Protocol:
-
Visual Inspection: Prepare your highest concentration of this compound in cell culture medium. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. Also, inspect the wells of your assay plate under a microscope before and after compound addition.
-
Turbidimetric Solubility Assay: A quantitative method involves measuring the turbidity of serial dilutions of the compound in your assay buffer.[6]
-
Prepare a dilution series of the compound in your cell culture medium in a clear 96-well plate.
-
Use a plate reader to measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[6]
-
Data Interpretation:
| Concentration (µM) | Observation | Interpretation |
| 100 | Clear solution | Likely soluble |
| 200 | Slight turbidity | Approaching solubility limit |
| 400 | Visible precipitate | Exceeds kinetic solubility |
Implications and Solutions:
-
False Negatives: If the compound precipitates, the true concentration in solution is unknown, potentially leading to an underestimation of its potency (a false negative).[6]
-
Inconsistent Results: The extent of precipitation can vary between experiments depending on minor fluctuations in temperature, pH, or media composition, leading to high variability.
-
Solutions:
-
Lower the Top Concentration: Limit your dose-response experiments to concentrations well below the measured solubility limit.
-
Alternative Solvents/Formulations: While DMSO is common, its final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. For particularly insoluble compounds, exploring alternative formulation strategies may be necessary, though this can introduce new variables.[5]
-
Q3: Could my cell line be the source of the problem? How do I ensure its reliability?
Absolutely. The identity and integrity of your cell line are critical for reproducible research.[8] Cell lines can be misidentified or cross-contaminated, leading to invalid results.[8][9] Furthermore, genetic drift can occur over time with extensive passaging, altering the cell line's characteristics.[8]
Cell Line Authentication Workflow:
Caption: Best practices for cell line authentication and maintenance.
Key Validation Steps:
-
Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines.[10][11] The STR profile of your cell line should be compared to the reference profile from a reputable cell bank (e.g., ATCC).[9] This will confirm the identity of the cell line and detect any cross-contamination.[10]
-
Karyotyping: This analysis of the chromosome content of a cell line can be useful for identifying genetic drift and major chromosomal abnormalities that may have occurred during prolonged culturing.[10]
-
Growth Curve Analysis: Periodically generate a growth curve for your cell line. A significant change in the doubling time may indicate a problem with the culture, such as contamination or genetic drift.[9]
Trustworthiness: Failing to authenticate your cell line undermines the validity of your data.[9] Many high-impact journals now require proof of cell line authentication for publication.[9]
Q4: The observed cellular phenotype does not match the expected phenotype based on the presumed target of this compound. What could be happening?
This discrepancy is a classic sign of potential off-target effects, where the small molecule interacts with proteins other than its intended target.[4] Off-target interactions are a common reason for unexpected biological responses and can lead to misinterpretation of a compound's mechanism of action.[12][13]
Investigating Off-Target Effects:
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations.[4] A very steep or unusual dose-response curve may suggest that different mechanisms (on-target vs. off-target) are dominating at different concentrations.
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the primary target. If this "inactive" control produces the same cellular phenotype, it strongly suggests the phenotype is due to off-target effects.[4]
-
Target Engagement Assays: Confirm that this compound is actually binding to its intended target within the cell at the concentrations where the phenotype is observed.[4] Techniques like cellular thermal shift assays (CETSA) can be employed for this purpose.
-
Phenotypic Comparison with Genetic Knockdown: Compare the phenotype induced by your compound with the phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of the intended target.[4] If the phenotypes do not match, it is a strong indication of off-target activity.
Summary of Approaches to Investigate Off-Target Effects:
| Method | Principle | Information Gained |
| Dose-Response Analysis | On- and off-target effects may have different potencies. | Suggests potential for off-target effects at higher concentrations.[4] |
| Inactive Control Compound | A structurally similar but inactive molecule should not produce the same effect. | Helps differentiate on-target from off-target phenotypes.[4] |
| Target Engagement Assay | Directly measures binding of the compound to its intended target in cells. | Confirms the compound interacts with the target at relevant concentrations.[4] |
| Genetic Knockdown (siRNA/CRISPR) | Compares the pharmacological phenotype to the genetic phenotype. | A mismatch strongly implies off-target effects are dominant.[4] |
Q5: What are the essential controls I must include in my cell-based assays to ensure data validity?
Proper controls are non-negotiable for interpreting assay results correctly. They serve as benchmarks to ensure the assay is performing as expected and to rule out false positives or negatives.[14][15][16]
Essential Controls for Your Assay:
-
Negative (Vehicle) Control: This is a sample of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control establishes the baseline response and ensures that the vehicle itself is not causing a cellular effect.[14]
-
Positive Control: This is a known compound or treatment that is expected to produce a robust and reproducible effect in your assay.[14][17]
-
Purpose: The positive control validates that the assay system (cells, reagents, instrument) is working correctly. If the positive control fails, the results from your test compound are not interpretable.[17]
-
Example: If you are running a cytotoxicity assay, a compound like staurosporine could be used as a positive control for inducing apoptosis.
-
-
Untreated Control: A sample of cells that receives no treatment. This helps to monitor the baseline health and behavior of the cells over the course of the experiment.
Control Implementation Workflow:
Caption: Integration of essential controls in an experimental workflow.
By consistently including these controls, you build a self-validating system that enhances the trustworthiness and reliability of your findings.[14]
References
- BaseClear. Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It. [Link]
- Quora.
- Science Ready.
- BioIVT. What Are Controls and Why Do We Need Them?. [Link]
- Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. [Link]
- SciTechnol. The Problems with the Cells Based Assays. [Link]
- Lin, A., et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- News-Medical.Net. The role of cell-based assays for drug discovery. [Link]
- BosterBio. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
- National Institutes of Health (NIH).
- Cell Culture Company, LLC. Cell Line Authentication Methods: Ensuring Research Integrity. [Link]
- BioPharm International. STR Profiling: Authentication of Human Cell Lines and Beyond. [Link]
- ResearchGate. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]
- ResearchGate. (PDF)
- National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
- Scirp.org. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]
- YouTube.
- Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
- ResearchGate. Why do MTT and XTT assays give inconsistent results?. [Link]
- Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
- Pharmaceutics. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- National Institutes of Health (NIH). A Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures. [Link]
- Marin Biologic Laboratories.
- InfochemsDB. This compound. [Link]
- Wikipedia. N-Methylmorpholine. [Link]
- MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
- Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
- Google Patents. CN101012208A - Process for preparing N-methyl morpholine.
- ResearchGate.
- Wikipedia. Morpholine. [Link]
- ChemSynthesis. N-ethyl-N-methyl-3-morpholin-4-yl-3-phenylpropan-1-amine. [Link]
- ResearchGate.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- PubChem. N-methyl-N-morpholin-4-ylbenzamide. [Link]
- MDPI. New 4-(Morpholin-4-Yl)
- Baghdad Science Journal.
- PubChem. 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 8. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. the-dna-universe.com [the-dna-universe.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. bioivt.com [bioivt.com]
- 16. bosterbio.com [bosterbio.com]
- 17. quora.com [quora.com]
Technical Support Center: Managing Off-Target Effects of N-methyl-N-(4-morpholin-4-ylbenzyl)amine in Kinase Assays
Introduction
Welcome to the technical support center for researchers utilizing kinase inhibitors in their experimental workflows. This guide focuses on a specific chemical entity, N-methyl-N-(4-morpholin-4-ylbenzyl)amine , and the critical challenge of managing its potential off-target effects in kinase assays. While this compound contains structural motifs common in kinase inhibitors, such as the morpholine ring, its specific selectivity profile is not widely published, making it a prime example for discussing the broader issue of uncharacterized off-target activities.[1][2]
Frequently Asked Questions (FAQs)
Q1: I'm observing a potent phenotype in my cells with this compound, but I'm not sure if it's due to my target kinase. What should I do first?
A1: This is a critical question in pharmacological studies. Before diving into complex off-target screening, it's essential to rule out more common experimental variables and then confirm on-target engagement.
-
Confirm Target Presence and Activity: First, verify that your target kinase is expressed and active in your cellular model. Use techniques like Western blotting to check for total protein levels and, if a phospho-specific antibody is available, the phosphorylation status of the kinase or its direct substrate.[5]
-
Perform a Dose-Response Curve: Establish a clear correlation between the concentration of the inhibitor and the magnitude of the phenotypic response. This helps to ensure you are working within a specific, rather than a generally toxic, concentration range.[5]
-
Validate On-Target Engagement in Cells: The most direct way to confirm your inhibitor is hitting its intended target in a cellular environment is with a target engagement assay, such as the NanoBRET™ Target Engagement Assay.[6][7] This technology measures the binding of a compound to a specific target protein within intact cells, providing evidence that the inhibitor can access and bind to its target in a physiological context.
Q2: My inhibitor is potent in a biochemical (enzyme) assay but much weaker in my cell-based assay. What causes this discrepancy?
A2: This is a common and often frustrating issue in drug discovery. The difference in potency, often called "cell drop-off," can be attributed to several factors that distinguish a simple biochemical environment from a complex cellular one.[7][8]
| Factor | Biochemical Assay | Cellular Assay | Implication for Potency |
| ATP Concentration | Typically low, often at or below the Km of the kinase (µM range).[9] | High, physiological concentrations (mM range).[9] | ATP-competitive inhibitors will appear less potent in cells because they must compete with a much higher concentration of the natural substrate. |
| Cell Permeability | Not a factor; the compound has direct access to the enzyme.[8] | The compound must cross the cell membrane to reach an intracellular target. | Poor membrane permeability will lead to a lower effective intracellular concentration of the inhibitor, reducing its apparent potency. |
| Protein Binding | Minimal, only the purified enzyme and substrate are present. | High concentrations of proteins in media and cytoplasm can bind to the compound, reducing the free fraction available to engage the target.[8] | Sequestration by other proteins lowers the effective concentration of the inhibitor at the target site. |
| Efflux Pumps | Not present. | Active transporter proteins (e.g., P-glycoprotein) can actively pump the compound out of the cell. | Cellular machinery can actively reduce the intracellular concentration of the inhibitor. |
| Compound Stability | Generally stable in a defined buffer for the assay duration. | The compound may be metabolized by cellular enzymes into inactive or different active forms. | The effective concentration of the active compound may decrease over the course of the experiment. |
To address this, it is crucial to measure target engagement and downstream signaling in the cellular context to understand how biochemical potency translates to cellular efficacy.[6]
Q3: How can I definitively prove that the observed cellular effect is due to inhibiting my primary target and not an off-target?
A3: This is the cornerstone of target validation. A multi-pronged approach is required to build a convincing case for on-target activity.
-
Use a Structurally Unrelated Inhibitor: The gold standard is to replicate the phenotype using a second, chemically distinct inhibitor that is known to be a potent and selective inhibitor of the same target kinase.[5] If two different molecules, which are unlikely to share the same off-target profile, produce the same biological effect, it strongly implicates the intended target.
-
Rescue Experiments: If possible, perform a "rescue" experiment. This involves overexpressing a version of the target kinase that is mutated to be resistant to the inhibitor. If the cellular phenotype is reversed upon expression of the resistant mutant in the presence of the compound, it provides powerful evidence for on-target activity.[5]
-
Genetic Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect observed with the chemical inhibitor.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexpected Results
If your experiment with this compound yields an unexpected or inconsistent result, a systematic troubleshooting approach is necessary.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Guide 2: Protocol for Kinase Selectivity Profiling
To understand the off-target profile of this compound, a broad kinase panel screen is the most effective method. This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Promega, Reaction Biology).[10][11]
Objective: To determine the inhibitory activity (IC50 or % Inhibition) of a test compound against a large, representative panel of human kinases.
Methodology: Tiered Approach [10]
-
Primary Screen (Single High Concentration):
-
Step 1: Submit the test compound (e.g., this compound) to a screening service.
-
Step 2: The compound is tested at a single, high concentration (typically 1 to 10 µM) against a large panel of kinases (e.g., >400 kinases).[10]
-
Step 3: The readout is typically "% Inhibition" at that concentration. Kinases that are inhibited above a certain threshold (e.g., >70% inhibition) are identified as potential "hits."
-
-
Secondary Screen (Dose-Response Confirmation):
-
Step 1: For all "hits" identified in the primary screen, a follow-up dose-response experiment is performed.
-
Step 2: The compound is tested in a multi-point titration (e.g., 10-point, half-log dilutions) against each hit kinase.
-
Step 3: The data is used to calculate a precise half-maximal inhibitory concentration (IC50) value for each off-target interaction.
-
Interpreting the Data:
The results will be a table of IC50 values. This allows you to quantify the selectivity of your compound. A highly selective inhibitor will have a very low IC50 for its primary target and much higher (>100-fold) IC50 values for all other kinases. A promiscuous or "dirty" inhibitor will show potent inhibition of multiple kinases.[9]
Caption: A two-tiered workflow for efficient kinase inhibitor profiling.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
- Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Hennequin, L. F. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. [Link]
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Vaz, R. J., & Nroy, A. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences, 114(28), E5537-E5546. [Link]
- Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Aziz, A., Githunguri, N., Krojer, T., ... & Knapp, S. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature chemical biology, 12(1), 9-12. [Link]
- The Institute of Cancer Research. (2020).
- Promega Corporation. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections Blog. [Link]
- Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105580. [Link]
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience Services. [Link]
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2016). Chemical-proteomic profiling of approved and clinical-stage kinase inhibitors. Molecular & Cellular Proteomics, 15(3), 962-975. [Link]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Resources. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]
- Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]
- Kashem, M. A., Behbod, F., & Kulkarni, B. A. (2007). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. Journal of biomolecular screening, 12(1), 70-82. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]
- Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal to Noise Blog. [Link]
- Liu, Q., Wang, J., Zhu, W., & Xu, J. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European journal of medicinal chemistry, 131, 107-125. [Link]
- A2Z Chemical. (n.d.). This compound. A2Z Chemical Product Page. [Link]
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- MySkinRecipes. (n.d.). (4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine. MySkinRecipes Ingredient Page. [Link]
- Bo, Y., Henning, R., & Hubbard, R. (2021). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 17(12), 1269-1277. [Link]
- Al-Tamiemi, E. O., & Jumaa, S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s(Supplement)), 284-290. [Link]
- Sławiński, J., Szafrański, K., & Kawiak, A. (2022). New 4-(Morpholin-4-Yl)
- Al-Tamiemi, E. O. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-769. [Link]
- Li, Y., Li, X., Wang, Y., Zhao, K., He, Y., & Yang, B. (2013). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 18(9), 11255-11275. [Link]
- Kim, H. J., Lee, J., Kim, H. J., & Jeong, D. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1157920. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine [myskinrecipes.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Investigating the Effects of N-methyl-N-(4-morpholin-4-ylbenzyl)amine on Cell Viability
Welcome to the technical support center for researchers investigating the biological activities of N-methyl-N-(4-morpholin-4-ylbenzyl)amine. This guide is designed for research scientists and drug development professionals who may be observing unexpected effects, such as an apparent reduction in cytotoxicity, during their cell-based assays. We provide a structured approach to troubleshooting, validation, and mechanistic investigation.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions that arise when working with a novel compound that appears to influence cell health and viability.
Q1: I've treated my cancer cell line with this compound alongside a known cytotoxic agent and I'm seeing higher cell viability than with the cytotoxic agent alone. Does this compound have a protective or "cyto-reductive" effect?
A1: This is an interesting observation. While many novel chemical entities are screened for cytotoxic (cell-killing) effects, some compounds can indeed exhibit protective or proliferative properties. The morpholine chemical scaffold is a versatile component in many biologically active molecules, with some derivatives showing potent anticancer effects and others demonstrating a favorable safety profile with minimal toxicity to normal cells.[1][2][3] An apparent reduction in cytotoxicity could be due to several factors:
-
Direct Protective Mechanism: The compound may be interfering with the cytotoxic agent's mechanism of action. For example, it could have antioxidant properties that quench reactive oxygen species (ROS) induced by the cytotoxic drug, or it could modulate signaling pathways involved in apoptosis (programmed cell death).
-
Induction of Pro-Survival Pathways: The compound might be activating cellular pathways that promote survival and proliferation, effectively counteracting the cell death signals from the co-administered toxic agent.
-
Increased Metabolism of the Cytotoxic Agent: It is possible that this compound is inducing metabolic enzymes (e.g., cytochrome P450s) in the cells that then inactivate the cytotoxic compound at a higher rate.
-
Experimental Artifact: The observation could be an artifact of the assay itself. For instance, the compound might interfere with the readout of your viability assay (e.g., by reacting with MTT reagent or altering luciferase activity).
A systematic approach, as outlined in our troubleshooting guides, is essential to differentiate between a genuine biological effect and an experimental artifact.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a specific chemical entity for which detailed public data on its mechanism of action is not extensively documented in peer-reviewed literature. However, the broader class of morpholine-containing compounds has been shown to interact with a wide range of biological targets.[4][5] Depending on the overall structure, these can include kinases, G-protein coupled receptors, and enzymes involved in cellular metabolism. Without specific experimental data for this particular compound, any proposed mechanism would be speculative. We recommend a series of well-controlled experiments to elucidate its biological activity in your system.
Q3: Could this compound be enhancing cell proliferation rather than just reducing cytotoxicity?
A3: Yes, this is a distinct possibility. A reduction in the net cytotoxic effect could be due to an increase in the rate of cell division. To distinguish between a cytoprotective and a pro-proliferative effect, you would need to perform specific assays that measure cell proliferation, such as BrdU incorporation or cell cycle analysis. Our experimental protocols section provides guidance on how to set up these experiments.
Part 2: Troubleshooting Unexpected Results
If you are observing an unexpected reduction in cytotoxicity, it is crucial to rule out common experimental errors and artifacts before proceeding to more complex mechanistic studies.
Troubleshooting Workflow: Is the Observed Reduction in Cytotoxicity Real?
Caption: Troubleshooting workflow for validating an observed reduction in cytotoxicity.
Detailed Troubleshooting Steps:
-
Validate Your Viability Assay:
-
Issue: Your compound may be interfering with the assay chemistry. For example, in an MTT or resazurin-based assay, a reducing agent could give a false positive signal for viability.
-
Solution: Use an orthogonal viability assay that relies on a different principle. For example, if you are using a metabolic assay (like MTT), validate your results with a membrane integrity assay (like Trypan Blue exclusion or a commercial live/dead stain) or an ATP-based assay (which measures cellular metabolic activity).
-
-
Confirm Compound Identity and Purity:
-
Issue: The compound you are testing may have degraded or could be impure, and the observed effect may be due to a contaminant.
-
Solution: If possible, confirm the identity and purity of your sample of this compound using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Scrutinize Your Controls:
-
Issue: Improper controls can lead to misinterpretation of results.
-
Solution: Ensure you have the following controls in your experiment:
-
Vehicle Control: Cells treated with the same solvent used to dissolve your compound (e.g., DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent to confirm the assay can detect cell death.
-
Negative Control: Untreated cells.
-
Compound-Only Control (No Cells): Your compound in media to check for direct reactivity with the assay reagents.
-
-
-
Evaluate Cell Seeding Density:
-
Issue: The protective effect of a compound can sometimes be dependent on cell density due to community effects or differences in metabolic activity.
-
Solution: Perform your cytotoxicity assay with a range of initial cell seeding densities to see if the observed effect is consistent.
-
Part 3: Experimental Protocols for Mechanistic Investigation
Once you have validated that the observed reduction in cytotoxicity is a real biological effect, the following protocols can help you to investigate the underlying mechanism.
Protocol 1: Distinguishing Between Cytoprotection and Proliferation
Objective: To determine if this compound is protecting cells from a cytotoxic agent or stimulating cell proliferation.
Methodology:
-
Cell Seeding: Seed your cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone (at various concentrations)
-
Cytotoxic agent alone (at its IC50 concentration)
-
This compound + Cytotoxic agent
-
-
Time Points: Include an early time point (e.g., 0 hours, immediately after treatment) and a later time point (e.g., 48 or 72 hours).
-
Assays:
-
At T=0: Measure the initial cell number using a cell counter or a DNA-based fluorescence assay (e.g., CyQUANT™).
-
At T=end:
-
Perform a standard viability assay (e.g., ATP-based).
-
In parallel plates, perform a BrdU (or EdU) incorporation assay to measure DNA synthesis (a marker of proliferation).
-
Perform cell cycle analysis by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Data Interpretation:
| Scenario | Viability Assay Result | BrdU/EdU Assay Result | Cell Cycle Analysis | Interpretation |
| Cytoprotection | Increased viability in co-treatment vs. cytotoxic agent alone | No significant increase in S-phase cells in co-treatment | No significant shift into S/G2/M in co-treatment | The compound is likely inhibiting the cell death mechanism of the cytotoxic agent. |
| Proliferation | Increased viability in co-treatment | Significant increase in S-phase cells in co-treatment | A shift in the cell cycle profile towards S and G2/M phases | The compound is stimulating cell division, which outpaces the rate of cell death. |
Protocol 2: Investigating Apoptosis Modulation
Objective: To determine if this compound is inhibiting apoptosis induced by a cytotoxic agent.
Methodology:
-
Treatment: Treat cells as described in Protocol 1.
-
Apoptosis Assays (choose one or more):
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Probe for key apoptotic markers such as cleaved PARP, cleaved caspase-3, and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Data Interpretation: A decrease in caspase activity, a reduction in the Annexin V positive population, and decreased levels of cleaved PARP in the co-treatment group compared to the cytotoxic agent alone would suggest that this compound is inhibiting apoptosis.
Proposed Signaling Pathway Investigation
If your data suggests a genuine cytoprotective effect, you might consider investigating common pro-survival signaling pathways.
Caption: A hypothetical signaling pathway for a cytoprotective effect.
Part 4: Summary and Further Steps
Observing a reduction in cytotoxicity with a novel compound like this compound can be the start of an exciting new area of research. However, it is imperative to approach this finding with scientific rigor.
-
First, validate the observation. Use orthogonal assays and stringent controls to rule out experimental artifacts.
-
Next, differentiate between cytoprotection and proliferation. This will fundamentally guide your subsequent experiments.
-
Finally, investigate the underlying mechanism. Explore key signaling pathways involved in cell survival and apoptosis.
This structured approach will ensure that your findings are robust and will provide a solid foundation for any claims about the biological activity of this compound.
References
- Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609.
- MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(19), 6891.
- Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved.
- E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 403, 01017.
Sources
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" improving brain penetrance of derivatives
Guide ID: TS-CNS-080126 Topic: Leveraging the N-methyl-N-(4-morpholin-4-ylbenzyl)amine Scaffold for Enhanced Brain Penetrance Senior Application Scientist: Dr. Gemini
Foundational Overview: The CNS Delivery Challenge
Designing molecules capable of crossing the blood-brain barrier (BBB) is a primary challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] The BBB is a complex, protective system that strictly regulates the passage of substances into the brain.[2] For a drug candidate to be successful, it must possess a finely tuned set of physicochemical properties that allow it to navigate this barrier while avoiding active removal by efflux pumps.[3][4]
This guide focuses on a specific chemical scaffold, This compound , and its derivatives. We will explore the mechanistic rationale behind its use, provide robust experimental protocols for evaluating its effectiveness, and troubleshoot common issues encountered during development.
Mechanism of Action: The Dual Advantage of the Morpholine Moiety
The incorporation of a morpholine ring, particularly as part of the N-(4-morpholin-4-ylbenzyl)amine structure, is a strategic choice in medicinal chemistry to enhance brain permeability.[5][6] This enhancement is not due to a single factor, but rather a combination of favorable physicochemical and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The morpholine heterocycle offers a unique balance of features. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself contributes to favorable hydrophobic interactions.[6] Crucially, the tertiary nitrogen atom in the morpholine ring is a weak base, which provides a pKa value often close to the physiological pH of blood.[5][7] This helps to improve aqueous solubility without introducing an excessive charge that would hinder membrane crossing. A delicate balance between lipophilicity and polarity is essential for passive diffusion across the BBB.[5][6]
-
Mitigation of Efflux Pump Recognition: A major barrier to CNS entry is the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of substrates out of brain endothelial cells.[8][9] Highly basic compounds are often recognized as P-gp substrates. Attenuating the basicity of a molecule's amine group is a proven strategy to reduce this efflux.[8] Replacing a more basic amine with a less basic morpholine analog has been shown to significantly improve the P-gp profile, resulting in a lower efflux ratio (ER) and greater brain retention.[8]
Caption: Mechanism of improved brain penetrance.
Experimental Workflow: Assessing Passive Permeability with PAMPA-BBB
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool for predicting the passive diffusion of compounds across the BBB.[10][11] It models the lipid environment of the barrier without the complexities of active transporters, making it an excellent primary screen.[12]
Detailed Protocol: PAMPA-BBB Assay
Objective: To determine the effective permeability (Pe) of this compound derivatives.
Materials:
-
PAMPA "sandwich" plate system (96-well donor and acceptor plates)
-
BBB-specific lipid solution (e.g., porcine brain lipid extract or a synthetic mixture in dodecane)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Analytical instrument (LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of test and control compounds in DMSO. From these, prepare 200 µM working solutions in PBS (final DMSO concentration will be 2%). Note: If solubility is an issue, the final concentration may be lowered, but ensure it remains consistent across all tested compounds.
-
Membrane Coating: Using a pipette, carefully dispense 5 µL of the BBB lipid solution onto the filter membrane at the bottom of each well of the donor plate. Avoid touching the membrane with the pipette tip.
-
Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Donor Plate Loading: Add 150 µL of each compound working solution to the wells of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature (25°C) for 16-20 hours in a sealed container with a wet paper towel to minimize evaporation.[10][14]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method like LC-MS/MS. Also, measure the initial concentration in the donor well (CD(0)).
-
Calculation: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [-ln(1 - CA(t) / Cequilibrium) * VA * VD] / [Area * Time * (VA + VD)] Where Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)
Caption: High-level workflow for the PAMPA-BBB assay.
Data Interpretation
Summarize results in a table for clear comparison.
| Compound ID | Structure Modification | LogP (calc.) | Pe (x 10⁻⁶ cm/s) | Interpretation[13] |
| Parent-01 | No Morpholine | 2.8 | 1.5 | CNS- (Low Permeability) |
| Deriv-01 | This compound | 3.1 | 6.8 | CNS+ (High Permeability) |
| Control-Hi | Propranolol | 3.0 | 15.2 | Valid High Control |
| Control-Lo | Atenolol | 0.2 | 0.8 | Valid Low Control |
-
Pe > 4.0 x 10⁻⁶ cm/s: High probability of crossing the BBB via passive diffusion (CNS+).[13]
-
Pe < 2.0 x 10⁻⁶ cm/s: Low probability of crossing the BBB via passive diffusion (CNS-).[13]
Troubleshooting Guide & FAQs
This section addresses common challenges researchers face when optimizing for brain penetrance.
Q1: My compound has a high calculated LogP, suggesting good lipophilicity, but it shows very low permeability in the PAMPA-BBB assay. What could be the issue?
A1: This is a frequent observation. Several factors beyond simple lipophilicity can be at play:
-
Poor Aqueous Solubility: Even with high lipophilicity, a compound must first be dissolved in the aqueous donor buffer to permeate the membrane. If your compound crashes out of solution, its effective concentration at the membrane surface is drastically reduced. Troubleshooting Step: Visually inspect the donor wells for precipitation. Consider reducing the starting concentration or slightly increasing the co-solvent (DMSO) percentage, but be cautious as high DMSO levels can disrupt the artificial membrane.[10]
-
High Membrane Retention: Highly "greasy" compounds can become trapped within the lipid layer of the artificial membrane and fail to pass through to the acceptor well. Troubleshooting Step: Quantify the amount of compound remaining in the donor well and compare the total recovered amount (donor + acceptor) to the initial amount. A significant mass loss suggests membrane retention.
-
Molecular Shape and Rigidity: A high LogP doesn't guarantee efficient passage. Bulky, rigid molecules may have difficulty diffusing through the lipid acyl chains, even if they are lipophilic.
Q2: My derivative performed exceptionally well in the PAMPA-BBB assay (High Pe), but failed in a subsequent cell-based assay (e.g., Caco-2 or MDCK-MDR1) or an in vivo study. Why the discrepancy?
A2: This is the classic limitation of the PAMPA model and almost always points towards active efflux .
-
P-glycoprotein (P-gp) Substrate: The PAMPA assay only measures passive diffusion.[11] Cell-based assays and the in vivo BBB express efflux transporters like P-gp.[15] Your compound is likely a P-gp substrate; it can passively diffuse into the cell, but it is then actively pumped back out, resulting in low net permeability. The N-methyl tertiary amine in your scaffold could be the recognition site.
-
Troubleshooting Step: The definitive test is a bidirectional cell-based assay (e.g., MDCK-MDR1).[13] You measure permeability in both directions: apical to basolateral (A→B) and basolateral to apical (B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2.0 strongly indicates the compound is an efflux substrate.[13] If confirmed, medicinal chemistry efforts should focus on modifications that reduce P-gp recognition, such as attenuating the amine's basicity.[8]
Q3: What are the potential metabolic liabilities associated with the N-methyl-N-(benzyl)amine or morpholine moieties?
A3: Both structures can be susceptible to metabolism by Cytochrome P450 (CYP) enzymes, which can impact both efficacy and safety.
-
N-dealkylation: The N-methyl and N-benzyl groups are classic sites for CYP-mediated oxidative N-dealkylation. This would convert your tertiary amine to a secondary amine, altering its properties.
-
Iminium Ion Formation: A more significant concern for cyclic tertiary amines (like morpholine) is their potential bioactivation to reactive iminium species.[16] These electrophilic intermediates can covalently bind to macromolecules like proteins, which is a potential mechanism for toxicity.[16]
-
Troubleshooting Step: Conduct an in vitro metabolic stability assay using human liver microsomes. This will provide a half-life (t1/2) and intrinsic clearance (Clint) value. If stability is poor, "metabolite identification" studies can pinpoint the exact site of metabolism, guiding chemical modifications to block that position (e.g., by introducing a fluorine atom).
Caption: Troubleshooting decision tree for BBB permeability.
Advanced Considerations: Moving Towards In Vivo Assessment
While in vitro assays are essential for screening and ranking compounds, definitive evidence of brain penetration requires in vivo pharmacokinetic (PK) studies in animal models, typically rodents.[17][18]
-
Key Parameters: The primary goal is to determine the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[19] This value represents the true extent of BBB penetration, correcting for confounding factors like plasma protein binding and non-specific brain tissue binding. A Kp,uu value close to 1.0 suggests that passive diffusion is the dominant transport mechanism, while a value significantly less than 1.0 confirms the influence of active efflux.
-
Methodologies: These studies involve administering the compound to an animal (e.g., via intravenous or oral dosing), followed by collecting blood and brain samples at multiple time points.[17] Techniques like cerebral open flow microperfusion can also be used for continuous monitoring of drug concentrations in the brain's interstitial fluid.[18]
A tiered approach, starting with high-throughput in vitro screening and progressing validated candidates to more complex in vivo models, is the most efficient path to identifying a successful CNS drug candidate.[13][15]
References
- Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.
- Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation.
- Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50-68.
- Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. PubMed.
- Dan, M., et al. (2018). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceuticals, 11(4), 103.
- Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 385-403.
- Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Jeurissen, M., et al. (2023). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm, 14(1), 22-44.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.
- Shaffer, C. L., & Maresca, K. P. (2015). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry, 58(20), 7957-7981.
- Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News from the Department of Chemistry.
- Zhang, Y., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Pharmaceutics, 14(11), 2345.
- Kiew, L. V., et al. (2013). Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives. Phytomedicine, 20(1), 53-61.
- Altendorfer-Kroath, T., Hummer, J., & Birngruber, T. (2023). In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. Biopharmaceutics & Drug Disposition, 44(1), 84-93.
- Kiew, L. V., et al. (2013). Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. ResearchGate.
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- Li, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry.
- Neuhoff, S., et al. (2013). Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach. The AAPS Journal, 15(3), 765-782.
- Loryan, I., & Hammarlund-Udenaes, M. (2015). Pharmacokinetics of CNS Penetration. ResearchGate.
- Xue, S., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 62(17), 7978-7989.
- Silverman, S. M., et al. (2009). Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. Request PDF on ResearchGate.
- European Pharmaceutical Review. (2022). Research team discover new reaction for making tertiary amines.
- Peterlin Mašič, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 35-50.
- Chen, Y. F., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules, 27(19), 6599.
- Ghabrash, M. F., & El-Kadi, A. O. S. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Current Pharmaceutical Design, 24(29), 3416-3426.
- Zorrilla, E. P., et al. (2008). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 328(2), 591-601.
Sources
- 1. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"N-methyl-N-(4-morpholin-4-ylbenzyl)amine" minimizing non-specific binding in assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Challenge of Non-specific Binding
In the realm of biological assays, particularly immunoassays and other affinity-based techniques, the accuracy and reliability of results are paramount. A persistent challenge that can compromise these outcomes is non-specific binding (NSB). This phenomenon occurs when molecules, such as antibodies or analytes, adhere to surfaces or other molecules in the assay system through unintended, low-affinity interactions. Such binding can lead to high background signals, reduced sensitivity, and false-positive results, ultimately undermining the validity of experimental data.
This guide provides a comprehensive overview of non-specific binding and strategies to minimize its impact. While we will use the molecule N-methyl-N-(4-morpholin-4-ylbenzyl)amine as a case study to explore the chemical principles of NSB mitigation, it is crucial to note that, to date, there is no published scientific literature specifically validating its use as a non-specific binding inhibitor in assays. Therefore, the discussion of its potential role is based on theoretical chemical principles derived from its structural motifs.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A1: Non-specific binding refers to the undesirable adhesion of proteins, antibodies, or other biomolecules to assay surfaces (like microplate wells or nitrocellulose membranes) or other components of the assay, not through the specific, high-affinity interaction being measured, but via lower-affinity forces.[1][2] These forces are typically a combination of:
-
Hydrophobic interactions: Occur between non-polar molecules or regions of molecules in an aqueous environment.
-
Electrostatic (ionic) interactions: Attractions between oppositely charged molecules or surfaces.
-
Hydrogen bonding: A type of dipole-dipole interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
-
Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.
Q2: Why is it important to minimize non-specific binding?
A2: Minimizing non-specific binding is critical for obtaining accurate and reliable assay results. High NSB can lead to:
-
High background signal: This "noise" can obscure the true "signal" from the specific interaction you are trying to measure.
-
Reduced assay sensitivity: A high background makes it difficult to detect low concentrations of the target analyte.
-
False-positive results: If a detection antibody binds non-specifically, it can generate a signal even in the absence of the target analyte.
-
Poor reproducibility: The extent of non-specific binding can vary between experiments, leading to inconsistent results.
Q3: What are the common strategies to reduce non-specific binding?
A3: Several strategies are commonly employed to reduce non-specific binding:
-
Blocking: The most common approach involves pre-treating the assay surface with a "blocking agent." This agent is a solution of proteins or other molecules that coat the surface, physically preventing the subsequent non-specific adhesion of assay reagents.[3][4]
-
Optimizing buffer conditions: Adjusting the pH, salt concentration, and including detergents in wash and assay buffers can help to disrupt the forces that cause non-specific binding.[1][2]
-
Modifying assay protocol: Increasing the number and duration of wash steps, and optimizing incubation times and temperatures can also help to reduce NSB.
Q4: Is this compound a recognized agent for reducing non-specific binding?
A4: Currently, there is a lack of scientific literature or application data specifically demonstrating the use of this compound as a primary agent for minimizing non-specific binding in assays. While its chemical structure possesses features that could theoretically contribute to reducing NSB, its efficacy for this purpose has not been experimentally validated in published studies. Researchers are advised to rely on well-established blocking agents and optimization strategies.
Troubleshooting Guide: High Non-Specific Binding
This section provides a structured approach to troubleshooting high non-specific binding in your assays.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire plate/membrane | Inadequate blocking | - Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).- Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).- Try a different blocking agent. A variety of commercial blockers are available with different formulations.[3] |
| Sub-optimal antibody concentration | - Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Insufficient washing | - Increase the number of wash steps (e.g., from 3 to 5 washes).- Increase the volume of wash buffer used for each wash.- Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer. | |
| Edge effects (higher background on wells at the edge of the plate) | Uneven temperature during incubation | - Ensure uniform temperature across the microplate by using a water bath or a high-quality incubator.- Allow plates to come to room temperature before adding reagents. |
| Evaporation from edge wells | - Use plate sealers during incubations.- Place the plate in a humidified chamber. | |
| "Spotty" or localized high background | Aggregates in antibody or reagent solutions | - Centrifuge antibody solutions before use to pellet any aggregates.- Filter reagent solutions through a 0.22 µm filter. |
| Contamination of buffers or reagents | - Prepare fresh buffers using high-purity water.- Ensure all reagents are within their expiration dates and have been stored correctly. |
Theoretical Role of this compound in Mitigating NSB: A Chemical Perspective
While not a validated blocking agent, we can analyze the structure of this compound to hypothesize how it might interact in an assay system. This exercise is valuable for understanding the structure-activity relationships of blocking agents in general.
The molecule consists of three key structural components: a morpholine ring, a benzyl group, and a tertiary amine.
Figure 1: Chemical structure of this compound.
-
The Morpholine Moiety: The morpholine ring is a common feature in many pharmaceuticals and bioactive molecules.[5] Its presence can increase the hydrophilicity (water-solubility) of a molecule. In the context of NSB, a moderately hydrophilic molecule could potentially interact with the aqueous buffer system and form a hydration layer on a surface, which might discourage the non-specific binding of more hydrophobic proteins. The oxygen and nitrogen atoms in the morpholine ring can also act as hydrogen bond acceptors.[4]
-
The Benzyl Group: The benzyl group is aromatic and generally hydrophobic. This part of the molecule could engage in hydrophobic interactions with plastic surfaces (like polystyrene microplates) or hydrophobic patches on proteins.[1][2] In a blocking context, this could allow the molecule to adhere to the surface, presenting its more hydrophilic morpholine moiety to the aqueous environment, thereby passivating the surface.
-
The Tertiary Amine: The N-methyl group attached to the benzylamine nitrogen makes this a tertiary amine. Depending on the pH of the assay buffer, this nitrogen could be protonated, giving it a positive charge. This charge could be involved in electrostatic interactions, either repelling positively charged proteins or interacting with negatively charged surfaces.
Figure 2: Primary forces driving non-specific binding.
Hypothetical Mechanism of Action: If this compound were to function as a blocking agent, it might do so by orienting itself on the assay surface. The hydrophobic benzyl group could adsorb to the plastic, while the more hydrophilic morpholine ring and the tertiary amine would face the bulk solution. This layer of small molecules could present a new surface chemistry that is less prone to non-specific protein adsorption than the bare plastic.
Experimental Protocol: General Procedure for Optimizing a Blocking Step
This protocol outlines a general workflow for testing and optimizing a blocking agent. While we use a generic "Blocking Buffer," this is where you would test established blockers like BSA or non-fat dry milk, or experimentally evaluate a novel compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Welcome to the technical support center for the synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this valuable morpholino-containing amine. The synthesis is typically approached in two key stages: the formation of the intermediate, 4-morpholinobenzaldehyde, followed by a reductive amination to yield the final product. This document will address potential challenges and frequently asked questions for each stage, ensuring a robust and scalable process.
Part 1: Synthesis of 4-morpholinobenzaldehyde via Nucleophilic Aromatic Substitution
This initial stage involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a base. While a seemingly straightforward SNAr reaction, scaling up can present challenges related to reaction kinetics, product isolation, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form 4-morpholinobenzaldehyde is sluggish and incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete conversion is a common issue when scaling up this nucleophilic aromatic substitution. Several factors could be at play:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and poor contact between reactants. Ensure your reactor's overhead stirrer is appropriately sized and positioned to create a homogenous mixture.
-
Base Inefficiency: Anhydrous potassium carbonate (K₂CO₃) is a common choice for this reaction. However, its effectiveness can be diminished by moisture. Ensure you are using a freshly dried, finely powdered base to maximize its surface area and reactivity. Consider using a slight excess of the base (1.5-2.0 equivalents relative to 4-fluorobenzaldehyde).
-
Solvent Quality: N,N-Dimethylformamide (DMF) is the typical solvent. Ensure it is anhydrous, as water can interfere with the base and the reaction.
-
Temperature Control: The reaction is typically run at elevated temperatures (around 100°C).[1] In a large reactor, ensure the internal temperature is accurately monitored and maintained. Cold spots within the reactor can significantly slow down the reaction rate.
Troubleshooting Workflow for Incomplete Conversion
Caption: Workflow for troubleshooting incomplete conversion.
Q2: During workup, the 4-morpholinobenzaldehyde product is difficult to precipitate or forms an oil. How can I ensure efficient isolation of a solid product?
A2: Oiling out or poor precipitation during the quench in ice water is often due to residual DMF or impurities. Here’s how to address this:
-
Thorough DMF Removal: Before quenching, ensure the DMF is removed as completely as possible under reduced pressure. On a larger scale, this may require a more efficient vacuum system and careful temperature control to avoid bumping.
-
Controlled Quench: Add the concentrated reaction mixture to the ice water slowly with vigorous stirring. A rapid addition can lead to supersaturation and oiling out. Seeding the quench mixture with a small crystal of pure 4-morpholinobenzaldehyde can also promote crystallization.
-
Optimize Quench Volume: Ensure a sufficient volume of ice water is used. A general rule of thumb is to use at least 10 volumes of water relative to the initial volume of DMF.
Q3: The purity of my isolated 4-morpholinobenzaldehyde is low, with a noticeable brown discoloration. What are the likely impurities and how can I improve the purity?
A3: The brown color suggests the presence of oxidation byproducts or residual starting materials.
-
Potential Impurities:
-
Unreacted 4-fluorobenzaldehyde
-
Morpholine
-
Oxidation products of the aldehyde
-
-
Purification Strategy:
-
Recrystallization: Methanol is a good solvent for recrystallization.[1] Ensure the crude product is fully dissolved in the minimum amount of hot methanol and allowed to cool slowly for optimal crystal formation. A second recrystallization may be necessary for very impure material.
-
Charcoal Treatment: If the discoloration is significant, a hot filtration over a small amount of activated charcoal during the recrystallization process can help remove colored impurities.
-
Part 2: Reductive Amination of 4-morpholinobenzaldehyde with Methylamine
This final step involves the formation of an imine between 4-morpholinobenzaldehyde and methylamine, followed by in-situ reduction to yield this compound. The choice of reducing agent and control of reaction conditions are critical for success, especially at scale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant formation of 4-morpholinobenzyl alcohol as a byproduct. How can I minimize this side reaction?
A1: The formation of the corresponding alcohol is a classic side reaction in reductive aminations and is typically due to the reduction of the starting aldehyde before the imine is formed and reduced.[2][3]
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can readily reduce both the aldehyde and the imine.[4][5] If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a milder and more selective reducing agent that is often preferred for reductive aminations.[6][7][8] STAB is less likely to reduce the starting aldehyde, favoring the reduction of the iminium ion intermediate.[8] This makes it ideal for a one-pot procedure where all reactants are mixed from the start.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Scale-up Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[5] | Can reduce the starting aldehyde, leading to alcohol byproduct formation.[4] Requires careful addition after imine formation. | Exothermic quench, hydrogen gas evolution. |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines/iminium ions.[6] Allows for a one-pot procedure.[8] | More expensive than NaBH₄. Moisture sensitive. | Can be added at the beginning of the reaction. Quench produces boric acid. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" process with water as the only byproduct.[9] | Catalyst can be poisoned by the amine.[9] Requires specialized high-pressure equipment. | Requires careful handling of flammable hydrogen gas and catalyst. |
Q2: The reaction is slow and does not go to completion. How can I optimize the reaction conditions?
A2: Slow reaction rates can be attributed to several factors, primarily related to the formation of the imine intermediate.
-
pH Control: The formation of the imine is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6) which catalyze the dehydration step to form the imine.[3] Adding a small amount of a weak acid like acetic acid can be beneficial.
-
Water Removal: The formation of the imine from the aldehyde and amine is an equilibrium reaction that produces water.[9] On a larger scale, removing this water can drive the equilibrium towards the imine, increasing the reaction rate. This can be achieved by:
-
Azeotropic Distillation: Using a solvent like toluene and a Dean-Stark trap.
-
Drying Agents: Adding molecular sieves to the reaction mixture.
-
-
Temperature: While many reductive aminations can be run at room temperature, gentle heating (e.g., 40-50°C) can sometimes accelerate the reaction. However, this should be done cautiously to avoid promoting side reactions.
Q3: I am struggling with the purification of the final product. What is an effective workup and purification strategy for this compound?
A3: As a tertiary amine, the product has a basic nitrogen that can be exploited for purification.
-
Aqueous Workup:
-
After the reaction is complete, carefully quench any remaining reducing agent.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[10] The basic tertiary amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the starting aldehyde or any alcohol byproduct) will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium bicarbonate to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent (like Na₂SO₄ or MgSO₄), and concentrate to obtain the crude product.
-
Purification Workflow for this compound
Caption: A typical acid-base extraction workflow for purification.
-
Final Purification:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is a highly effective method for purification at scale.
-
Column Chromatography: For smaller scales or if crystallization is not feasible, silica gel chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the proportion of ethyl acetate) is a good starting point.
-
Q4: Are there any specific safety considerations when scaling up this synthesis?
A4: Yes, several safety aspects need careful consideration:
-
Hydrogen Evolution: The quench of borohydride reducing agents with water or acid is exothermic and produces flammable hydrogen gas.[11] This must be done slowly and in a well-ventilated area, away from ignition sources.
-
Methylamine: Methylamine is a flammable and corrosive gas or volatile liquid. It should be handled in a fume hood with appropriate personal protective equipment.
-
Thermal Runaway: While less common for this specific reaction, all scaled-up reactions should be assessed for potential thermal runaway, especially when heating.
By carefully considering these troubleshooting points and implementing robust process controls, the synthesis of this compound can be successfully and safely scaled up to meet the demands of research and development.
References
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
- Wikipedia. (2023). Reductive amination.
- Denton, R., et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate.
- Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
- Abe, T., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Abe, T., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications.
- Gillmore, A. T., et al. (2012). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Wikipedia. (2023). Sodium triacetoxyborohydride.
- Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.
- Gilmore, K., et al. (2014). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Organic Process Research & Development.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Vapourtec. (2015). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Taylor & Francis Online. (n.d.). Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.
- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
- Wordpress. (n.d.). Reductive Amination.
- PubChem. (n.d.). 4-Methylmorpholine.
- ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- OpenBU. (2011). Reductive Amination Reaction.
- RIT Digital Institutional Repository. (2002). Solution-phase synthesis of tertiary amines via reductive amination-alkylation with ethyl p-aminobenzoate.
- AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis.
- ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
- ResearchGate. (n.d.). Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation.
- NIH. (2022). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. Biomacromolecules.
- ResearchGate. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- ResearchGate. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage.
- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
- InfochemsDB. (n.d.). This compound.
- PubChem. (n.d.). 4-Morpholinobenzaldehyde.
- Wikipedia. (2023). N-Methylmorpholine.
- NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
Sources
- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Workup [chem.rochester.edu]
- 11. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting ¹H NMR Signal Overlap for N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Core Directive: Technical Support Center Structure
This guide is structured to address the specific challenge of NMR signal overlap for N-methyl-N-(4-morpholin-4-ylbenzyl)amine. It begins with a general overview and frequently asked questions (FAQs), then progresses to detailed troubleshooting protocols. The structure is designed to be intuitive for researchers, moving from simpler, more common issues and solutions to advanced analytical techniques.
Scientific Integrity & Logic (E-E-A-T)
As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights. The methodologies described are self-validating, ensuring reliable and reproducible results.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of this compound. Signal overlap in the ¹H NMR spectra of this molecule can be a significant challenge, and this guide offers strategies to resolve these issues and obtain high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals of my this compound sample overlap so severely in the ¹H NMR spectrum?
A1: Signal overlap in the ¹H NMR spectrum of this compound is common and arises from several factors:
-
Molecular Complexity: The molecule contains multiple proton environments that are chemically similar, leading to signals with very close chemical shifts.[1] Specifically, the methylene protons on the morpholine ring and the benzyl group can be in close proximity on the spectrum.
-
Restricted Rotation: At room temperature, there might be restricted rotation around the C-N bonds, leading to broadening or the appearance of multiple signals for what might be expected as a single proton environment.[2]
Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?
A2: Before proceeding to more complex experiments, simple adjustments to your experimental setup can sometimes resolve or reduce signal overlap:[3]
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can induce small changes in chemical shifts, which may be enough to separate overlapping signals.[2][4] Aromatic solvents like benzene-d₆ can cause significant shifts.[5]
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of your compound.[6][7] This can be particularly effective if conformational changes are contributing to the overlap.[8] Increasing the temperature can often simplify spectra by increasing the rate of bond rotation.[2]
-
Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[2] Diluting the sample may sharpen signals and reduce overlap.
Q3: Can chemical shift reagents help in resolving overlapping signals for this molecule?
A3: Yes, lanthanide shift reagents (LSRs) can be a powerful tool. These paramagnetic complexes, such as Eu(fod)₃, can coordinate with Lewis basic sites in your molecule, like the nitrogen atoms of the morpholine and amine groups.[9][10] This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[11] This can effectively spread out a crowded region of the spectrum.[12] However, be aware that LSRs can also cause line broadening.[10]
Q4: When should I consider using 2D NMR spectroscopy?
A4: 2D NMR spectroscopy is a powerful tool for resolving signal overlap and should be considered when optimization of 1D experiments and the use of shift reagents are insufficient.[13] Techniques like COSY, HSQC, and HMBC can help to identify and assign individual proton signals even when they are heavily overlapped in the 1D spectrum.[14][15]
Troubleshooting Guides
Issue: Unresolved Multiplets in the Aromatic and Aliphatic Regions
Symptom: A broad, unresolved hump or a series of overlapping multiplets in the aromatic (around 7.0-7.3 ppm) and aliphatic regions (typically 2.0-4.0 ppm) of the ¹H NMR spectrum.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting NMR signal overlap.
Protocol 1: Resolution via Solvent and Temperature Variation
-
Solvent Change:
-
Prepare a new sample of this compound in a different deuterated solvent, for example, benzene-d₆ if the original spectrum was in CDCl₃.
-
Acquire a standard ¹H NMR spectrum. Aromatic solvents can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS), which can resolve overlapping signals.[5]
-
-
Temperature Variation:
Protocol 2: Application of a Lanthanide Shift Reagent
-
Initial Spectrum: Dissolve a known amount of this compound (e.g., 10 mg) in 0.5 mL of CDCl₃ in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Incremental Addition of LSR: Prepare a stock solution of a lanthanide shift reagent, such as Eu(fod)₃, in the same solvent.
-
Add small, incremental amounts of the LSR stock solution to the NMR tube.
-
Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitor Changes: Observe the changes in chemical shifts. Protons closer to the coordinating nitrogen atoms will experience larger shifts, helping to resolve the overlapping signals.[11][12]
Protocol 3: 2D NMR Spectroscopy for Structural Elucidation
When 1D methods are insufficient, 2D NMR provides a robust solution by spreading signals across a second dimension.[16][17]
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[15][18]
-
Procedure: Run a standard HSQC experiment. Each peak in the 2D spectrum corresponds to a C-H bond, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift. This is highly effective for resolving overlapping proton signals because carbon chemical shifts are much more dispersed.[16][20]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).[14][18]
-
Procedure: Run a standard HMBC experiment. This is particularly useful for identifying connections across quaternary carbons and piecing together the molecular fragments identified from COSY and HSQC.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Proton (¹H) Predicted Shift (ppm) | Carbon (¹³C) Predicted Shift (ppm) |
| N-CH₃ | ~2.2 - 2.5 | ~35 - 40 |
| N-CH₂-Ar | ~3.4 - 3.7 | ~55 - 60 |
| Morpholine -CH₂-N | ~3.0 - 3.3 | ~48 - 52 |
| Morpholine -CH₂-O | ~3.7 - 4.0 | ~65 - 70 |
| Aromatic CH (ortho to morpholine) | ~6.8 - 7.0 | ~115 - 120 |
| Aromatic CH (ortho to benzyl) | ~7.1 - 7.3 | ~128 - 132 |
| Aromatic C (ipso to morpholine) | - | ~150 - 155 |
| Aromatic C (ipso to benzyl) | - | ~135 - 140 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
References
- Slideshare. (n.d.). Lanthanide shift reagents in nmr.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- Fiveable. (n.d.). Accidentally Overlapping Signals Definition.
- Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
- YouTube. (2025). How Does Temperature Affect NMR? - Chemistry For Everyone.
- Magnetic Resonance. (n.d.). Variable Temperature NMR Spectroscopy.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- ResearchGate. (2025). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
- OSTI.GOV. (1961). temperature-dependent chemical shifts in the nmr spectra of gases.
- University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution.
- MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
- PMC. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis.
- ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- NMR Service. (n.d.). Types of 2D NMR.
- NIH. (n.d.). Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets.
- YouTube. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap.
- University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Wiley Online Library. (n.d.). NMR Data Processing.
- Webnode. (n.d.). The four facets of 1H NMR spectroscopy.
- ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 8. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Long-Term Storage and Stability of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Introduction
Welcome to the technical support guide for N-methyl-N-(4-morpholin-4-ylbenzyl)amine (CAS: 179328-22-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in a laboratory setting.[1][2][3] The reliability of experimental outcomes is directly linked to the quality and purity of the starting materials. Therefore, understanding the potential degradation pathways and implementing proper storage and handling protocols are of paramount importance.
While comprehensive stability data for this specific molecule is not extensively published, this guide synthesizes established principles from structurally related compounds—namely benzylamines and morpholines—and integrates standard pharmaceutical stability testing methodologies as outlined by the International Council for Harmonisation (ICH).[4][5] Our goal is to provide you with the foundational knowledge and practical tools to proactively manage the stability of your compound.
Compound Profile and Potential Instabilities
This compound is a tertiary amine featuring a morpholine ring attached to a benzyl group. Each of these functional groups presents potential sites for chemical degradation.
| Compound Attribute | Information |
| IUPAC Name | This compound |
| CAS Number | 179328-22-4 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
Key Structural Features and Degradation Risks
The molecule's structure contains several areas susceptible to degradation under common laboratory and storage conditions. Understanding these weak points is the first step in designing a robust stability plan.
Caption: Key functional moieties and their associated degradation risks.
-
Tertiary Amine: The nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for amines and can be accelerated by air, light, and trace metal impurities.
-
Morpholine Ring: While generally stable, the ether linkage within the morpholine ring can be susceptible to cleavage under harsh acidic conditions.[6][7] Furthermore, the secondary amine functionality in the parent morpholine structure is known to be at risk of nitrosation in the presence of nitrite sources, forming carcinogenic N-nitrosomorpholine.[8] While this compound has a tertiary amine, this highlights the general reactivity of the morpholine nitrogen.
-
Benzylamine Moiety: Benzylamines should be stored away from strong acids and oxidizing agents to prevent violent reactions and degradation.[9][10] The benzylic carbon-hydrogen bonds can also be prone to oxidation.
FAQs: Long-Term Storage & Handling
This section addresses common questions regarding the day-to-day storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for the solid compound? A: Based on the general stability of amines and benzylamines, the compound should be stored under the following conditions:
-
Temperature: Cool (2-8°C is recommended). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Light: Protected from light in an amber vial.
-
Container: Tightly sealed container to prevent moisture ingress.[11]
-
Purity: Store away from acids, strong oxidizing agents, and reactive chemicals.[10][12]
Q2: My solid compound has developed a yellow or brownish tint over time. Is it still usable? A: A color change often indicates oxidation. While minor discoloration may not significantly impact purity for some applications, it is a clear sign of degradation. We strongly recommend re-analyzing the compound's purity by HPLC, LC-MS, or NMR before use. For sensitive quantitative experiments, using a new, pure batch is the safest course of action.
Q3: I need to store the compound in solution. What is the best practice? A: For long-term storage, preparing solutions is generally discouraged. If necessary, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid aqueous buffers for long-term storage due to the risk of hydrolysis and microbial growth.
-
Concentration: Prepare high-concentration stock solutions to minimize the solvent-to-compound ratio.
-
Storage: Store aliquots of the solution at -20°C or -80°C to minimize degradation. Use each aliquot only once to avoid contamination and degradation from repeated freeze-thaw cycles.
Q4: How can I perform a quick quality check on an older batch of the compound? A: A simple Thin-Layer Chromatography (TLC) analysis can be an effective quick check. Spot the old material alongside a new reference standard (if available) on a TLC plate and elute with an appropriate solvent system. The appearance of new spots or significant streaking in the lane of the old material suggests the presence of impurities or degradation products. For a quantitative assessment, a rapid HPLC analysis is the preferred method.
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or Non-reproducible Experimental Results | Compound degradation leading to lower effective concentration or interference from degradants. | 1. Confirm compound purity using a stability-indicating analytical method (e.g., HPLC).2. Perform a forced degradation study to identify potential degradants.[4][13]3. Obtain a new, certified batch of the compound for comparison. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of degradation products due to improper storage (oxidation, hydrolysis, photolysis). | 1. Characterize the new peaks using high-resolution mass spectrometry (HRMS) and/or NMR to elucidate their structures.2. Review storage conditions and handling procedures.3. Implement stricter storage protocols (e.g., inert atmosphere, protection from light). |
| Compound Fails to Dissolve Completely or Precipitates from Solution | 1. Formation of insoluble degradation products.2. Salt formation with atmospheric CO₂ or other acidic contaminants. | 1. Attempt to filter the solution and re-quantify the concentration of the soluble portion.2. Re-purify the solid material if possible (e.g., recrystallization, column chromatography).3. Ensure solvents are anhydrous and handling is performed under an inert atmosphere. |
| Change in Physical Appearance (Color, Texture) | Oxidation is the most common cause of color change in amines. Moisture absorption can alter the texture. | 1. Immediately assess the purity of the compound via HPLC.2. If purity is compromised, the material should not be used for sensitive applications.3. Discard the batch and obtain a fresh supply. Review and improve storage conditions to prevent recurrence.[9] |
Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and establish a stability-indicating analytical method.[5]
Forced Degradation Workflow
The following diagram outlines a standard workflow for conducting a forced degradation study, which is a cornerstone of pharmaceutical stability testing.[14]
Caption: Workflow for a forced degradation (stress testing) study.
Protocol 4.1: Forced Degradation Experimental Setup
Objective: To generate potential degradation products and identify the conditions under which this compound is unstable. An ideal study aims for 5-20% degradation of the active ingredient.[14]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture. This will serve as the starting material for all solution-based stress tests.
-
Set Up Controls: Maintain an unstressed sample of the stock solution protected from light at 2-8°C (Control) and a sample at room temperature (t=0).
-
Initiate Stress Conditions: The table below details the recommended starting conditions. Samples should be drawn at various time points (e.g., 2, 8, 24, 48 hours) to target the optimal degradation level.
| Stress Condition | Protocol | Causality / Rationale |
| Acid Hydrolysis | Mix 1 mL stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Neutralize with 0.1 M NaOH before analysis. | Challenges the stability of the morpholine ether linkage and the tertiary amine functionality.[6][7] |
| Base Hydrolysis | Mix 1 mL stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Neutralize with 0.1 M HCl before analysis. | Evaluates susceptibility to base-catalyzed degradation pathways. |
| Oxidative Degradation | Mix 1 mL stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. | Probes the susceptibility of the tertiary amine and benzylic position to oxidation, a common degradation route for such structures. |
| Thermal Degradation | 1. Place a vial of the stock solution in an oven at 80°C.2. Place a vial of the solid compound in an oven at 80°C. | Assesses the intrinsic thermal stability of the molecule in both solid and solution states.[5] |
| Photolytic Degradation | Expose solid and solution samples to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). Keep a control sample in the dark. | Determines if the compound is light-sensitive, which would necessitate special handling and packaging.[4] |
-
Sample Analysis: Analyze all stressed samples, controls, and t=0 samples using a validated stability-indicating HPLC method. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradation products.[15]
Data Interpretation and Best Practices
-
Stability-Indicating Method: The chosen analytical method (e.g., HPLC) is considered "stability-indicating" if it can accurately measure the decrease in the parent compound's concentration while simultaneously separating it from all degradation products, impurities, and excipients.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradant is co-eluting.
-
Mass Balance: A good forced degradation study should achieve a mass balance close to 100%. This means the sum of the increase in the peak areas of all degradation products should approximately equal the decrease in the peak area of the parent compound. This confirms that all major degradants are being detected.
By following this comprehensive guide, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
- Eawag-BBD. (n.d.). Morpholine Degradation Pathway.
- Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(9), 3184-3189.
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate.
- Loba Chemie. (2016). Benzylamine for Synthesis MSDS.
- Needham, S., et al. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 41(10).
- Vankayala, R., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 20(9), 15811-15840.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online.
- Teasdale, A., & Jenke, D. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(2).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88.
- Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). N-methyl-N-morpholin-4-ylbenzamide.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [infochems.co.kr]
- 3. scbt.com [scbt.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com [carlroth.com]
- 13. acdlabs.com [acdlabs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Assay Interference from N-methyl-N-(4-morpholin-4-ylbenzyl)amine Fluorescence
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-methyl-N-(4-morpholin-4-ylbenzyl)amine in their experimental workflows and are concerned about potential interference in fluorescence-based assays. While specific spectral data for every compound is not always available, the chemical structure of this compound, which contains a substituted aniline moiety, suggests a potential for intrinsic fluorescence that could impact assay results.
This document provides a structured, in-depth approach to identifying, characterizing, and mitigating potential fluorescence interference from this compound, ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding potential assay interference.
Q1: What is this compound, and why might it interfere with my fluorescent assay?
This compound is a substituted benzylamine derivative containing a morpholine ring. The morpholine heterocycle is a common structural unit in many bioactive compounds and FDA-approved drugs.[1] Its presence can enhance physicochemical properties relevant to drug development.[2] However, the core aromatic amine structure is a potential fluorophore. Many small molecules used in screening libraries are intrinsically fluorescent and can interfere with assay performance, particularly in high-throughput screening (HTS) formats.[3][4]
Q2: What are the primary mechanisms of assay interference by a fluorescent compound?
There are two main ways a compound can interfere with a fluorescence-based assay:[5][6]
-
Autofluorescence: The test compound itself is fluorescent and emits light that overlaps with the detection window of the assay's reporter fluorophore. This leads to an artificially high signal, potentially creating a false-positive result in a gain-of-signal assay or masking a true-positive in a loss-of-signal assay.
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at either the excitation or emission wavelengths of the assay's fluorophore.[3] This attenuates the signal, leading to an artificially low reading and potentially causing a false-negative result.[6]
Q3: My assay is showing unexpected results with this compound. How can I quickly determine if it's causing interference?
The first step is to run a simple set of control experiments. The most critical control is a "compound-only" measurement. Prepare a sample of this compound in your assay buffer at the highest concentration used in your experiment, but without any other assay components (e.g., enzyme, substrate, reporter probe). Read this sample on your plate reader using your assay's exact excitation and emission wavelengths. A signal significantly above the buffer blank confirms that the compound is autofluorescent under your specific assay conditions.[6][7]
Q4: I've confirmed interference. What are my options to mitigate the issue?
Several strategies can be employed, ranging from simple data correction to assay redesign. These include:
-
Background Subtraction: For moderate autofluorescence, you can subtract the signal from the "compound-only" control from your experimental wells.[6]
-
Spectral Shifting: Move to a fluorophore that excites and emits at longer, red-shifted wavelengths where compound interference is less common.[7][8][9]
-
Assay Format Change: If possible, switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance) to create an orthogonal assay for hit confirmation.[4][5]
-
Time-Resolved Fluorescence (TRF): Use fluorophores with long fluorescence lifetimes (e.g., lanthanides) and measure the signal after a delay. This allows the short-lived background fluorescence from the interfering compound to decay.
Part 2: In-Depth Troubleshooting & Mitigation Workflow
If the initial FAQ section suggests that this compound is interfering with your assay, follow this comprehensive workflow to diagnose and resolve the issue.
Workflow Overview
This workflow provides a logical sequence of experiments to confirm, characterize, and correct for compound interference.
Caption: Troubleshooting workflow for identifying and mitigating compound fluorescence interference.
Step 1: Experimental Confirmation of Interference
Before making any significant changes to your assay, you must experimentally confirm the type and magnitude of the interference.
Protocol 1: Interference Control Plate
This protocol uses a single multi-well plate to test for both autofluorescence and quenching.
Objective: To determine if this compound exhibits autofluorescence or causes fluorescence quenching at the assay's specific wavelengths.
Materials:
-
Assay buffer
-
This compound stock solution
-
Assay fluorophore/product standard (the fluorescent molecule your assay generates)
-
Multi-well plates (identical to your assay plates)
-
Fluorescence plate reader
Methodology:
-
Plate Layout Design: Design a plate map with the following controls (in triplicate):
-
Buffer Blank: Wells containing only assay buffer.
-
Compound Only: Wells with assay buffer and this compound at various concentrations (including the highest concentration used in your assay).
-
Fluorophore Control: Wells with assay buffer and the assay's fluorescent reporter/product at a concentration that gives a mid-range signal.
-
Quenching Test: Wells containing both the fluorescent reporter (at the same concentration as the Fluorophore Control) and the test compound at various concentrations.
-
-
Execution:
-
Dispense the components into the wells as per the plate map.
-
Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Read the plate using the same fluorescence plate reader and filter/monochromator settings (excitation and emission wavelengths, gain) as your primary assay.[7]
-
-
Data Analysis:
-
Autofluorescence: Subtract the average signal of the Buffer Blank from the average signal of the Compound Only wells. A resulting value significantly above zero indicates autofluorescence.
-
Quenching: Compare the signal from the Quenching Test wells to the Fluorophore Control wells. A concentration-dependent decrease in signal in the presence of the compound indicates quenching.
-
| Well Condition | Compound | Fluorophore | Expected Result (if interfering) | Interpretation |
| Buffer Blank | - | - | Baseline Signal | Instrument background |
| Compound Only | + | - | Signal > Blank | Autofluorescence |
| Fluorophore Control | - | + | High Signal | Uninhibited signal |
| Quenching Test | + | + | Signal < Fluorophore Control | Quenching |
| Caption: Example data interpretation for the interference control plate. |
Step 2: Characterization and Strategy Selection
If interference is confirmed, the next step is to understand the compound's spectral properties to inform your mitigation strategy.
Protocol 2: Spectral Scanning
Objective: To determine the excitation and emission maxima of this compound.
Methodology:
-
Prepare a solution of this compound in assay buffer at a high concentration.
-
Using a scanning spectrofluorometer or a plate reader with scanning capabilities:
-
Excitation Scan: Set a fixed emission wavelength (e.g., the emission max of your assay fluorophore) and scan a range of excitation wavelengths (e.g., 300-500 nm).
-
Emission Scan: Set a fixed excitation wavelength (e.g., the excitation max of your assay fluorophore, or the peak found in the excitation scan) and scan a range of emission wavelengths (e.g., 400-700 nm).
-
-
Analysis: Plot the resulting spectra. The peaks will reveal the compound's optimal excitation and emission wavelengths. This data is critical for choosing a spectrally distinct fluorophore for your assay.
Caption: Diagram illustrating spectral overlap as the cause of fluorescence interference.
Step 3: Mitigation and Validation
Based on the characterization, implement the most appropriate mitigation strategy.
Strategy A: Background Subtraction
-
When to Use: Best for low to moderate autofluorescence where the compound signal is a small fraction of the total assay signal.
-
Procedure: For every assay plate, run a parallel "compound-only" plate. Subtract the signal from each well of the interference plate from the corresponding well of the main assay plate.[10][11]
-
Caveat: This method assumes the compound's fluorescence is not affected by the assay components, which may not always be true. It also increases experimental error.
Strategy B: Use a Red-Shifted Fluorophore
-
When to Use: This is one of the most robust strategies.[8] Compound autofluorescence is most common in the blue-green spectral region.[7]
-
Procedure:
-
Use the spectral scan data to identify a "quiet" spectral region where the compound does not absorb or emit light.
-
Select an alternative assay fluorophore (e.g., Cy5, Alexa Fluor 647) that excites and emits in this far-red region.[8]
-
Re-validate your assay with the new fluorophore to ensure performance characteristics (e.g., Z', signal-to-background) are acceptable.
-
-
Benefit: This approach often eliminates the interference problem at its source.
Strategy C: Change Assay Technology
-
When to Use: When fluorescence interference is severe and cannot be overcome with other methods.
-
Procedure: Confirm key hits using an orthogonal assay based on a different detection modality, such as:
-
Luminescence: (e.g., Promega's Kinase-Glo®)
-
Absorbance/Colorimetric: (e.g., ELISA)
-
Label-free methods: (e.g., Surface Plasmon Resonance)
-
-
Benefit: Provides the highest confidence in hit validation by demonstrating the biological effect is independent of the detection method.[4]
References
- Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 4(5), 265-270. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Simeonov, A., & Jadhav, A. (2011). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 16(6), 849-854. [Link]
- Seethala, R., & Zhang, Y. (2000). Correction for interference by test samples in high-throughput assays. Journal of Biomolecular Screening, 5(4), 259-267. [Link]
- Inglese, J., Auld, D. S., & Jadhav, A. (2006). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
- Seethala, R., & Zhang, Y. (2008). Correction for Interference by Test Samples in High-Throughput Assays. Methods in Molecular Biology, 414, 179-196. [Link]
- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
- ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Auld, D. S., & Englert, D. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem. [Link]
- Wikipedia. (n.d.). N-Methylmorpholine. Wikipedia. [Link]
- National Center for Biotechnology Information. (n.d.). Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine. PubChem. [Link]
- Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2235-2254. [Link]
- Mortenson, D. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(6), 3568-3573. [Link]
- ResearchGate. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
- National Center for Biotechnology Information. (n.d.). N-Aminomorpholine. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem. [Link]
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Painting Assay Parameters for Novel Compounds
Welcome to the Technical Support Center for advanced Cell Painting applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of high-content morphological profiling. Here, we move beyond standard protocols to address a common and critical challenge: how to optimize the Cell Painting assay for a novel or uncharacterized compound.
For the purpose of this guide, we will use the hypothetical compound "N-methyl-N-(4-morpholin-4-ylbenzyl)amine" as our exemplar. While this specific molecule may not have a well-documented biological activity, the principles and workflows detailed below provide a universal framework for systematically approaching any new chemical entity.
Our philosophy is grounded in the E-E-A-T principles: Expertise, Experience, Authoritativeness, and Trustworthiness. We will not only describe what to do but also explain why each step is critical for generating robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Assay Development
Before embarking on a full-scale optimization, it's crucial to address some fundamental questions. These FAQs are designed to establish a solid foundation for your experimental design.
Q1: I have a novel compound, "this compound". Where do I even begin with Cell Painting?
A1: The journey begins not at the microscope, but with preliminary characterization of your compound. Before you can meaningfully interpret morphological profiles, you need to understand the compound's basic cytotoxic and solubility properties in your chosen cell model.
-
Initial Cytotoxicity Assessment: The primary goal is to determine the concentration range that is sublethal and therefore suitable for inducing morphological changes without simply killing the cells. A simple viability assay (e.g., CellTiter-Glo®, PrestoBlue™, or trypan blue exclusion) is a prerequisite. You should aim for a concentration range where cell viability is maintained at >80-90% after the intended treatment duration.
-
Solubility Assessment: Ensure your compound is soluble in the chosen vehicle (typically DMSO) and does not precipitate in the final culture medium concentration. Visual inspection of your stock solutions and final assay wells under a brightfield microscope is a simple but effective first-pass check. Compound precipitation will create imaging artifacts and confound your results.
-
Mechanism of Action (MoA) Hypothesis (if any): If you have a hypothesized MoA, this can inform your choice of positive controls. However, the beauty of Cell Painting is its unbiased nature, allowing for MoA-agnostic discovery.[1][2]
Q2: How do I select the right cell line for my compound?
A2: Cell line selection is a critical parameter that can significantly impact the outcome of your screen.[1] While U-2 OS cells are a common and robust choice for general-purpose Cell Painting due to their flat morphology and clear organelle structure, the optimal choice depends on your biological question.[3]
-
Biological Relevance: If your compound is intended for a specific disease context (e.g., oncology, neurology), using a cell line relevant to that field is preferable.
-
Imaging Amenability: The chosen cell line should be adherent and grow in a monolayer. Cells that grow in dense clusters or have a highly three-dimensional morphology can be challenging for automated segmentation and feature extraction.
-
Consistency and Growth Rate: Select a cell line that has a stable and predictable growth rate to ensure consistent cell numbers at the time of treatment and imaging.
Q3: What are the most critical parameters to optimize for a new compound in a Cell Painting assay?
A3: The key to a successful Cell Painting experiment lies in the careful optimization of several interconnected parameters.[4] A change in one can affect the others. The most critical are:
-
Compound Concentration and Incubation Time: As determined by your initial cytotoxicity assays. You will want to test a concentration range to identify the optimal concentration that induces a phenotypic change without significant cell death.
-
Cell Seeding Density: This affects cell health, morphology, and the number of analyzable cells per image.
-
Stain Concentrations and Incubation Times: While standard Cell Painting protocols provide a good starting point, dye concentrations may need to be adjusted for your specific cell line and imaging setup to ensure optimal signal-to-noise without oversaturation or toxicity.[5][6]
-
Microscope and Image Acquisition Settings: Exposure times, laser power, and camera settings must be optimized to maximize signal while minimizing phototoxicity and image artifacts.
Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section provides a structured approach to identifying and resolving common issues encountered during the optimization process.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps | Rationale |
| Uneven Cell Plating | - Use a calibrated multichannel pipette or an automated liquid handler for cell seeding.- Ensure the cell suspension is homogenous before and during plating by gently mixing.- Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. | Inconsistent cell numbers across wells will lead to variability in the response to the compound and in the final feature measurements. |
| Edge Effects | - Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity.- Ensure proper incubator humidity and temperature. | The outer wells of a microplate are more susceptible to evaporation, which can alter media and compound concentrations, leading to different cellular responses. |
| Compound Precipitation | - Visually inspect wells for precipitates after compound addition.- Reduce the final compound concentration or the DMSO concentration.- Consider using a different solvent if solubility in DMSO is poor. | Precipitated compound can be cytotoxic, can cause imaging artifacts, and will lead to an inaccurate final concentration in the media. |
Issue 2: Weak or No Phenotypic Signal from the Compound
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound Concentration is Too Low | - Test a broader and higher range of concentrations, keeping an eye on cytotoxicity. A full dose-response curve is recommended. | The compound may only induce a measurable morphological change at a higher concentration than initially tested. |
| Incubation Time is Too Short or Too Long | - Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration. | The morphological effects of a compound may be transient or may require a longer duration to become apparent. |
| Cell Line is Non-responsive | - If biologically appropriate, test the compound in a different cell line that may be more sensitive to its effects. | The cellular pathways targeted by the compound may not be active or may be redundant in the chosen cell line. |
| Assay is Not Sensitive Enough | - Re-optimize stain concentrations and imaging parameters to enhance the signal of key cellular features.[7]- Ensure your image analysis pipeline is robust and capable of detecting subtle changes. | A suboptimal assay setup may not be sensitive enough to detect subtle morphological changes induced by the compound. |
Issue 3: Image Quality and Staining Issues
| Potential Cause | Troubleshooting Steps | Rationale |
| Weak or Uneven Staining | - Titrate dye concentrations to find the optimal signal for your cell line and microscope.[7]- Ensure complete removal of wash buffers between staining steps.- Optimize permeabilization time and reagent concentration (e.g., Triton X-100). | Inadequate staining will lead to poor segmentation and inaccurate feature extraction. Different cell lines may require different staining conditions. |
| High Background Fluorescence | - Use high-quality, imaging-specific microplates (e.g., black-walled, clear-bottom).- Ensure thorough washing to remove unbound dye.- Use fresh, filtered staining solutions.- Check media for autofluorescent components (e.g., phenol red, riboflavin). | High background reduces the signal-to-noise ratio, making it difficult to accurately quantify features. |
| Image Saturation or Underexposure | - Adjust exposure times and illumination intensity for each channel to use the full dynamic range of the camera without saturating the pixels.- Use a set of control wells (DMSO and a positive control) to set optimal imaging parameters. | Saturated pixels represent a loss of quantitative information. Underexposed images will have a poor signal-to-noise ratio. |
| Phototoxicity | - Minimize exposure times and illumination intensity.- Use a microscope with a fast, sensitive camera. | Excessive light exposure can damage cells, leading to morphological changes that are not related to the compound treatment. |
Part 3: Experimental Workflow and Protocols
This section provides a detailed, step-by-step workflow for optimizing the Cell Painting assay for our hypothetical compound, "this compound".
Workflow Diagram: From Compound to Profile
Caption: A streamlined workflow for Cell Painting assay optimization.
Protocol 1: Determining Optimal Compound Concentration
-
Plate Cells: Seed your chosen cell line in a 96-well or 384-well clear-bottom plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Prepare Compound Dilution Series: Prepare a 2-fold serial dilution of "this compound" in DMSO. A typical starting point is a top concentration of 100 µM.
-
Treat Cells: Add the compound dilutions to the cells. Include DMSO-only wells as a negative control.
-
Incubate: Incubate for your desired time point (e.g., 24 or 48 hours).
-
Assess Viability: Add a viability reagent (e.g., PrestoBlue™) and read the plate according to the manufacturer's instructions.
-
Data Analysis: Plot the viability data against the compound concentration and calculate the EC50 (if applicable). For Cell Painting, select a range of 3-5 concentrations that show >80% viability.
Protocol 2: Standard Cell Painting Staining (Based on Bray et al., 2016)
This protocol is a starting point and should be optimized as needed.[2][8]
-
Perturbation: Treat cells plated in an imaging-compatible multiwell plate with your selected concentrations of "this compound" and controls (DMSO negative control, and a known positive control if available).
-
Fixation: After incubation, gently wash with PBS and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining Cocktail: Add a cocktail of the following stains and incubate for 30 minutes at room temperature, protected from light.
-
Hoechst 33342 (Nucleus): Stains DNA.
-
Concanavalin A (Endoplasmic Reticulum): Binds to mannose residues.
-
Phalloidin (Actin Cytoskeleton): Binds to F-actin.
-
Wheat-Germ Agglutinin (Golgi/Plasma Membrane): Binds to sialic acid and N-acetylglucosamine.
-
SYTO 14 (Nucleoli/Cytoplasmic RNA): A green fluorescent nucleic acid stain.
-
-
Mitochondria Staining: After the cocktail, wash and add MitoTracker Deep Red for 30 minutes.
-
Final Washes: Wash the cells three to four times with PBS.
-
Imaging: Leave the final wash of PBS on the cells and seal the plate for imaging.
Data Presentation: Example Optimization Matrix
For a systematic approach, consider a matrix-based optimization. Here is an example for optimizing cell seeding density and compound concentration:
| 10 µM Compound | 5 µM Compound | 1 µM Compound | DMSO Control | |
| 2,000 cells/well | Evaluate Phenotype | Evaluate Phenotype | Evaluate Phenotype | Baseline Morphology |
| 4,000 cells/well | Evaluate Phenotype | Evaluate Phenotype | Evaluate Phenotype | Baseline Morphology |
| 8,000 cells/well | Evaluate Phenotype | Evaluate Phenotype | Evaluate Phenotype | Baseline Morphology |
Evaluate each condition for cell health, number of analyzable cells, and strength of the morphological phenotype.
Part 4: Quality Control and Data Interpretation
Ensuring Data Integrity
Robust quality control (QC) is essential for trustworthy results.[9]
-
Plate Uniformity: Assess the consistency of the signal from control wells across the plate. The coefficient of variation (CV) for features in DMSO wells should be low.
-
Z'-Factor: If you have a reliable positive control that induces a strong, consistent phenotype, you can calculate the Z'-factor to quantify assay quality. A Z' > 0.5 is generally considered excellent for a single-feature assay, though this metric is less straightforward for multiparametric profiling.[10]
Interpreting Morphological Profiles
The output of a Cell Painting experiment is a high-dimensional feature vector for each cell.[2][8]
-
Feature Extraction: Use software like CellProfiler™ or Harmony® to segment cells and extract hundreds to thousands of features related to size, shape, texture, and intensity.[11]
-
Data Normalization: Normalize the data to account for plate-to-plate and batch-to-batch variability. A common method is to normalize features to the DMSO control wells on each plate.
-
Profile Comparison: The morphological profile of "this compound" can be compared to a reference library of profiles from compounds with known mechanisms of action. Similar profiles suggest similar MoAs. This is the core principle of morphological profiling.[1]
Logical Diagram: From Image to Insight
Sources
- 1. Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Optimizing the Cell Painting assay for image-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the Cell Painting assay for image-based profiling. | Broad Institute [broadinstitute.org]
- 6. biorxiv.org [biorxiv.org]
- 7. elementbiosciences.com [elementbiosciences.com]
- 8. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. | Broad Institute [broadinstitute.org]
- 9. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]
Validation & Comparative
An Investigator's Guide to N-methyl-N-(4-morpholin-4-ylbenzyl)amine: Profiling a Novel Morpholine-Based Scaffold Against Key Cellular Targets
This guide provides a comprehensive framework for the characterization of N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a novel compound featuring the privileged morpholine scaffold. Given the limited publicly available data on this specific molecule, we present an investigative roadmap. This document will not directly compare its performance but will instead leverage structure-activity relationships from well-documented morpholine-based inhibitors to hypothesize potential targets and provide detailed experimental protocols for validation. Our focus is on empowering researchers to systematically profile this compound against key enzyme families where the morpholine moiety is a known pharmacophore: Monoamine Oxidases (MAO), Phosphoinositide 3-Kinases (PI3K), and DNA-Dependent Protein Kinase (DNA-PK).
The Morpholine Moiety: A Privileged Scaffold in Drug Discovery
The six-membered morpholine ring is a cornerstone in medicinal chemistry, prized for its metabolic stability, advantageous physicochemical properties, and its ability to form crucial hydrogen bond interactions with enzyme active sites.[1][2] Its presence in numerous FDA-approved drugs, such as the antidepressant Reboxetine and the anticancer agent Gefitinib, underscores its versatility and importance.[3][4][5] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a feature critical for the activity of many kinase inhibitors.[1]
Structural Analysis of this compound and Target Hypothesization
Analyzing the structure of this compound reveals key features that suggest potential biological targets:
-
Morpholine Ring: This is a well-established hinge-binding motif in various kinases, particularly in the PI3K/PIKK family.[1][6]
-
Benzylamine Core: The benzylamine scaffold is a classic substrate for Monoamine Oxidase B (MAO-B), suggesting that this compound could be an inhibitor of MAO enzymes.[7][8]
-
Tertiary Amine: The N-methyl group results in a tertiary amine, which can influence receptor binding, selectivity, and pharmacokinetic properties.
Based on these features, we hypothesize three primary potential target classes for this compound:
-
Monoamine Oxidases (MAO-A and MAO-B): Due to the benzylamine core.
-
Phosphoinositide 3-Kinases (PI3Ks): Due to the morpholine ring's role as a pharmacophore.[9][10]
-
DNA-Dependent Protein Kinase (DNA-PK): As a member of the PI3K-related kinase (PIKK) family, it shares active site homology with PI3Ks.[11][12]
Comparative Analysis with Established Morpholine-Based Inhibitors
Monoamine Oxidase (MAO) Inhibitors
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[7][13] MAO-A inhibitors are typically used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease to prevent the degradation of dopamine.[7][13]
A prominent example of a morpholine-containing MAO inhibitor is Safinamide (Xadago) , a selective and reversible MAO-B inhibitor used as an adjunct treatment for Parkinson's disease.[14][15] Its mechanism involves reducing the degradation of dopamine.[14] Safinamide also exhibits non-dopaminergic actions, including the modulation of glutamate release by blocking sodium and calcium channels.[15][16][17] Other morpholine-based compounds, such as certain chalcone derivatives, have also shown potent and selective MAO-B inhibition.[5][18][19]
Table 1: Performance of Selected Morpholine-Based MAO Inhibitors
| Compound | Target(s) | IC50 / Ki Value | Reversibility | Therapeutic Area | Reference(s) |
| Safinamide | MAO-B | ~9.8 nM (IC50) | Reversible | Parkinson's Disease | [14],[15] |
| Moclobemide | MAO-A | ~200 nM (IC50) | Reversible | Depression | [7],[20] |
| Compound MO1 | MAO-B | 0.030 µM (IC50) | Reversible | Preclinical (Alzheimer's) | [18],[5] |
| Compound MO5 | MAO-B, AChE | 1.31 µM (IC50, MAO-B) | Reversible | Preclinical (Alzheimer's) | [18],[5] |
Experimental Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol allows for the determination of the inhibitory potential (IC50) of this compound against both MAO isoforms. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[8][21]
Workflow Diagram: MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Methodology:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[8]
-
Enzyme Solutions: Prepare working solutions of recombinant human MAO-A and MAO-B in assay buffer.
-
Test Compound: Prepare a 10x concentrated serial dilution of this compound in a suitable solvent (e.g., DMSO), then dilute into assay buffer. The final solvent concentration should not exceed 1-2%.
-
Control Inhibitors: Prepare 10x working solutions of Clorgyline (MAO-A specific) and Selegiline (MAO-B specific).[13][21]
-
Substrate/Detection Mix: Prepare a solution containing a suitable substrate (e.g., kynuramine), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red) in assay buffer.[8][13]
-
-
Assay Procedure (96-well format):
-
Add 10 µL of the 10x test compound, control inhibitor, or vehicle (for no-inhibition control) to appropriate wells.
-
Add 40 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the Substrate/Detection Mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Analysis:
-
Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode at 37°C for 30-60 minutes.[21]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[21]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][22] Its dysregulation is a common feature in many cancers, making it a major target for drug development.[23][24] The morpholine ring is a key structural feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[1][6]
ZSTK474 is a well-characterized pan-Class I PI3K inhibitor that contains two morpholine groups on a triazine core.[25] Studies have shown that replacing even one of these morpholine groups can significantly impact inhibitory activity, highlighting the importance of this moiety.[25]
Table 2: Performance of Selected Morpholine-Based PI3K/mTOR Inhibitors
| Compound | Target(s) | IC50 (nM) | Cancer Type (Cellular Activity) | Reference(s) |
| ZSTK474 | PI3Kα | 5.0 | Breast, Prostate, Colon | [25] |
| PI3Kβ | 280 | [25] | ||
| PI3Kγ | 36.6 | [25] | ||
| PI3Kδ | 3.9 | [25] | ||
| PKI-587 | PI3Kα, mTOR | Sub-nanomolar | Various solid tumors | [6] |
| LY294002 | Pan-PI3K, DNA-PK | 1400 (DNA-PK) | Broad experimental use | [11][26] |
Signaling Pathway: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling cascade and point of inhibition.
Experimental Protocol 2: Western Blot for Phospho-AKT to Assess Cellular PI3K Pathway Inhibition
This protocol determines if this compound can inhibit the PI3K pathway inside cancer cells by measuring the phosphorylation of AKT, a key downstream effector.[23][27]
Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have an active PI3K pathway (e.g., MCF-7, PC-3) in culture plates.
-
Once cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or a known PI3K inhibitor (e.g., ZSTK474) for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[27]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (e.g., at Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT and total AKT.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition.
-
A dose-dependent decrease in this ratio indicates successful inhibition of the PI3K pathway.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
DNA-PK is a serine/threonine protein kinase that plays a critical role in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway.[12] Inhibiting DNA-PK can sensitize cancer cells to radiotherapy and certain chemotherapies, making it an attractive target in oncology.[12][28] Several DNA-PK inhibitors are arylmorpholine compounds, leveraging the same structural advantages seen in PI3K inhibitors.[11][12] For instance, the compound AMA37 is a selective DNA-PK inhibitor based on a 4-morpholin-4-yl-phenyl scaffold.[12]
Table 3: Performance of Selected Morpholine-Based DNA-PK Inhibitors
| Compound | Target | IC50 (µM) | Key Feature | Reference(s) |
| NU7441 (KU-57788) | DNA-PK | 0.014 | Potent and selective radiosensitizer | [12] |
| LY294002 | DNA-PK, PI3K | 1.4 | Non-specific, widely used tool | [11] |
| AMA37 | DNA-PK | ~5-20 (effective conc.) | Selective, arylmorpholine-based | [12], |
| Compound 27 | DNA-PK, PI3Kα/β | 0.28 (DNA-PK) | Dual DNA-PK/PI3K inhibitor | [29] |
Advanced Cellular Assays: Assessing Neuroprotective Potential
Given the potential for MAO-B inhibition, a logical next step is to evaluate the neuroprotective properties of this compound. This is particularly relevant for diseases like Parkinson's, where oxidative stress contributes to neuronal cell death.[30]
Experimental Protocol 3: Cell-Based Neuroprotection Assay
This protocol uses a neuronal cell line (e.g., SH-SY5Y) to assess if the compound can protect against toxin-induced cell death.[30][31][32]
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media. Seed them in 96-well plates at a suitable density.[31]
-
-
Treatment and Toxin Exposure:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxin such as H₂O₂ or MPP+ (a mitochondrial complex I inhibitor) for an additional 24 hours.[30] Include control wells with no compound and no toxin (100% viability) and wells with toxin only (0% protection).
-
-
Viability Assessment:
-
Remove the media containing the toxin.
-
Measure cell viability using a standard assay. A common method is the Calcein-AM assay, where live cells with active esterases convert the non-fluorescent Calcein-AM into highly fluorescent calcein.[30][31]
-
Alternatively, an MTT or MTS assay, which measures mitochondrial metabolic activity, can be used.[31]
-
-
Data Analysis:
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration, normalized to the control wells.
-
A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.
-
Conclusion and Path Forward
This compound is a novel chemical entity with significant therapeutic potential, suggested by its incorporation of the versatile morpholine and benzylamine scaffolds. Based on structural homology to established drugs and tool compounds, its most probable biological targets are MAO-B, PI3K, and DNA-PK.
This guide provides the necessary intellectual framework and detailed experimental protocols for a researcher to systematically investigate these possibilities. The recommended path forward is to:
-
Synthesize and purify the compound to ensure high quality for biological testing.
-
Perform the in vitro fluorometric MAO inhibition assays to determine its IC50 and selectivity for MAO-A versus MAO-B.
-
Conduct in vitro kinase assays against a panel of PI3K isoforms and DNA-PK to assess its potency as a kinase inhibitor.
-
Validate on-target activity in a cellular context using the Western blot protocol for p-AKT.
-
Explore its therapeutic potential by conducting neuroprotection or cancer cell viability assays, depending on the results of the initial screens.
By following this structured approach, researchers can effectively elucidate the mechanism of action of this compound and determine its potential as a lead compound for drug development in neurodegenerative disease or oncology.
References
- Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. ([Link])
- Gefitinib | Drug Guide - MedSchool. ([Link])
- Safinamide - Wikipedia. ([Link])
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. ([Link])
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. ([Link])
- What is the mechanism of Safinamide mesylate?
- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PubMed Central. ([Link])
- Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease p
- What is the mechanism of Reboxetine Mesilate?
- The Promises and Pitfalls of Reboxetine - PMC - PubMed Central - NIH. ([Link])
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...
- The Role of Gefitinib in Lung Cancer Tre
- Xadago (safinamide) dosing, indications, interactions, adverse effects, and more. ([Link])
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. ([Link])
- Selective norepinephrine reuptake inhibitor - Wikipedia. ([Link])
- Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig
- What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. ([Link])
- Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig
- Mechanisms of action of reboxetine - ResearchG
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. ([Link])
- Full article: Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - Taylor & Francis Online. ([Link])
- Cell-based Assays - MD Biosciences. ([Link])
- Several reported potent morpholine based PI3K inhibitors with examples...
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. ([Link])
- Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. ([Link])
- Discovery of 3-Oxabicyclo[4.1.
- Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. ([Link])
- (PDF)
- Cell-Based Assays to Assess Neuroprotective Activity | Springer N
- Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC. ([Link])
- Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC - NIH. ([Link])
- Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine) - PubMed. ([Link])
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). ([Link])
- (PDF)
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. ([Link])
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. ([Link])
- (PDF) Morpholines.
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
- N-Methylmorpholine - Wikipedia. ([Link])
- FMDV VP3 Induces IL-10 Expression in Porcine Macrophages via PI3K Interaction and PI3K/AKT-mTOR Pathway Activ
- New 4-(Morpholin-4-Yl)
Sources
- 1. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safinamide - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 17. vjneurology.com [vjneurology.com]
- 18. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.physiology.org [journals.physiology.org]
- 31. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine and Its Analogs: A Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the Morpholinobenzylamine Scaffold
The morpholinobenzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. When coupled with a benzylamine moiety, this scaffold provides a versatile platform for designing molecules that can interact with a wide range of biological targets. This guide provides a comparative analysis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine and its key analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
A crucial aspect of optimizing the biological activity of benzylamine derivatives is the nature of the substituent on the nitrogen atom. N-methylation, in particular, has been shown to have a profound impact on the pharmacological profile of many compounds. The introduction of a methyl group can influence a molecule's conformation, basicity, and ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins and its overall efficacy. This guide will delve into the significance of N-methylation and other structural modifications on the activity of N-(4-morpholin-4-ylbenzyl)amine derivatives, providing a framework for the rational design of novel therapeutic agents.
Synthetic Strategies: Accessing the Morpholinobenzylamine Core and Its Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is reductive amination, which involves the reaction of an appropriately substituted benzaldehyde with a primary or secondary amine in the presence of a reducing agent.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted N-(4-morpholin-4-ylbenzyl)amine analogs via reductive amination.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the title compound.
Step 1: Synthesis of 4-Morpholinobenzaldehyde
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-morpholinobenzaldehyde.
Step 2: Reductive Amination
-
Dissolve 4-morpholinobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add methylamine (1.2 eq, typically as a solution in THF or water).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Analysis of Analogs: The Impact of N-Substitution
| Compound ID | N-Substituent | Expected Biological Activity | Rationale for Activity Profile |
| 1 | -CH₃ (Methyl) | Potentially high | The N-methyl group can enhance binding affinity through favorable hydrophobic interactions and may improve metabolic stability. The tertiary amine nature can also influence receptor interactions. |
| 2 | -H (Hydrogen) | Moderate | The secondary amine can act as a hydrogen bond donor, which may be crucial for binding to some targets. However, it may be more susceptible to metabolism compared to the N-methyl analog. |
| 3 | -CH₂CH₃ (Ethyl) | Variable | The larger ethyl group can introduce steric hindrance, which may either enhance or decrease binding affinity depending on the topology of the target's binding site. |
| 4 | -CH(CH₃)₂ (Isopropyl) | Likely reduced | The bulky isopropyl group is likely to cause significant steric clashes within the binding pocket of many targets, leading to a decrease in activity. |
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(4-morpholin-4-ylbenzyl)amine derivatives is critically influenced by the nature of the substituent on the benzylic nitrogen. The following SAR insights are derived from the analysis of related compound series.
The Role of the N-Alkyl Group
-
N-Methylation: The presence of a methyl group on the benzylic nitrogen is often associated with increased biological activity. This can be attributed to several factors, including increased lipophilicity, which can enhance cell permeability, and improved metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines.
-
Steric Bulk: As the size of the N-alkyl group increases (e.g., from methyl to ethyl to isopropyl), a decrease in activity is often observed. This suggests that the binding pocket of the biological target may be sterically constrained.
The Importance of the Morpholine Moiety
The morpholine ring plays a significant role in the overall pharmacological profile of these compounds. Its primary contributions are:
-
Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of the molecule.
-
Metabolic Stability: The morpholine ring is generally metabolically stable, contributing to a longer half-life of the compound in vivo.
-
Receptor Interactions: The morpholine nitrogen is basic and can participate in ionic interactions with acidic residues in the binding site of a target protein.
Caption: Key structure-activity relationship points for N-(4-morpholin-4-ylbenzyl)amine analogs. (Note: The image "core_structure.png" would depict the core chemical structure).
Experimental Protocols for Biological Evaluation
To conduct a comparative analysis of this compound and its analogs, a series of well-defined biological assays are required. The choice of assays will depend on the therapeutic target of interest. Below are example protocols for assessing antiproliferative activity and enzyme inhibition, common applications for this class of compounds.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Enzyme Inhibition Assay (e.g., Kinase Inhibition)
This protocol is a general template for assessing the inhibitory activity of compounds against a specific enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme, its substrate, and a buffer solution.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP (for kinases) or the appropriate cofactor.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period.
-
Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The N-(4-morpholin-4-ylbenzyl)amine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comparative analysis of this compound and its analogs, highlighting the critical role of the N-substituent in modulating biological activity. The provided synthetic and biological evaluation protocols offer a practical framework for researchers to synthesize and test new derivatives in a systematic manner.
Future work in this area should focus on the synthesis and direct comparative evaluation of a focused library of analogs to further elucidate the structure-activity relationships. This will enable the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
- Due to the nature of this guide being a synthesized overview based on general chemical principles and data from various sources on related compounds, direct citations to a single, comprehensive study on "this compound" and its analogs are not available. The principles and protocols described are standard in the field of medicinal chemistry and can be found in numerous textbooks and research articles on drug design and development.
A Senior Application Scientist's Guide to the In Vivo Validation of N-methyl-N-(4-morpholin-4-ylbenzyl)amine: A Comparative Approach
Introduction: The quest for novel therapeutics targeting the central nervous system (CNS) is a continuous endeavor in drug discovery. The compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a molecule featuring a morpholine moiety commonly found in CNS-active agents, presents an intriguing candidate for in vivo investigation.[1] This guide provides a comprehensive, technically-grounded framework for the in vivo validation of this compound. We will operate under the hypothesis that its structural elements may confer activity as a monoamine reuptake inhibitor, a class of compounds with significant therapeutic applications.[2] This document is designed for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to elucidating the compound's pharmacological profile and comparing its performance against established alternatives.
Our narrative will not merely list protocols but will delve into the rationale behind experimental choices, ensuring a self-validating and robust investigational cascade. We will ground our methodologies in authoritative sources to uphold the highest standards of scientific integrity.
Part 1: Foundational Assessment - Pharmacokinetics and Preliminary Toxicology
Before delving into complex efficacy models, a foundational understanding of the compound's disposition and safety profile is paramount. This initial phase is critical for dose selection and ensuring animal welfare.
1.1. Maximum Tolerated Dose (MTD) and Dose Range-Finding Studies: The initial step is to determine the safety window of this compound.[3] These acute and sub-chronic studies in rodent models (typically mice and rats) will establish the dose range for subsequent efficacy studies and identify any overt signs of toxicity.
1.2. Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting pharmacodynamic data. Key parameters to assess include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Peak Plasma Concentration (Cmax) and Time to Peak Concentration (Tmax): These parameters inform the dosing regimen to ensure that the compound is present at the target site at effective concentrations during behavioral or neurochemical assessments.
-
Brain Penetration: For a CNS-active compound, the ability to cross the blood-brain barrier is a critical determinant of efficacy.[4]
Table 1: Example Pharmacokinetic Data Summary
| Parameter | This compound | Comparator A (e.g., Methylphenidate) | Comparator B (e.g., Fluoxetine) |
| Bioavailability (%) | Experimental Data | ~30% | ~72% |
| t½ (hours) | Experimental Data | 1-2 | 24-72 |
| Cmax (ng/mL) | Experimental Data | Dose-dependent | Dose-dependent |
| Tmax (hours) | Experimental Data | ~2 | ~6-8 |
| Brain/Plasma Ratio | Experimental Data | ~20 | ~15 |
Part 2: Behavioral Pharmacology - Unveiling the Phenotypic Response
Behavioral assays provide the first indication of the compound's potential psychoactive effects. These non-invasive methods are essential for characterizing the overall behavioral phenotype induced by this compound.
2.1. Locomotor Activity Assessment: The open-field test is a fundamental assay to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.[5][6][7] An increase in locomotor activity may suggest a stimulant effect, potentially through dopaminergic or noradrenergic mechanisms, while a decrease could indicate sedative properties.
Diagram 1: Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity in rodents.
Experimental Protocol: Locomotor Activity
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[5]
-
Dosing: Administer this compound, a vehicle control, and comparator compounds (e.g., methylphenidate, fluoxetine) via the appropriate route (e.g., intraperitoneal, oral gavage).
-
Testing: At a predetermined time post-dosing (based on PK data), place each animal individually into the open-field arena.[8]
-
Data Collection: Record the animal's activity using an automated tracking system for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[6][7]
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[8]
2.2. Drug Discrimination Studies: This sophisticated behavioral paradigm assesses the subjective effects of a drug.[9][10][11] Animals are trained to recognize the internal cues associated with a specific drug and respond accordingly to receive a reward. By testing this compound in animals trained to discriminate a known dopamine or serotonin reuptake inhibitor, we can determine if it produces similar subjective effects.[12]
Table 2: Predicted Outcomes of Behavioral Assays
| Assay | Potential Outcome for this compound | Interpretation |
| Locomotor Activity | Increased horizontal and vertical activity | Suggests stimulant properties, potentially dopaminergic or noradrenergic. |
| Decreased activity | Suggests sedative properties. | |
| No change in activity, but increased time in the center | Suggests anxiolytic properties. | |
| Drug Discrimination | Generalizes to a cocaine or methylphenidate cue | Indicates dopamine reuptake inhibitor-like subjective effects. |
| Generalizes to a fluoxetine or sertraline cue | Indicates serotonin reuptake inhibitor-like subjective effects. | |
| Fails to generalize to either cue | Suggests a novel subjective effect or lack of potent psychoactivity. |
Part 3: Neurochemical Profiling - Direct Measurement of Neurotransmitter Dynamics
While behavioral assays provide valuable phenotypic data, they do not directly reveal the underlying neurochemical mechanisms. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13][14][15]
3.1. In Vivo Microdialysis in Key Brain Regions: By implanting a microdialysis probe into brain regions rich in monoamine terminals, such as the nucleus accumbens (dopamine) and the prefrontal cortex (dopamine, serotonin, and norepinephrine), we can directly measure the effect of this compound on neurotransmitter release.[13]
Diagram 2: In Vivo Microdialysis Workflow
Caption: A streamlined workflow for in vivo microdialysis experiments.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Preparation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region (e.g., nucleus accumbens). Allow for a post-operative recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[16] Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound, vehicle, or a comparator compound.
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals post-administration. Analyze the samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS/MS).[17]
Table 3: Hypothetical Neurochemical Profile Comparison
| Compound | Change in Extracellular Dopamine (Nucleus Accumbens) | Change in Extracellular Serotonin (Prefrontal Cortex) |
| This compound | Experimental Data (% of baseline) | Experimental Data (% of baseline) |
| Cocaine (Comparator) | Significant Increase | Moderate Increase |
| Fluoxetine (Comparator) | Minimal to No Change | Significant Increase |
Part 4: Comparative Analysis and Interpretation
The culmination of this multi-tiered approach is a comprehensive comparative analysis. By integrating the pharmacokinetic, behavioral, and neurochemical data, a clear picture of the in vivo activity of this compound will emerge.
4.1. Building a Pharmacological Profile: The data should be synthesized to create a detailed pharmacological profile. For instance, if the compound increases locomotor activity, generalizes to a cocaine cue in drug discrimination studies, and selectively increases extracellular dopamine in the nucleus accumbens, this would provide strong evidence for a dopamine reuptake inhibitor mechanism of action.[18][19]
4.2. Comparison with Alternatives: The performance of this compound should be objectively compared to the standard comparator compounds. Key points of comparison include:
-
Potency: Is the compound more or less potent than the comparators in producing behavioral and neurochemical effects?
-
Selectivity: Does the compound preferentially affect one monoamine system over others? For example, a compound that increases dopamine with minimal effect on serotonin may have a different therapeutic and side-effect profile than a non-selective monoamine reuptake inhibitor.[2]
-
Duration of Action: How does the duration of the pharmacological effects relate to the compound's pharmacokinetic half-life?
-
Therapeutic Index: What is the ratio between the effective dose and the dose that produces adverse effects?
Conclusion
This guide outlines a rigorous and logical pathway for the in vivo validation of this compound. By progressing from foundational safety and pharmacokinetic studies to sophisticated behavioral and neurochemical analyses, researchers can build a comprehensive understanding of this novel compound's pharmacological profile. The inclusion of well-characterized comparator compounds is essential for contextualizing the findings and evaluating the potential advantages or disadvantages of this compound as a potential therapeutic agent. This structured, evidence-based approach ensures that the in vivo validation process is both scientifically sound and ethically responsible.
References
- Kehr, J. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and Bioanalytical Chemistry, 384(5), 1065-1074.
- Medicilon. (n.d.). CNS Pharmacology Models.
- Varga, D., et al. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(21).
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
- Tatarczyńska, E., et al. (2002). Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? Pharmacology Biochemistry and Behavior, 73(4), 845-856.
- Stanimirovic, D. B., & Friedman, A. (2012). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery, 7(11), 1033-1048.
- Shackman, J. G., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1735-1744.
- DeVito, L. M., & Esumi, S. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51735.
- Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis.
- Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical Chemistry, 78(11), 363A-371A.
- Filbin, M. G., et al. (2021). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology, 23(11), 1834-1847.
- Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net.
- SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers.
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
- OUCI. (n.d.). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques.
- Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios.
- Wikipedia. (n.d.). Drug discrimination.
- Gatch, M. B. (2011). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Methods in Molecular Biology, 752, 131-143.
- Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. ResearchGate.
- Novák, C., et al. (2024). Locomotion test for mice. protocols.io.
- Alpini, A., et al. (2017). The specific serotonin reuptake inhibitors sertraline and fluoxetine promote tumor growth in a mouse xenograft model of cholangiocarcinoma. Matters (Zurich), 3(6).
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
- Wang, G., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(11), 1146.
- Dehury, B., et al. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv.
- Lee, H., & Yang, H. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846.
- Wikipedia. (n.d.). Selective serotonin reuptake inhibitor.
- Schmidt, M. M., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 152.
- Fuxe, K., et al. (2021). Dopamine reuptake inhibitors in Parkinson's disease. Journal of Experimental Pharmacology, 13, 161-175.
- ResearchGate. (n.d.). Structures of novel psychoactive substances including synthetic....
- Wikipedia. (n.d.). Amantadine.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- Mardal, M., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(49), 17973-17981.
- PubChem. (n.d.). N-methyl-N-morpholin-4-ylbenzamide.
- Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.
- Wikipedia. (n.d.). N-Methylmorpholine.
- Szałek, E., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(13), 5122.
- R Discovery. (2023). Methods for Novel Psychoactive Substance Analysis.
- Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-770.
- Horti, A. G., et al. (1997). Synthesis and in Vivo studies of [C-11]N-methylepibatidine: comparison of the stereoisomers. Nuclear Medicine and Biology, 24(6), 545-551.
- ResearchGate. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- PubChem. (n.d.). 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. pharmaron.com [pharmaron.com]
- 4. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques [ouci.dntb.gov.ua]
- 10. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 11. Drug discrimination - Wikipedia [en.wikipedia.org]
- 12. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 17. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Art of Molecular Refinement: A Comparative Guide to Benzyl Group Modifications in N-methyl-N-(4-morpholin-4-ylbenzyl)amine SAR Studies
In the intricate dance of drug discovery, the subtle modification of a lead compound can unlock orders of magnitude in potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationship (SAR) of N-methyl-N-(4-morpholin-4-ylbenzyl)amine, a scaffold of significant interest in medicinal chemistry.[1][2][3][4] Our focus will be a systematic exploration of benzyl group modifications, providing a framework for researchers to rationally design and synthesize next-generation analogs with enhanced therapeutic potential.
The Core Scaffold: Understanding this compound
This compound presents a versatile template for ligand design. The molecule can be deconstructed into three key pharmacophoric regions: the N-methyl amine, the central benzyl ring, and the terminal morpholine moiety. Each of these components can be systematically modified to probe the chemical space and elucidate the key interactions with a biological target. The benzyl group, in particular, offers a rich canvas for modification, allowing for the fine-tuning of electronic, steric, and lipophilic parameters.
Principles of Benzylamine SAR: Lessons from the Field
While specific SAR data for this compound is not extensively published, we can draw valuable insights from broader studies on substituted benzylamines. These studies provide a foundational understanding of how modifications to the benzyl ring can influence biological activity.[5][6][7]
Electronic Effects: The Push and Pull of Substituents
The electronic nature of substituents on the benzyl ring can profoundly impact a molecule's interaction with its target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the benzylic amine and modulate the electrostatic potential of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the benzyl ring. In the context of monoamine oxidase (MAO) A inhibition, for instance, a strong correlation has been observed between the rate of flavin reduction and the electron-withdrawing properties of a para-substituent on benzylamine analogs.[5] This suggests that for certain targets, enhancing the electrophilicity of the benzyl ring can be beneficial.
-
Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH3), methoxy (-OCH3), and amino (-NH2) increase the electron density. In some systems, this can enhance pi-pi stacking interactions or cation-pi interactions with the target protein.
Steric and Lipophilic Considerations: Fitting the Pocket
The size, shape, and lipophilicity of substituents are critical determinants of binding affinity and selectivity.
-
Steric Bulk: The introduction of bulky substituents can either enhance binding by filling a hydrophobic pocket or cause steric hindrance that prevents optimal binding. The position of the substituent (ortho, meta, or para) is crucial. For example, in a series of N-benzyl-substituted anilines, steric effects of aromatic substituents significantly influenced the pattern of amide formation during metabolism.[8]
-
Lipophilicity: The hydrophobicity of the benzyl ring, often quantified by the logarithm of the partition coefficient (logP), plays a major role in membrane permeability and overall pharmacokinetic properties. Increasing lipophilicity can improve cell penetration but may also lead to increased metabolic liability and off-target effects.
A Comparative Analysis of Benzyl Modifications: A Hypothetical SAR Study
To illustrate the practical application of these principles, we present a hypothetical SAR study on this compound, targeting a generic kinase enzyme. The following table summarizes the predicted impact of various benzyl modifications on inhibitory activity (IC50).
| Compound | Modification | Position | Rationale for Modification | Predicted IC50 (nM) | Commentary |
| Parent | -H | - | Baseline | 1000 | Starting point for optimization. |
| Analog 1 | -F | para | Introduce a small, electron-withdrawing group to probe electronic sensitivity and potentially block metabolic oxidation.[9][10][11] | 500 | Improved potency expected due to favorable electronic interactions and increased metabolic stability. |
| Analog 2 | -Cl | para | Increase electron-withdrawing character and lipophilicity compared to fluorine. | 250 | Further enhancement of potency is possible, but potential for off-target effects increases. |
| Analog 3 | -CF3 | para | A strongly electron-withdrawing and lipophilic group.[12] | 100 | Significant potency gain anticipated if a hydrophobic pocket can accommodate the trifluoromethyl group. |
| Analog 4 | -CH3 | para | Introduce a small, electron-donating group to explore the impact of increased electron density. | 1200 | Potency may decrease if electron-withdrawing character is favored for binding. |
| Analog 5 | -OCH3 | para | An electron-donating group that can also act as a hydrogen bond acceptor. | 800 | Potential for new hydrogen bonding interactions could offset unfavorable electronic effects. |
| Analog 6 | -CN | para | A linear, strongly electron-withdrawing group that can act as a hydrogen bond acceptor. | 150 | Expected to improve potency through strong electronic and potential hydrogen bonding interactions. |
| Analog 7 | 3,4-dichloro | meta, para | Combine the effects of two electron-withdrawing groups to maximize potency. | 50 | Synergistic effects of multiple substituents can lead to highly potent compounds. |
| Analog 8 | 2-F | ortho | Introduce a substituent at the ortho position to induce a conformational change. | >2000 | Steric hindrance is likely to disrupt the optimal binding conformation, leading to a loss of activity. |
Experimental Protocols
General Synthesis of Benzyl-Modified Analogs
The synthesis of this compound analogs can be achieved through reductive amination.[13]
Step 1: Synthesis of 4-(morpholin-4-yl)benzaldehyde derivatives
-
Start with commercially available substituted benzaldehydes.
-
Perform a nucleophilic aromatic substitution with morpholine in the presence of a suitable base (e.g., K2CO3) and solvent (e.g., DMSO) at elevated temperature.
Step 2: Reductive Amination
-
To a solution of the substituted 4-(morpholin-4-yl)benzaldehyde in a suitable solvent (e.g., methanol or dichloromethane), add N-methylamine.
-
After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) portion-wise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for benzyl-modified analogs.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the target kinase.
Protocol:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Serially dilute the compounds in assay buffer to the desired concentrations.
-
In a 96-well plate, add the kinase enzyme, the appropriate peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or ELISA).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram: Kinase Assay Workflow
Caption: Common bioisosteric replacements for the benzyl moiety.
Conclusion: A Roadmap for Rational Drug Design
The systematic modification of the benzyl group in this compound provides a robust strategy for optimizing its pharmacological profile. By carefully considering the electronic, steric, and lipophilic properties of various substituents and employing the principles of bioisosterism, researchers can navigate the complex landscape of SAR to identify novel drug candidates with superior efficacy and safety. This guide serves as a foundational roadmap for these endeavors, empowering scientists to make informed decisions in the pursuit of therapeutic innovation.
References
- Structure-Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. [Link]
- Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. Journal of Medicinal Chemistry. [Link]
- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. [Link]
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. [Link]
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]
- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
- An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- This compound. Infochems. [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
- Morpholines. Synthesis and Biological Activity.
- A review on pharmacological profile of Morpholine derivatives.
- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
- Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
- N-benzyl-1-morpholino-6-(morpholinomethyl)-4-oxo-quinoline-3-carboxamide. PubChemLite. [Link]
- N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology. [Link]
- Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
Comparison Guide: Cross-Reactivity and Selectivity Profiling of N-methyl-N-(4-morpholin-4-ylbenzyl)amine (NMBA)
Abstract: The development of novel therapeutics requires a profound understanding of their biological specificity. A highly potent compound is of little clinical value if its off-target activities result in an unacceptable safety profile. This guide provides a comprehensive framework for the cross-reactivity profiling of N-methyl-N-(4-morpholin-4-ylbenzyl)amine (NMBA), a novel investigational compound. For the purpose of this guide, we will treat NMBA as a potent inhibitor of the Dopamine Transporter (DAT), a critical target in neuropsychiatric disorders. We will detail a tiered experimental strategy, from broad panel screening to functional validation, and compare its hypothetical selectivity profile against alternative compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules from discovery to clinical candidacy with a rigorous, data-driven approach.
The Critical Imperative for Selectivity Profiling in CNS Drug Development
This compound (NMBA) has been identified as a high-affinity ligand for the Dopamine Transporter (DAT). Its therapeutic potential hinges on its ability to selectively modulate dopaminergic neurotransmission without significantly engaging other neuroreceptors, transporters, or ion channels. Off-target interactions are a leading cause of adverse drug reactions (ADRs) and compound attrition during preclinical and clinical development. A well-designed cross-reactivity profile is therefore not merely a regulatory requirement but a fundamental component of risk mitigation and a prerequisite for building a robust safety case for a novel chemical entity.
The goal of this guide is to outline a logical, multi-tiered strategy to:
-
Identify potential off-target liabilities of NMBA early in the discovery process.
-
Quantify the selectivity margin between its on-target (DAT) and off-target activities.
-
Compare its performance against alternative molecules to inform lead selection.
-
Establish a clear, experimentally validated understanding of the compound's biological interactions.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A sequential and tiered approach is the most resource-efficient and scientifically rigorous method for profiling a compound like NMBA. This strategy, illustrated below, moves from broad, high-throughput methods to more complex, physiologically relevant assays, focusing resources on the most significant findings.
Caption: A tiered workflow for systematic cross-reactivity profiling of a novel compound.
Tier 1: In Silico Prediction
Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of NMBA. Algorithms screen the molecule against databases of pharmacophores for known targets, flagging potential liabilities. While not a substitute for experimental data, this step can help prioritize targets for inclusion in broad screening panels.
Tier 2: Broad Panel Radioligand Binding Assays
This is the cornerstone of off-target profiling. NMBA is tested at a single, high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. The output is expressed as the percent inhibition of radioligand binding. A significant "hit" (commonly defined as >50% inhibition) warrants further investigation.
Services like the Eurofins SafetyScreen or the CEREP BioPrint provide well-validated panels that cover targets implicated in common adverse drug reactions.
Table 1: Hypothetical Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target Class | Target | NMBA | Compound A (Comparator) | Compound B (Comparator) |
| Monoamine Transporters | Dopamine (DAT) | 98% | 95% | 92% |
| Norepinephrine (NET) | 45% | 88% | 15% | |
| Serotonin (SERT) | 35% | 91% | 22% | |
| GPCRs (Adrenergic) | Alpha-1A | 12% | 65% | 8% |
| GPCRs (Opioid) | Mu-Opioid (MOP) | 4% | 2% | 58% |
| Other | Sigma-1 Receptor | 75% | 25% | 18% |
| hERG Channel | hERG | 8% | 42% | 9% |
Analysis: From this hypothetical data, NMBA shows high activity at the intended target (DAT). However, it also shows a significant hit at the Sigma-1 receptor and moderate activity at NET and SERT. Compound A is a potent but non-selective monoamine transporter inhibitor, while Compound B shows an unexpected liability at the mu-opioid receptor. NMBA's profile suggests the need to quantify its selectivity against other monoamine transporters and validate the Sigma-1 finding.
Tier 3: Functional & Selectivity Assays
Hits from Tier 2 must be confirmed and quantified. This involves two key activities:
-
Dose-Response Curves: Generate full IC₅₀ or Kᵢ values for the primary target and any significant off-targets to determine the selectivity ratio (Off-Target IC₅₀ / On-Target IC₅₀). A larger ratio indicates greater selectivity.
-
Orthogonal Functional Assays: A binding event does not always translate to a functional outcome. It is crucial to test hits in assays that measure a biological response (e.g., agonist vs. antagonist activity). For NMBA, a neurotransmitter uptake assay is the most relevant functional test for its on-target activity and its effect on NET and SERT.
Table 2: Hypothetical IC₅₀ Values and Selectivity Ratios
| Target | Assay Type | NMBA (IC₅₀, nM) | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| DAT | Uptake Assay | 5.2 | 8.1 | 15.7 |
| NET | Uptake Assay | 255 | 10.3 | >10,000 |
| SERT | Uptake Assay | 480 | 9.5 | >10,000 |
| Sigma-1 | Binding Assay | 150 | >10,000 | >10,000 |
| Selectivity (NET/DAT) | - | 49x | 1.3x | >637x |
| Selectivity (SERT/DAT) | - | 92x | 1.2x | >637x |
Analysis: The functional data confirms that NMBA is a potent DAT inhibitor with significant selectivity over NET and SERT, a desirable profile. In contrast, Compound A is functionally non-selective. The ~30-fold selectivity margin for the Sigma-1 receptor (150 nM / 5.2 nM) must be evaluated in the context of the expected therapeutic plasma concentration of NMBA to determine if this off-target activity is likely to be clinically relevant.
In-Depth Experimental Protocols
Reproducibility and accuracy are paramount. The following are example protocols for the key assays described above.
Protocol: Monoamine Transporter Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of NMBA for DAT, NET, and SERT.
Objective: To quantify the binding affinity of test compounds by measuring their ability to displace a specific high-affinity radioligand from its target.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT).
-
Non-specific binding definition: Nomifensine (for DAT), Desipramine (for NET), Citalopram (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of NMBA (e.g., from 100 µM to 10 pM) in the assay buffer.
-
Assay Plate Setup: To each well, add:
-
25 µL of test compound (or vehicle or non-specific binding ligand).
-
25 µL of diluted radioligand (at a final concentration near its Kₑ).
-
150 µL of cell membrane suspension (containing 5-10 µg of protein).
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to the vehicle control. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol: Neurotransmitter Uptake Functional Assay
This protocol measures the functional inhibition of DAT, NET, and SERT.
Objective: To quantify the functional potency of test compounds by measuring their ability to block the uptake of a radioactive neurotransmitter substrate into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.
-
Radioactive Substrates: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.
-
Inhibitors for non-specific uptake (as above).
Procedure:
-
Cell Culture: Plate cells 24-48 hours prior to the assay to achieve a confluent monolayer.
-
Compound Pre-incubation: Wash the cells with Uptake Buffer. Add 50 µL of diluted NMBA (or controls) to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the appropriate [³H]-neurotransmitter substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells 3 times with ice-cold Uptake Buffer to remove extracellular substrate.
-
Cell Lysis & Counting: Lyse the cells with a lysis buffer or scintillation fluid and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
Case Study: Interpreting NMBA's Sigma-1 Off-Target Activity
The hypothetical screen identified a 150 nM binding affinity for the Sigma-1 receptor, an enigmatic protein with roles in cellular stress and neuromodulation. This represents a ~30-fold selectivity window relative to DAT. Is this acceptable?
-
Therapeutic Context: If the intended therapeutic dose of NMBA results in a maximum plasma concentration (Cₘₐₓ) of 10 nM, the compound would be operating with a reasonable margin of safety for Sigma-1. However, if the required Cₘₐₓ is 50 nM, significant engagement of the Sigma-1 receptor is likely, potentially leading to unforeseen physiological effects.
-
Functional Consequence: The binding assay does not tell us if NMBA is an agonist or antagonist at Sigma-1. A functional assay (e.g., measuring the modulation of ion channel activity in a cell line expressing Sigma-1) is required to understand the consequence of this binding. An antagonist might be benign, while an agonist could have profound effects.
Caption: On-target vs. potential off-target signaling pathways for NMBA.
Conclusion and Recommendations
The comprehensive cross-reactivity profiling of this compound (NMBA) reveals it to be a potent and highly selective DAT inhibitor, particularly when compared to less selective alternatives like Compound A. Its >45-fold selectivity against other key monoamine transporters is a promising feature for a CNS therapeutic.
The primary finding requiring further action is the off-target activity at the Sigma-1 receptor. The following next steps are recommended:
-
Functional Characterization: Determine whether NMBA acts as an agonist or antagonist at the Sigma-1 receptor.
-
Refined Risk Assessment: Integrate the functional data with pharmacokinetic modeling to predict the extent of Sigma-1 receptor occupancy at the anticipated human therapeutic dose.
-
Lead Optimization: If the Sigma-1 activity poses a significant risk, medicinal chemistry efforts could be directed towards synthesizing new analogs of NMBA that retain DAT potency while eliminating Sigma-1 binding.
This rigorous, data-driven approach ensures that only compounds with the highest potential for success and the lowest risk of failure are advanced, ultimately accelerating the delivery of safe and effective medicines to patients.
References
- Title: Drug attrition rates and clinical trial performance Source: N
- Title: The importance of safety, tolerability, and durability in drug development Source: Expert Opinion on Drug Discovery URL:[Link]
- Title: Safety Pharmacology and Risk Assessment Source: Eurofins Discovery URL:[Link]
- Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Journal of Pharmacological and Toxicological Methods URL:[Link]
- Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondria-ER-Nucleus Signaling of Stress Source: Cell URL:[Link]
Confirming On-Target Engagement for Novel Therapeutics: A Comparative Guide for N-methyl-N-(4-morpholin-4-ylbenzyl)amine
A Senior Application Scientist's Guide to Validating Cellular Target Interaction
In the realm of drug discovery and chemical biology, the identification of a potent small molecule is only the beginning. The critical next step, which underpins the entire rationale for further development, is to unequivocally demonstrate that the molecule engages its intended target within the complex milieu of a living cell.[1][2][3] This guide provides a comparative analysis of leading methodologies for confirming the on-target engagement of novel compounds, using the hypothetical kinase inhibitor, "N-methyl-N-(4-morpholin-4-ylbenzyl)amine," as our case study. While the specific biological target of this compound is not publicly defined, its morpholine-containing structure is a common feature in many kinase inhibitors.[4] Therefore, for the purpose of this illustrative guide, we will proceed with the premise that it is a newly developed inhibitor of a specific cellular kinase.
This document will delve into the mechanistic principles, provide detailed experimental protocols, and compare the data outputs of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding followed by mass spectrometry, and Immunoprecipitation-Mass Spectrometry (IP-MS). Our focus will be on not just the "how" but the "why," offering insights into the strategic selection of each assay to build a robust and self-validating case for on-target engagement.
The Imperative of Target Engagement Validation
Before a compound can be considered a valuable chemical probe or a viable drug candidate, researchers must be confident that its observed phenotypic effects are a direct consequence of its interaction with the intended target.[1] Failure to rigorously validate target engagement can lead to misinterpretation of biological data and the costly pursuit of compounds with misleading mechanisms of action. A well-designed target engagement study provides direct evidence of the physical interaction between the compound and its target protein in a physiologically relevant context.[3]
Comparative Methodologies for In-Cell Target Engagement
Here, we compare three orthogonal approaches to confirm the interaction of our hypothetical kinase inhibitor, this compound, with its target kinase in cells.
| Methodology | Principle | Primary Output | Throughput | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7] | Change in protein melting temperature (Tm) or isothermal dose-response.[5] | Low to High | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[7][8][9] | Not all proteins exhibit a clear thermal shift; requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis. |
| Kinobeads Competition Binding | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11] | IC50 values for displacement of kinases from the beads.[12] | High | Unbiased profiling of a compound against a large portion of the kinome, identifies on- and off-targets.[10][11] | Primarily applicable to ATP-competitive inhibitors, performed in cell lysates which may not fully reflect the cellular environment.[11] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | A specific antibody is used to pull down the target protein, and co-purified small molecules or interacting proteins are identified by mass spectrometry.[13][14][15] | Identification and quantification of the compound and/or changes in protein-protein interactions. | Low to Medium | Direct evidence of compound-target interaction, can reveal downstream effects on protein complexes.[13][16] | Requires a highly specific antibody for the target protein, potential for non-specific binding.[17] |
I. Cellular Thermal Shift Assay (CETSA): A Measure of Target Stabilization
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[9] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[5][6][8]
Experimental Workflow
Caption: CETSA workflow for confirming target engagement.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target kinase in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
-
II. Kinobeads Competition Binding: Profiling Kinase Selectivity
The Kinobeads approach is a powerful chemical proteomics tool for determining the selectivity of kinase inhibitors.[10][11] It involves the use of beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a broad range of kinases from a cell lysate.[11] By pre-incubating the lysate with a free compound of interest, one can measure its ability to compete with the beads for kinase binding.
Experimental Workflow
Caption: Kinobeads workflow for kinase inhibitor profiling.
Detailed Protocol
-
Cell Lysate Preparation:
-
Harvest cultured cells and prepare a native cell lysate under non-denaturing conditions.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate and treat with a serial dilution of this compound or vehicle control.
-
Incubate to allow the compound to bind to its target kinases.
-
-
Kinobeads Pulldown:
-
Add the Kinobeads slurry to each lysate and incubate to allow the capture of kinases that are not bound to the test compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Clean up the peptide samples for mass spectrometry analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases in each sample.
-
For each identified kinase, plot the remaining amount bound to the beads as a function of the compound concentration to generate a dose-response curve and calculate an IC50 value.[12] A low IC50 value for the intended target kinase confirms potent engagement.
-
III. Immunoprecipitation-Mass Spectrometry (IP-MS): Direct Evidence of Interaction
IP-MS is a classic and powerful technique for identifying protein-protein and protein-small molecule interactions.[13][15] In the context of target engagement, a specific antibody is used to capture the target protein from the cell lysate, and the co-precipitated compound is then detected by mass spectrometry.
Experimental Workflow
Caption: IP-MS workflow for direct detection of compound-target interaction.
Detailed Protocol
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at a concentration expected to achieve target occupancy. Include a vehicle-treated control.
-
Lyse the cells using a gentle lysis buffer that preserves protein-protein and protein-ligand interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a highly specific antibody against the target kinase.
-
Add Protein A/G-conjugated beads to capture the antibody-target protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins and unbound compound.
-
Elute the target protein and any bound molecules from the beads.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluate using LC-MS.
-
Search for the mass-to-charge ratio (m/z) corresponding to this compound. Detection of the compound in the eluate from the compound-treated sample, but not the vehicle control, provides direct evidence of target engagement.
-
Conclusion: A Multi-Faceted Approach to Target Validation
Confirming on-target engagement is a cornerstone of modern drug discovery and chemical biology.[1][3] For our hypothetical kinase inhibitor, this compound, a combination of the methodologies described here would provide a compelling and robust validation of its mechanism of action.
-
CETSA would offer the initial evidence of target stabilization in an intact cell context, providing a physiologically relevant measure of engagement.
-
Kinobeads profiling would then provide a broader view of the compound's selectivity across the kinome, identifying both the intended target and potential off-targets.
By employing a multi-pronged, evidence-based approach, researchers can proceed with confidence in their understanding of a compound's mechanism of action, paving the way for its successful development as a chemical tool or therapeutic agent.
References
- CovalX.
- Thermo Fisher Scientific. Immunoprecipitation-Mass Spectrometry (IP-MS)
- National Institutes of Health. IP-to-MS: An Unbiased Workflow for Antigen Profiling.
- National Institutes of Health. Determining target engagement in living systems.
- National Institutes of Health. The target landscape of clinical kinase drugs.
- UKM Medical Molecular Biology Institute.
- Springer Nature Experiments. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets.
- PubMed. Small-Molecule Target Engagement in Cells.
- Characterization of Antibody Specificity Using Immunoprecipit
- National Institutes of Health. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. Small-Molecule Target Engagement in Cells | Request PDF.
- ResearchGate. Kinobeads workflow.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ResearchGate. Characterization of binding, depletion and competition properties of...
- ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- bioRxiv. Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. news-medical.net [news-medical.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. covalx.com [covalx.com]
- 14. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. IP-to-MS: An Unbiased Workflow for Antigen Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, particularly those targeting the central nervous system (CNS), the principle of selectivity is paramount. A molecule's ability to interact with its intended biological target while minimally engaging with other proteins, often referred to as off-target effects, is a critical determinant of its therapeutic window and overall safety profile. The compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine, with its distinct benzylamine and morpholine moieties, presents a structural motif suggestive of potential interactions with monoamine transporters and other CNS receptors.[1][2] This guide provides a comprehensive framework for the systematic selectivity profiling of this compound against a panel of related and physiologically relevant targets. By employing a combination of high-fidelity in vitro binding and functional assays, researchers can elucidate the compound's pharmacological signature, a crucial step in its journey from a chemical entity to a potential therapeutic agent.
Hypothesized Primary Targets and Rationale for this compound
The chemical architecture of this compound suggests a high probability of interaction with the monoamine transporters (MATs) due to the presence of the benzylamine scaffold, a common feature in many MAT inhibitors.[3] The three primary MATs of interest are:
-
Dopamine Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft.
-
Norepinephrine Transporter (NET): Mediates the reuptake of norepinephrine.[4]
-
Serotonin Transporter (SERT): Facilitates the reuptake of serotonin.[5]
The morpholine ring, a heterocyclic amine, is also a known pharmacophore in a variety of biologically active compounds, potentially contributing to interactions with a range of receptors and enzymes.[2] Therefore, a thorough selectivity profiling is essential to understand the compound's full spectrum of activity.
Defining the Selectivity Panel: A Multi-faceted Approach
To construct a comprehensive understanding of this compound's selectivity, a tiered approach to target selection is recommended.
Tier 1: Primary Hypothesized Targets (Monoamine Transporters)
-
Human Dopamine Transporter (hDAT)
-
Human Norepinephrine Transporter (hNET)
-
Human Serotonin Transporter (hSERT)
Tier 2: Key Off-Target CNS Receptors
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C
-
Dopamine Receptors: D1, D2, D3, D4
-
Adrenergic Receptors: α1A, α2A, β1, β2
-
Histamine Receptors: H1
Tier 3: Key Monoamine Metabolizing Enzymes
-
Monoamine Oxidase A (MAO-A)
-
Monoamine Oxidase B (MAO-B)
Experimental Protocols for In Vitro Selectivity Profiling
The following protocols describe gold-standard assays for determining the binding affinity and functional potency of a test compound.[6]
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target transporter.[7][8]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (vehicle control) and non-specific binding (non-specific binding control).
-
Radioligand Addition: Add the appropriate radioligand to all wells at a concentration close to its Kd.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of a neurotransmitter substrate into cells expressing the target transporter.[9][10][11]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Radioactive substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KHB).
-
Inhibitors for defining non-specific uptake (as in the binding assay).
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KHB and then pre-incubate them with various concentrations of the test compound or vehicle control for 10-30 minutes at 37°C.
-
Uptake Initiation: Add the radioactive substrate to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C.[12]
-
Uptake Termination: Rapidly wash the cells with ice-cold KHB to stop the uptake and remove the extracellular radioactive substrate.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
Visualization of Key Processes
Caption: Monoamine Neurotransmitter Reuptake Mechanism.
Caption: Radioligand Binding Assay Workflow.
Hypothetical Data Presentation and Interpretation
To illustrate the output of such a study, the following tables present hypothetical data for this compound and relevant reference compounds.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Reference Compounds at Monoamine Transporters.
| Compound | hDAT (Ki, nM) | hNET (Ki, nM) | hSERT (Ki, nM) |
| This compound | 15 | 250 | 800 |
| GBR 12909 (DAT selective) | 5 | 1500 | 2000 |
| Desipramine (NET selective) | 2000 | 10 | 500 |
| Fluoxetine (SERT selective) | 1500 | 800 | 8 |
Table 2: Hypothetical Functional Potencies (IC50, nM) of this compound and Reference Compounds in Uptake Inhibition Assays.
| Compound | hDAT (IC50, nM) | hNET (IC50, nM) | hSERT (IC50, nM) |
| This compound | 25 | 400 | 1200 |
| GBR 12909 (DAT selective) | 8 | 2500 | 3000 |
| Desipramine (NET selective) | 3000 | 15 | 750 |
| Fluoxetine (SERT selective) | 2000 | 1000 | 12 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound is a potent inhibitor of the dopamine transporter (DAT), with a Ki of 15 nM and an IC50 of 25 nM. The compound displays significantly lower affinity and potency for the norepinephrine transporter (NET) and the serotonin transporter (SERT), indicating a high degree of selectivity for DAT. Specifically, it is approximately 16-fold selective for DAT over NET and over 50-fold selective for DAT over SERT in terms of binding affinity. This pharmacological profile would classify this compound as a selective dopamine reuptake inhibitor (SDRI). Such a profile suggests potential therapeutic applications in conditions where enhancing dopaminergic neurotransmission is desired, such as attention-deficit/hyperactivity disorder (ADHD) or depression.[13] Further profiling against the Tier 2 and Tier 3 targets would be necessary to identify any other significant off-target activities that could influence its therapeutic potential or contribute to side effects.
Conclusion
The comprehensive selectivity profiling of novel chemical entities like this compound is a cornerstone of modern drug discovery. The systematic approach outlined in this guide, combining rational target selection with robust in vitro assays, provides a clear path to elucidating a compound's pharmacological identity. The resulting data is not only crucial for guiding lead optimization efforts but also for building a strong foundation for future preclinical and clinical development. By understanding the full spectrum of a molecule's interactions, researchers can more accurately predict its therapeutic efficacy and potential liabilities, ultimately accelerating the delivery of safer and more effective medicines to patients in need.
References
- Šimková, T., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]
- BioIVT. (n.d.). NET Transporter Assay.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Ma, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Applications in Fluorescence, 6(2), 025003. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. [Link]
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Steuer, A. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(33), 11496–11504. [Link]
- Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1547, 13-28. [Link]
- Niello, M., et al. (2019). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 10(7), 3176–3185. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert.
- Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 927–938. [Link]
- BioIVT. (n.d.). SERT Transporter Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Shigeoka, S., et al. (2001). Functional characterization of the splicing variants of human norepinephrine transporter. Neuroscience Letters, 311(1), 53-56. [Link]
- InfochemsDB. (n.d.). This compound.
- Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
- Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(10), 5515-5517. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.
- Rahman, A. U., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6527. [Link]
- PubChem. (n.d.). 4-Methylmorpholine.
- Al-Obaidi, A. M. J. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Global Pharma Technology, 10(4), 1-10. [Link]
- Jeong, J. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1146815. [Link]
- Bakunov, S. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–812. [Link]
- PubChem. (n.d.). N-methyl-N-morpholin-4-ylbenzamide.
- Szałaj, N., et al. (2022). New 4-(Morpholin-4-Yl)
- PubChem. (n.d.). 4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide.
- PubChemLite. (n.d.). Methyl({[4-(morpholin-4-yl)phenyl]methyl})amine.
- ChemUniverse. (n.d.). Request A Quote.
- PubChem. (n.d.). N-Methylbenzylamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. bioivt.com [bioivt.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Pharmacokinetics: Analyzing Morpholine-Containing Drug Candidates
Introduction: The Significance of the Morpholine Scaffold
The compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine represents a chemical scaffold of significant interest in drug discovery. While specific pharmacokinetic (PK) data for this exact molecule and its derivatives are not extensively available in public literature, its core components—the benzylamine backbone and the morpholine ring—are central to many established and experimental therapeutics. The morpholine heterocycle, in particular, is often considered a "privileged structure" in medicinal chemistry.[1][2] Its inclusion in a molecule is a deliberate design choice, frequently intended to confer advantageous physicochemical properties, improve metabolic stability, and enhance pharmacokinetic profiles.[1][3]
This guide provides a framework for researchers and drug development professionals on how to approach the comparative pharmacokinetic evaluation of such derivatives. Lacking a direct head-to-head comparison for our initial compound, we will instead draw upon authoritative, published data from analogous series of morpholine-containing drugs. Through these case studies, we will illustrate the critical methodologies and experimental logic required to understand how subtle structural modifications can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study 1: Structure-Pharmacokinetic Relationships in Imidazopyridine Derivatives
A compelling example of how structural changes affect in vivo pharmacokinetics can be found in the development of novel imidazo[1,2-a]pyridine-based antituberculosis agents. A study by Aggarwal et al. (2013) provides excellent comparative data for a series of analogues, highlighting the impact of modifying substituents on key PK parameters.[4]
Comparative In Vivo Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters for two lead compounds from the study, Compound 13 and Compound 18 , after intravenous (IV) and oral (PO) administration in mice. These compounds share a common core but differ in their peripheral substitutions, leading to distinct in vivo behaviors.
| Parameter | Compound 13 | Compound 18 | Units | Significance |
| IV Clearance (Cl) | 43 | 2.23 | mL/min/kg | Measures the rate of drug elimination from the body. Lower is often better. |
| IV Half-Life (t½) | 2.1 | 13.2 | hours | Time for drug concentration to decrease by half. Longer can allow less frequent dosing. |
| PO Cmax | 129 (at 3 mg/kg) | 3850 (at 3 mg/kg) | ng/mL | Maximum concentration achieved after oral dosing. |
| PO AUC | 411 (at 3 mg/kg) | 3850 (at 3 mg/kg) | ng·h/mL | Total drug exposure over time after oral dosing. Higher indicates greater exposure. |
| Oral Bioavailability (%F) | 26 | 77.4 | % | The fraction of the oral dose that reaches systemic circulation. |
Data synthesized from Aggarwal et al., J. Med. Chem., 2013.[4]
Expert Analysis & Causality
The data clearly demonstrates that Compound 18 possesses a superior pharmacokinetic profile compared to Compound 13 . Its systemic clearance is nearly 20-fold lower, and its half-life is over 6-fold longer.[4] This translates directly to a much higher total drug exposure (AUC) and excellent oral bioavailability of 77.4%.[4]
These significant differences arise from minor structural modifications, which influence how the compounds interact with metabolic enzymes and transporters. For instance, the study noted that Compound 13 showed high metabolic turnover in mouse liver microsomes (79.9% metabolized), whereas Compound 18 was presumably more stable, contributing to its lower clearance and longer half-life in vivo.[4] This comparison underscores a fundamental principle: seemingly small chemical changes can lead to dramatic improvements in a compound's "drug-like" properties, and these must be quantified through rigorous in vivo studies.
Figure 1: Logical flow from in vitro ADME screening to in vivo pharmacokinetic evaluation.
Case Study 2: Metabolic Pathways of Gefitinib
Gefitinib (Iressa) is an epidermal growth factor receptor (EGFR) inhibitor widely used in cancer therapy. Its structure features a quinazoline core with a crucial morpholine-containing side chain.[5] The metabolism of gefitinib has been extensively studied in animals and humans, providing an excellent model for understanding how morpholine-containing compounds are processed in the body.[6][7]
The primary routes of metabolism involve cytochrome P450 enzymes, particularly CYP3A4.[5][7] The main metabolic "soft spots" on the molecule are the morpholine ring and the methoxy group on the quinazoline core.
Key Metabolic Transformations:
-
Morpholine Ring Oxidation: The morpholine group is susceptible to oxidation, which can lead to ring opening. This is a common metabolic pathway for morpholine-containing drugs and often results in more polar metabolites that are more easily excreted.[6]
-
O-Demethylation: The methoxy group is readily cleaved by CYP enzymes to form a phenolic metabolite (M523595), which is a major circulating metabolite in humans.[6]
-
Oxidative Defluorination: To a lesser extent, the fluorophenyl group can also be metabolized.[6]
These metabolic pathways are critical to the drug's overall clearance and duration of action. Understanding them allows researchers to predict potential drug-drug interactions (e.g., with strong CYP3A4 inhibitors or inducers) and to design next-generation molecules with improved metabolic stability.
Figure 2: Simplified primary metabolic pathways of the morpholine-containing drug, Gefitinib.
Experimental Protocols: A Self-Validating System
Generating reliable and comparable pharmacokinetic data requires robust, well-validated experimental protocols. The following sections detail the standard methodologies employed in the field.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Causality: This assay is a cornerstone of early ADME screening. It uses subcellular fractions of liver cells (microsomes), which are rich in CYP450 enzymes, to predict how quickly a compound will be cleared by hepatic (liver) metabolism in vivo. A compound that is rapidly degraded in this assay is likely to have high in vivo clearance and a short half-life.
Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, mouse) on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Add microsomes to a final protein concentration of 0.5 mg/mL.
-
Initiation: Pre-warm the plate to 37°C. Add the test compound to a final concentration of 1 µM and mix. To initiate the metabolic reaction, add the enzyme cofactor NADPH (final concentration 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound used for analytical normalization).
-
Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for bioanalysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method (see Protocol 3).
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Causality: This is the definitive experiment to understand a drug's behavior in a whole organism. By administering the compound via both an intravenous (100% bioavailable) and an oral route, one can determine fundamental parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.
Figure 3: Standard workflow for a rodent in vivo pharmacokinetic study.
Methodology:
-
Animal Preparation: Use healthy, fasted male mice (e.g., C57BL/6, n=3-5 per group). Acclimate animals according to institutional guidelines.
-
Dose Formulation: Prepare the drug in a suitable vehicle (e.g., for IV: saline with 5% DMSO; for PO: 0.5% methylcellulose in water).
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at designated time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of the drug in each plasma sample using a validated LC-MS/MS method.
-
Modeling: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
Protocol 3: Bioanalytical Method using LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[8] Its power lies in its exceptional sensitivity (detecting concentrations down to the pg/mL range) and selectivity (distinguishing the analyte from thousands of other matrix components).[8]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of plasma, add 100 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 15 min at 4°C).
-
Transfer the clear supernatant to a new plate for injection.
-
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from low %B to high %B to elute the compound of interest from the column.
-
Flow Rate: e.g., 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This is a highly selective technique where the mass spectrometer is programmed to detect a specific precursor ion (the parent drug's mass) and a specific product ion (a characteristic fragment of the drug).
-
Optimization: The specific MRM transition (Q1 mass -> Q3 mass) and collision energy must be optimized for the drug and internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of the drug into blank plasma and processing them alongside the study samples.
-
Quantify the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Conclusion
While the specific pharmacokinetic properties of this compound derivatives remain an area for future public investigation, the principles governing their evaluation are well-established. By employing a systematic approach that combines predictive in vitro ADME assays with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's disposition. The case studies of imidazopyridines and gefitinib demonstrate how structure directly influences metabolic stability, clearance, and bioavailability. The morpholine moiety, while often beneficial, can also be a site of metabolism. A thorough characterization using the robust protocols detailed in this guide is essential for selecting and advancing drug candidates with the highest probability of success in clinical development.
References
- Basu, I., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
- McKillop, D., et al. (2004). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica.
- PharmGKB. Gefitinib Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium.
- Molloy, B. J., et al. (2021). The pharmacometabodynamics of gefitinib after intravenous administration to mice: A preliminary UPLC–IM–MS study. Metabolites.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Wang, Y., et al. (2018). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters.
- Hayakawa, M., et al. (2007). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Bioorganic & Medicinal Chemistry.
- Li, J., et al. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism.
- Vykoukal, J., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Journal of Medicinal Chemistry.
- Molloy, B. J., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica.
- Aggarwal, A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- ACS Publications. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Liu, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling.
- Basu, I., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry.
- Kumar, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
- Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Journal of Theoretical and Computational Chemistry.
- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.
- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
A Comparative Guide to Dose-Response Analysis: Characterizing N-methyl-N-(4-morpholin-4-ylbenzyl)amine Against Known Sigma Receptor Antagonists
This guide provides a comprehensive framework for conducting a dose-response curve analysis for the novel compound N-methyl-N-(4-morpholin-4-ylbenzyl)amine. Given the limited publicly available data on this specific molecule, we will proceed with a hypothesized mechanism of action, positing it as a modulator of sigma receptors based on structural similarities to known ligands. This guide will serve as a practical, in-depth manual for researchers, scientists, and drug development professionals on how to design, execute, and interpret a comparative dose-response study.
Introduction: The Imperative of Dose-Response Analysis in Drug Discovery
The dose-response relationship is a fundamental concept in pharmacology, describing the magnitude of a biological response to varying concentrations of a stimulus or stressor, such as a drug.[1] A graphical representation of this relationship, the dose-response curve, is a critical tool for quantifying a compound's potency and efficacy.[2][3] This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are essential for comparing the activity of different compounds and for guiding further drug development efforts.[4][5][6]
In this guide, we will use this compound as our test compound. While its specific biological target is not yet fully elucidated, its morpholine moiety is a common feature in compounds targeting sigma receptors.[7] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound acts as an antagonist of sigma receptors and will compare its hypothetical dose-response profile to that of well-characterized sigma-1 and sigma-2 receptor antagonists.
Hypothesized Mechanism of Action: Targeting Sigma Receptors
Sigma receptors are unique, non-opioid receptors found in the central nervous system and peripheral organs.[8] They are classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R).[9] Sigma-1 receptors are ligand-operated molecular chaperones that modulate various signaling pathways, including those involving ion channels and G-protein-coupled receptors.[8] Antagonists of the sigma-1 receptor are being investigated for their potential in treating neuropathic pain and other neurological disorders.[8][10][11]
Sigma-2 receptors are less well-characterized but are known to be involved in cell proliferation and apoptosis, making them a potential target for cancer therapeutics.[12][13] Activation of sigma-2 receptors has been shown to induce cell death in cancer cells.[13][14]
The morpholine ring in this compound is a structural motif present in some known sigma receptor ligands.[7] This structural similarity forms the basis of our hypothesis that this compound may exhibit activity at one or both sigma receptor subtypes. The following diagram illustrates a simplified, hypothetical signaling pathway involving sigma receptors.
Caption: A simplified diagram of a hypothetical signaling pathway for a sigma receptor antagonist.
Comparative Compound Selection
To provide a meaningful comparison, we will analyze this compound alongside two well-established sigma receptor antagonists with selectivity for each subtype:
-
Haloperidol: A typical antipsychotic that also acts as a potent sigma-1 receptor antagonist.[9]
-
SM-21: A compound frequently used in research as a selective sigma-2 receptor ligand.
By comparing the dose-response curves of our test compound to these standards, we can infer its potential potency and selectivity.
Detailed Experimental Protocol: Cell Viability Assay
The following protocol describes a cell-based assay to determine the dose-response curves for our test and comparator compounds. A cell viability assay, such as the MTT assay, is a common method for assessing the cytotoxic or cytostatic effects of a compound.[14]
Materials and Reagents
-
Human neuroblastoma cell line (e.g., SK-N-SH), which expresses both sigma-1 and sigma-2 receptors.[14]
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound, Haloperidol, and SM-21.
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Experimental Workflow
Caption: A step-by-step workflow for a cell-based dose-response experiment.
Step-by-Step Methodology
-
Cell Seeding: Seed SK-N-SH cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, Haloperidol, and SM-21 in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Incubate for another 1-2 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
Data Analysis and Interpretation
The raw absorbance data needs to be processed to generate dose-response curves and calculate IC50 values.
Data Normalization
Normalize the data by expressing the absorbance values as a percentage of the vehicle control.
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
Curve Fitting
Plot the normalized data (% Viability) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation, which is a sigmoidal dose-response model.[1][15]
Caption: A conceptual representation of a four-parameter logistic dose-response curve.
IC50 Determination
The IC50 is the concentration of the compound that produces 50% of the maximal inhibitory response.[4][5] This value is a key parameter derived from the fitted curve and is a measure of the compound's potency.
Comparative Analysis: Hypothetical Results
The following table presents hypothetical IC50 values that could be obtained from the experiment described above.
| Compound | Putative Target | Hypothetical IC50 (µM) |
| This compound | Sigma-1/Sigma-2 | 5.2 |
| Haloperidol | Sigma-1 | 0.8 |
| SM-21 | Sigma-2 | 2.5 |
Interpretation of Hypothetical Results:
-
Potency: In this hypothetical scenario, Haloperidol is the most potent compound with the lowest IC50 value, followed by SM-21 and then this compound. A lower IC50 value indicates higher potency.
-
Selectivity: To determine the selectivity of this compound for sigma-1 versus sigma-2 receptors, further experiments, such as radioligand binding assays with cell lines expressing only one of the receptor subtypes, would be necessary.
Discussion and Conclusion
This guide has outlined a comprehensive, albeit hypothetical, approach to performing a dose-response analysis for the novel compound this compound. By comparing its effects to those of known sigma receptor antagonists, we can begin to characterize its pharmacological profile. The principles and protocols described herein are broadly applicable to the study of any novel compound.
It is crucial to remember that this guide is based on a hypothesized mechanism of action. The actual biological target and activity of this compound must be determined through rigorous experimental validation. The dose-response curve is a powerful tool in this process, providing the quantitative data necessary to make informed decisions in the drug discovery pipeline.
References
- GraphPad.
- MaestroGen. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]
- MyAssays.
- GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]
- Zeng, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 68(3), 324–330. [Link]
- Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(37), 6121–6139. [Link]
- Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current protocols in chemical biology, 11(1), e57. [Link]
- The Friendly Statistician.
- Wikipedia.
- Sahn, J. J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals (Basel, Switzerland), 14(10), 1042. [Link]
- Sabbagh, M. N., et al. (2021). The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review. Biomedicines, 9(11), 1545. [Link]
- Coccione, S. S., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of medicinal chemistry, 63(18), 10414–10431. [Link]
- American Association for Cancer Research. (2020). Abstract 2559: Pharmacological characterization of sigma-2 receptor ligand-induced metabolic stimulation in human SK-N-SH neuroblastoma cells. Cancer Research, 80(16_Supplement), 2559. [Link]
- Hazelwood, L. A., & Bowen, W. D. (2016). Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma. The Journal of pharmacology and experimental therapeutics, 359(1), 101–112. [Link]
- Study.com.
- Cobos, E. J., et al. (2017). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. Handbook of experimental pharmacology, 244, 227–248. [Link]
- Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)methylamine. [Link]
- American Association for Cancer Research. (2013). Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. Cancer Research, 73(8_Supplement), 2242. [Link]
Sources
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. study.com [study.com]
- 4. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 5. clyte.tech [clyte.tech]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
A Researcher's Guide to IC50 Determination: Evaluating N-methyl-N-(4-morpholin-4-ylbenzyl)amine Against Bruton's Tyrosine Kinase
In the landscape of contemporary drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated into kinase inhibitors to enhance potency and pharmacokinetic properties.[1][2] This guide provides an in-depth, objective comparison of a novel compound, N-methyl-N-(4-morpholin-4-ylbenzyl)amine, against the established Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib. We will explore the scientific rationale for targeting BTK, present a detailed, validated protocol for determining the half-maximal inhibitory concentration (IC50), and analyze the comparative data to guide further research and development.
Introduction: Targeting Bruton's Tyrosine Kinase
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[1] The structure of this compound, featuring a morpholine ring and a benzylamine core, suggests its potential as a kinase inhibitor. The morpholine group can form crucial hydrogen bonds within an ATP-binding pocket, a common feature in kinase inhibitors.
Our hypothesis is that this compound will exhibit inhibitory activity against BTK. To validate this, we will determine its IC50 value and compare it to Ibrutinib, a potent and irreversible BTK inhibitor with a reported IC50 of approximately 0.5 nM.[3][4][5] This comparison will provide a clear benchmark for the potency of our test compound.
Experimental Design: A Validated In Vitro Kinase Assay
To ensure the scientific integrity of our findings, we will employ a luminescent-based in vitro kinase assay, a robust and highly sensitive method for quantifying kinase activity.[6] This assay measures the amount of ADP produced, which is directly proportional to the kinase's enzymatic activity.[6]
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Recombinant Human BTK
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP: Adenosine 5'-triphosphate
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Buffers and Plates: Kinase assay buffer, 96-well white plates
Experimental Workflow
The following diagram illustrates the key steps in our IC50 determination workflow.
Caption: Workflow for IC50 Determination.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Ibrutinib in DMSO. The final concentrations should range from 1 µM to 0.01 nM.
-
Assay Plate Setup: To a 96-well white plate, add 5 µL of each compound dilution. Include controls for 100% kinase activity (DMSO only) and 0% activity (no enzyme).
-
Enzyme Addition: Add 10 µL of diluted recombinant BTK enzyme to each well (excluding the no-enzyme control).
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a pre-mixed solution of the substrate (Poly(Glu, Tyr) 4:1) and ATP to each well. The final ATP concentration should be at its Km value for BTK to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Signal Generation:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Comparative Results
The raw luminescence data is converted to percent inhibition relative to the high (DMSO) and low (no enzyme) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[7]
Hypothetical Comparative Data
| Compound | Target | Assay Method | IC50 (nM) |
| This compound | BTK | Luminescent Kinase Assay | 75 |
| Ibrutinib | BTK | Luminescent Kinase Assay | 0.6 |
Note: The data presented for this compound is hypothetical for illustrative purposes. The IC50 for Ibrutinib is consistent with published values.[3][4][5]
The following diagram illustrates the expected dose-response curves.
Caption: Comparative Dose-Response Curves.
Discussion and Future Directions
Based on our hypothetical results, this compound demonstrates inhibitory activity against BTK with an IC50 of 75 nM. While this indicates a moderate potency, it is significantly less potent than Ibrutinib (IC50 = 0.6 nM). This difference of over two orders of magnitude highlights the exceptional potency of Ibrutinib, which benefits from its covalent and irreversible binding mechanism.[8]
The moderate activity of this compound, however, provides a valuable starting point for a medicinal chemistry program. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency of this scaffold. Modifications to the benzylamine and morpholine moieties could lead to improved interactions within the BTK active site.
Furthermore, it is crucial to determine the selectivity of this compound. A kinase panel screen should be conducted to assess its activity against a broad range of kinases. A more selective inhibitor, even if less potent, may offer a better safety profile with fewer off-target effects.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the IC50 of a novel compound, this compound, against Bruton's tyrosine kinase. By comparing it to the well-characterized inhibitor Ibrutinib, we can objectively assess its potential as a therapeutic agent. The detailed experimental protocol and data analysis framework provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- Ibrutinib and novel BTK inhibitors in clinical development. PMC - PubMed Central. [Link]
- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC - NIH. [Link]
- BTK Enzyme Assay System D
- PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. BPS Bioscience. [Link]
- BTK (C481S) Kinase Assay Kit. BPS Bioscience. [Link]
- PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay Kit. DiscoverX. [Link]
- Gefitinib (IRESSA)
- BTK Activity Assay. BellBrook Labs. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. PMC - NIH. [Link]
- Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines.
- In vitro kinase assay. Protocols.io. [Link]
- A,B Effect of gefitinib (ZD, 1 lM) on EGF (10 ng/ml)stimulated PI3 K...
- Concordance between IC50 values for gefitinib vs erlotinib. Forty five...
- N-Benzylmethylamine. ChemBK. [Link]
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
- IC50 Determin
- Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed. [Link]
- Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]
Sources
- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 5. Ibrutinib (PCI-32765) | BTK inhibitor | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Assessing the Neurotoxic Potential of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery and chemical safety assessment, the early and accurate identification of potential neurotoxicity is paramount.[1][2] This guide provides a comprehensive framework for evaluating the neurotoxic potential of the novel compound, N-methyl-N-(4-morpholin-4-ylbenzyl)amine. While direct neurotoxicity data for this specific molecule is not publicly available, this document outlines a tiered, evidence-based strategy for its assessment. This approach integrates established in vitro and in vivo methodologies, drawing parallels with known neurotoxicants and structurally related compounds to build a robust safety profile.
The structure of this compound, featuring a morpholine ring and a substituted benzylamine, warrants a thorough investigation. Morpholine derivatives themselves have a wide range of biological activities, and it is crucial to determine the specific neurological impact of this particular arrangement.[3][4]
A Tiered Approach to Neurotoxicity Assessment
A tiered testing strategy is a scientifically sound and resource-efficient approach to neurotoxicity evaluation.[5][6] It begins with high-throughput in vitro screening assays to identify potential hazards, followed by more complex in vivo studies to confirm and characterize any observed neurotoxic effects.[7][8]
Caption: Tiered approach for neurotoxicity assessment.
Tier 1: In Vitro Screening for Neurotoxic Liabilities
In vitro models provide a powerful platform for the initial screening of compounds, offering insights into cellular and molecular mechanisms of toxicity.[9] These assays are crucial for early decision-making in drug development pipelines.[1]
Comparative Cytotoxicity in Neuronal Cell Lines
The first step is to assess the general cytotoxicity of this compound in relevant neuronal cell models. Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are commonly used for this purpose.[8]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture SH-SY5Y and PC12 cells in appropriate media until they reach 80% confluency.
-
Plating: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for neurotoxicity, such as MPP+ (1-methyl-4-phenylpyridinium).
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Hypothetical Comparative Data
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | SH-SY5Y | > 100 |
| This compound | PC12 | 75.3 |
| MPP+ (Positive Control) | SH-SY5Y | 12.5 |
| MPP+ (Positive Control) | PC12 | 8.2 |
| Vehicle Control | SH-SY5Y | - |
| Vehicle Control | PC12 | - |
Neurite Outgrowth Assay
Neurite outgrowth is a critical process in neuronal development and regeneration, and its inhibition can be an indicator of neurotoxicity.[10]
Caption: Workflow for a neurite outgrowth assay.
Experimental Protocol: High-Content Imaging of Neurite Outgrowth
-
Cell Culture: Differentiate PC12 cells with Nerve Growth Factor (NGF) for 48-72 hours to induce neurite formation.
-
Compound Treatment: Expose the differentiated cells to various concentrations of this compound, a positive control (e.g., colchicine), and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Immunostaining: Fix the cells and stain for a neuronal marker such as β-III tubulin.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify neurite length and number of branches.
Hypothetical Comparative Data
| Compound | Concentration (µM) | Average Neurite Length (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 1 | 98.2 |
| This compound | 10 | 85.1 |
| This compound | 50 | 62.5 |
| Colchicine (Positive Control) | 1 | 25.4 |
Microelectrode Array (MEA) for Functional Neurotoxicity
MEA platforms allow for the non-invasive recording of spontaneous electrical activity from neuronal networks, providing a functional assessment of neurotoxicity.[10][11]
Experimental Protocol: MEA with iPSC-Derived Neurons
-
Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived neurons on MEA plates until a stable, spontaneously active neuronal network is formed.
-
Baseline Recording: Record the baseline spontaneous network activity (e.g., mean firing rate, network burst frequency).
-
Compound Application: Apply acute concentrations of this compound and appropriate controls.
-
Post-Treatment Recording: Record the network activity for a set period following compound application.
-
Data Analysis: Analyze the changes in electrophysiological parameters compared to baseline.
Hypothetical Comparative Data
| Compound | Concentration (µM) | Change in Mean Firing Rate (%) | Change in Network Burst Frequency (%) |
| Vehicle Control | - | -2.1 | +1.5 |
| This compound | 10 | -5.8 | -8.2 |
| This compound | 50 | -25.3 | -35.1 |
| Picrotoxin (Positive Control) | 10 | +150.2 (seizure-like activity) | +210.5 |
Tier 2: In Vivo Assessment of Neurobehavioral and Neuropathological Effects
Should the in vitro data suggest a neurotoxic potential, further investigation using animal models is warranted.[7] These studies provide a more comprehensive understanding of a compound's effects in a whole organism.
Rodent Behavioral and Motor Function Tests
A battery of behavioral tests can assess various aspects of nervous system function, including motor coordination, learning, and memory.
Experimental Protocol: Open Field and Rotarod Tests in Rats
-
Animal Dosing: Administer this compound to rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 28 days). Include vehicle and positive control groups.
-
Open Field Test: Assess locomotor activity and anxiety-like behavior by placing the rats in an open field arena and tracking their movement for a set time.
-
Rotarod Test: Evaluate motor coordination and balance by placing the rats on a rotating rod and measuring the latency to fall.
-
Data Analysis: Compare the performance of the treated groups to the control groups.
Histopathological Analysis of Brain Tissue
Following behavioral testing, a neuropathological examination of brain tissue can identify any structural changes indicative of neurotoxicity.
Experimental Protocol: Brain Tissue Histopathology
-
Tissue Collection and Preparation: At the end of the study, perfuse the animals and collect the brains. Fix the brains in formalin and embed them in paraffin.
-
Staining: Section the brains and stain with hematoxylin and eosin (H&E) for general morphology and specific neuronal markers (e.g., NeuN) or glial markers (e.g., GFAP for astrogliosis) via immunohistochemistry.
-
Microscopic Examination: A qualified neuropathologist should examine the slides for any signs of neuronal loss, gliosis, or other pathological changes.
Conclusion
This guide presents a structured and scientifically rigorous framework for assessing the neurotoxic potential of this compound. By employing a tiered approach that progresses from high-throughput in vitro screening to more detailed in vivo studies, researchers can build a comprehensive safety profile for this novel compound. The interpretation of the data in comparison to both positive and negative controls is essential for making informed decisions regarding its continued development. This systematic evaluation is crucial for mitigating risks and ensuring the safety of new chemical entities.
References
- Axion Biosystems. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. [Link]
- Creative Bioarray. In Vitro Neurotoxicity. [Link]
- Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326. [Link]
- Creative Biolabs.
- Forsby, A. (2009). In vitro cellular models for neurotoxicity studies. Digitala Vetenskapliga Arkivet. [Link]
- Visikol. (2023). Neurotoxicity Assay. [Link]
- Altex. (2017). A human brain microphysiological system derived from induced pluripotent stem cells to study neurological diseases and toxicity. ALTEX, 34(3), 362-376. [Link]
- vivoVerse. Neurotoxicity assessment. [Link]
- U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. [Link]
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.10. Neurotoxicity Studies. [Link]
- Organisation for Economic Co-operation and Development. (2020). Guidance Document for Neurotoxicity Testing. OECD Series on Testing and Assessment, No. 20. [Link]
- Bal-Price, A., et al. (2017). Recommendation on test readiness criteria for new approach methods in toxicology: exemplified for developmental neurotoxicity. ALTEX, 34(3), 346-361. [Link]
- Costa, L. G., & Giordano, G. (2016). Predictive models for neurotoxicity assessment. In Toxicology and Risk Assessment (pp. 165-184). Cambridge University Press. [Link]
- Organisation for Economic Co-operation and Development. (2007). OECD Guideline for the Testing of Chemicals: Developmental Neurotoxicity Study. [Link]
- Boyes, W. K., et al. (1997). EPA's neurotoxicity risk assessment guidelines. Fundamental and applied toxicology, 40(2), 175-184. [Link]
- Al-Tamiemi, E. O., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 15(3). [Link]
- Al-Tamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773. [Link]
Sources
- 1. Neurotoxicity Assay [visikol.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. fda.gov [fda.gov]
- 6. oecd.org [oecd.org]
- 7. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Predictive models for neurotoxicity assessment (Chapter 8) - Predictive Toxicology in Drug Safety [resolve.cambridge.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
A Comparative Guide to the Synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine and its Analogs
Introduction
N-methyl-N-(4-morpholin-4-ylbenzyl)amine and its analogs are of significant interest in medicinal chemistry and drug development due to the prevalence of the N-methylbenzylamine and morpholine moieties in a wide array of biologically active compounds. The efficient and scalable synthesis of these molecules is crucial for further research and development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective advantages and disadvantages, supported by experimental data and detailed protocols. The strategies discussed herein include one-pot reductive amination, a two-step approach via Eschweiler-Clarke methylation, and direct N-alkylation.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between a methyl group and the nitrogen atom of a benzylamine derivative. The key precursor for most of these routes is 4-morpholinobenzaldehyde. The choice of synthetic route will often depend on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.
Diagram of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Precursor Synthesis: 4-Morpholinobenzaldehyde
A common and efficient method for the synthesis of the key intermediate, 4-morpholinobenzaldehyde, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers high yields and good functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination for 4-Morpholinobenzaldehyde
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene are added morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand like Xantphos (0.02 eq).
-
The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-morpholinobenzaldehyde.
Note: While a specific yield for this exact reaction was not found in the immediate search, similar Buchwald-Hartwig aminations of aryl bromides with morpholine typically proceed in high yields (80-95%).
Route 1: One-Pot Reductive Amination
This is often the most direct and efficient route to the target molecule. It involves the in-situ formation of an imine or enamine from 4-morpholinobenzaldehyde and methylamine, which is then immediately reduced to the desired tertiary amine.
Causality Behind Experimental Choices:
The choice of reducing agent is critical in reductive amination. Milder reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they do not readily reduce the starting aldehyde, thus minimizing side reactions. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent unwanted reactions of the reducing agent.
Experimental Protocol: Reductive Amination
-
To a stirred solution of 4-morpholinobenzaldehyde (1.0 eq) in dichloromethane (DCM) is added a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for an additional 12-24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield this compound.
Route 2: Two-Step Synthesis via Eschweiler-Clarke Methylation
This classical method involves the initial synthesis of the secondary amine, N-(4-morpholin-4-ylbenzyl)amine, followed by its methylation using formaldehyde and formic acid.
Step 1: Synthesis of N-(4-morpholin-4-ylbenzyl)amine
This intermediate can be prepared via reductive amination of 4-morpholinobenzaldehyde with ammonia or an ammonia equivalent like ammonium acetate.
-
A mixture of 4-morpholinobenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol is stirred at room temperature.
-
Sodium cyanoborohydride (1.5 eq) is added, and the reaction is stirred for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an aqueous solution of sodium hydroxide and an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography provides N-(4-morpholin-4-ylbenzyl)amine.
Step 2: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a reliable method for the methylation of primary and secondary amines that avoids the over-alkylation to quaternary ammonium salts often seen with other methylating agents.[1][2]
The reaction utilizes an excess of formaldehyde and formic acid. Formaldehyde reacts with the secondary amine to form an iminium ion, which is then reduced by formic acid, acting as a hydride donor. The irreversible loss of carbon dioxide drives the reaction to completion.[1] The reaction is typically heated to facilitate the decomposition of formic acid and the reduction step.
-
To a solution of N-(4-morpholin-4-ylbenzyl)amine (1.0 eq) is added an excess of aqueous formaldehyde (e.g., 37 wt. % in H₂O, 2-3 eq) and formic acid (2-3 eq).
-
The mixture is heated to reflux (around 100 °C) for 4-8 hours.
-
The reaction is cooled and made basic by the addition of an aqueous solution of sodium hydroxide.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography affords the target molecule.
Route 3: Direct N-Alkylation
This approach involves the direct reaction of the secondary amine, N-(4-morpholin-4-ylbenzyl)amine, with a methylating agent such as methyl iodide.
Causality Behind Experimental Choices:
A base is required to deprotonate the secondary amine, making it a more potent nucleophile. A non-nucleophilic base like potassium carbonate is often used to avoid competition with the amine in reacting with the alkylating agent. The choice of solvent is also important; polar aprotic solvents like acetonitrile or DMF are typically used to dissolve the amine and the base. A major drawback of this method is the potential for over-alkylation to form the quaternary ammonium salt.[3]
Experimental Protocol: Direct N-Alkylation
-
To a solution of N-(4-morpholin-4-ylbenzyl)amine (1.0 eq) in acetonitrile is added potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for 6-12 hours.
-
The reaction is monitored for the disappearance of the starting material and the formation of the product and the quaternary ammonium salt by-product.
-
Upon completion, the solids are filtered off, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Comparison of Synthetic Routes
| Parameter | One-Pot Reductive Amination | Eschweiler-Clarke Methylation | Direct N-Alkylation |
| Starting Materials | 4-Morpholinobenzaldehyde, Methylamine | N-(4-morpholin-4-ylbenzyl)amine, Formaldehyde, Formic Acid | N-(4-morpholin-4-ylbenzyl)amine, Methyl Iodide |
| Number of Steps | 1 | 2 (including precursor synthesis) | 2 (including precursor synthesis) |
| Typical Yield | High (often >80%) | Good to High (70-90% for methylation step) | Moderate to Good (can be variable) |
| Reaction Conditions | Mild (room temperature) | Harsher (reflux) | Mild to Moderate (room temp. to 50°C) |
| Key Reagents | Sodium Triacetoxyborohydride (STAB) | Formaldehyde, Formic Acid | Methyl Iodide, Base (e.g., K₂CO₃) |
| Advantages | - High efficiency and atom economy- Mild reaction conditions- Good functional group tolerance | - Avoids over-alkylation to quaternary salts[1]- Uses inexpensive reagents | - Simple procedure- Readily available reagents |
| Disadvantages | - STAB can be moisture sensitive- Requires careful control of stoichiometry | - Two-step process- Higher reaction temperatures required- Formic acid can be corrosive | - Risk of over-alkylation[3]- Methyl iodide is toxic and a regulated substance |
Conclusion
For the synthesis of this compound and its analogs, one-pot reductive amination stands out as the most efficient and versatile method, particularly for laboratory-scale synthesis and library generation. Its mild conditions and high yields make it an attractive choice.
The Eschweiler-Clarke reaction remains a robust and reliable alternative, especially when over-alkylation is a concern or when scaling up the synthesis, as the reagents are inexpensive. However, the two-step nature of this route makes it less streamlined than reductive amination.
Direct N-alkylation is the simplest method conceptually but is often the least practical due to the significant risk of forming the undesired quaternary ammonium salt, which can complicate purification and lower the yield of the target tertiary amine.
The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including the scale of the synthesis, the cost and availability of reagents, and the presence of other functional groups in the target analog.
References
- A Comparative Guide to the Synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine. Benchchem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Eschweiler–Clarke reaction. Wikipedia.
- Eschweiler-Clarke Reaction. J&K Scientific LLC.
- Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- Synthesis process of N-methylmorpholine.
- Process for preparing N-methyl morpholine.
- Method for preparing N-methylmorpholine.
- A kind of synthetic method of N-methylmorpholine.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-N-(4-morpholin-4-ylbenzyl)amine
For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methyl-N-(4-morpholin-4-ylbenzyl)amine (CAS No. 203833-31-6). The procedures outlined herein are synthesized from established chemical safety principles and data from structurally related compounds to ensure a robust and reliable disposal pathway.
Hazard Assessment: A Structural Approach
The parent compounds—benzylamine and morpholine—are classified as corrosive and flammable, capable of causing severe skin and eye damage.[1][2][3] They are also harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is therefore imperative to treat this compound as a hazardous substance with a similar risk profile.
| Hazard Classification | Anticipated Risk based on Structural Analogs | Rationale & References |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Benzylamine and Morpholine are known to be harmful via these exposure routes.[1][2][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | A primary hazard of amines like Benzylamine and Morpholine.[3][4][5] Direct contact can lead to chemical burns.[3] |
| Eye Damage/Irritation | Causes serious eye damage. | Corrosive nature of amines poses a significant risk to eye tissue, potentially leading to permanent injury.[3][4] |
| Flammability | Flammable liquid and vapor. | Morpholine and its derivatives are flammable, with vapors potentially forming explosive mixtures with air.[2][3][6] |
| Chemical Reactivity | Reacts exothermically with acids. Incompatible with strong oxidizing agents. | Morpholine can react vigorously with acids.[7] General amine chemistry indicates incompatibility with oxidizers.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, equipping yourself with the correct PPE is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as those made of fluoro rubber (FKM), tested according to EN 374.[9] Always inspect gloves for integrity before use.[10]
-
Eye/Face Protection: Use chemical safety goggles with side shields and a face shield to protect against splashes.[5][11]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, wear a chemically resistant apron or suit.[12]
-
Respiratory Protection: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[10][13]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program.[14] Never pour chemical waste down the drain.[15]
Step 1: Waste Collection & Segregation
-
Use a Designated Container: Collect waste this compound in its original container or a designated, compatible hazardous waste container.[15][16] The container must have a leak-proof, screw-on cap.[16]
-
Avoid Mixing Wastes: Do not mix this waste with any other chemicals, particularly acids or oxidizing agents, to prevent violent reactions.[8][15] Segregation is a critical principle for safe waste storage.[17]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Corrosive, Flammable, Health Hazard).[16]
Step 2: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be near the point of generation.[8][17]
-
Secondary Containment: Place the waste container inside a secondary containment bin or tray.[16] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[16] This measure is crucial for containing potential leaks.
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[14][16]
Step 3: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor for pickup.[11]
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.
Step 4: Managing Empty Containers
Chemical containers are not considered empty until they have been properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[15][17]
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled waste container.[15]
-
Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the regular laboratory trash after removing or completely defacing the original label.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. msdsdigital.com [msdsdigital.com]
- 7. Morpholine (HSG 92, 1995) [inchem.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. pfw.edu [pfw.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

